molecular formula C6H4BrCl B7723601 1-Bromo-2-chlorobenzene CAS No. 28906-38-9

1-Bromo-2-chlorobenzene

Cat. No.: B7723601
CAS No.: 28906-38-9
M. Wt: 191.45 g/mol
InChI Key: QBELEDRHMPMKHP-UHFFFAOYSA-N
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Description

1-Bromo-2-chlorobenzene is a useful research compound. Its molecular formula is C6H4BrCl and its molecular weight is 191.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBELEDRHMPMKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870758
Record name 2-Bromochlorobenzene
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Molecular Weight

191.45 g/mol
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CAS No.

694-80-4, 28906-38-9
Record name 1-Bromo-2-chlorobenzene
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Record name o-Bromochlorobenzene
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Record name Bromochlorobenzene (mixed isomers)
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Record name 1-Bromo-2-chlorobenzene
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Record name Benzene, 1-bromo-2-chloro-
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Record name 2-Bromochlorobenzene
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Record name Bromochlorobenzene
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Record name 2-bromochlorobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-BROMOCHLOROBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-bromo-2-chlorobenzene (B145985), a versatile aromatic halide intermediate crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] The document details quantitative physical data, outlines standard experimental protocols for their determination, and includes a visual workflow for property analysis.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₄BrCl.[2] At room temperature, it exists as a colorless to pale yellow, clear liquid.[1][2] Its structure, featuring both bromine and chlorine substituents on a benzene (B151609) ring, influences its reactivity and physical characteristics.[1][2]

Quantitative Physical Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

PropertyValueSource(s)
Molecular Formula C₆H₄BrCl[1][2][3][4]
Molecular Weight 191.45 g/mol [2][3][5]
191.46 g/mol [1]
191.453 g/mol [4]
Appearance Colorless transparent liquid[1]
Colorless to pale yellow liquid[2]
Density 1.638 g/mL at 25 °C[1][5]
1.646 g/mL[6]
1.649 g/mL[7]
1.65 g/mL (at 20°C)
1.5870 g/cm³[2]
Melting Point -13 °C (260 K)[6][7][8]
Boiling Point 203-205 °C[1][7][8]
204 °C[5]
195 °C[6]
Solubility Insoluble in water.[2][7] Soluble in organic solvents like ether, dichloromethane, and chloroform.[2][2][7]
Refractive Index n20/D 1.582[1]
n20/D 1.5815[7]
Flash Point 91 °C (195.8 °F)[5]
79 °C

Experimental Protocols for Property Determination

The determination of physical properties is fundamental for compound identification and purity assessment.[9][10] Standard methodologies for key properties are detailed below.

3.1. Melting Point Determination

The melting point is the temperature at which a solid transitions to a liquid.[11] A sharp, narrow melting point range typically indicates a pure compound, while impurities tend to lower and broaden the range.[9][10]

  • Capillary Method: This is a common and basic method for determining melting point.[12]

    • Sample Preparation: A small amount of the solidified substance is introduced into a thin-walled capillary tube, which is sealed at one end.[9] The tube is tapped to pack the sample to a height of 2-3 mm.[13]

    • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is placed in a heating bath (like a Thiele tube filled with oil) or a modern melting point apparatus with a heated metal block.[9]

    • Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute as the expected melting point is approached.[9][13]

    • Data Recording: Two temperatures are recorded: the point at which the first droplet of liquid appears and the point at which the entire sample becomes a clear liquid. This range is the melting point.[9][13]

3.2. Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[14]

  • Micro-Boiling Point (Capillary) Method: This technique is suitable when only a small amount of the liquid is available.[15][16]

    • Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube.[16][17] A capillary tube, sealed at one end, is inverted and placed into the liquid.[17]

    • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube, aluminum block).[15][17]

    • Heating and Observation: The sample is heated. Initially, trapped air will escape from the capillary tube as a slow stream of bubbles. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[15]

    • Data Recording: Heating is discontinued (B1498344) at this point. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[14][15]

  • Distillation Method: For larger sample volumes, a simple distillation is a common method for both purification and boiling point determination.[18]

    • Apparatus Setup: A distillation apparatus is assembled. The liquid is placed in the distilling flask along with boiling chips. A thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.

    • Heating and Observation: The liquid is heated to a boil. The vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it liquefies.

    • Data Recording: The temperature is monitored. During distillation of a pure substance, the temperature should remain constant. This stable temperature reading is the boiling point.[18]

3.3. Density Determination

Density is the mass of a substance per unit volume (ρ = m/V).[19][20]

  • Method using Graduated Cylinder and Balance:

    • Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[19][21]

    • Volume Measurement: A known volume of the liquid (e.g., 20-25 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[19][21]

    • Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[19][21]

    • Calculation: The mass of the liquid is found by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[19][21] For improved accuracy, the procedure can be repeated several times and the results averaged.[21]

3.4. Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[22]

  • Qualitative Method:

    • Preparation: A measured volume of the solvent (e.g., water) is placed in a test tube at a controlled temperature.[22]

    • Solute Addition: A small, pre-weighed amount of the solute is added to the test tube.[22][23]

    • Observation: The mixture is agitated (shaken or stirred) to facilitate dissolution.[22] Observations are made to see if the solute dissolves completely.[23]

    • Iteration: If the solute dissolves, more is added in small increments until no more will dissolve and a saturated solution is formed (i.e., solid solute remains).[22]

    • Assessment: The substance is classified as soluble, partially soluble, or insoluble based on these observations.[23] For a substance like this compound, this would be repeated with various organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical property characterization of a liquid chemical sample such as this compound.

G cluster_prep Sample Preparation cluster_tests Physical Property Determination cluster_solid Solid-State Analysis (If applicable) cluster_results Data Analysis & Reporting Sample Liquid Sample: This compound Density Density Measurement (ρ = m/V) Sample->Density BoilingPoint Boiling Point (Micro/Distillation) Sample->BoilingPoint RefractiveIndex Refractive Index (Refractometer) Sample->RefractiveIndex Solubility Solubility Testing (Water & Organic Solvents) Sample->Solubility Freeze Freeze Sample (Below -13°C) Sample->Freeze Analysis Compare Data with Literature Values Density->Analysis BoilingPoint->Analysis RefractiveIndex->Analysis Solubility->Analysis MeltingPoint Melting Point (Capillary Method) Freeze->MeltingPoint MeltingPoint->Analysis Report Technical Data Sheet & Purity Assessment Analysis->Report

Caption: Workflow for determining physical properties of this compound.

References

An In-depth Technical Guide to 1-Bromo-2-chlorobenzene: Core Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-chlorobenzene (B145985) is a halogenated aromatic compound with the chemical formula C₆H₄BrCl.[1] This colorless to light yellow liquid serves as a crucial intermediate and building block in a wide array of synthetic applications, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique substitution pattern on the benzene (B151609) ring, featuring both a bromine and a chlorine atom in an ortho configuration, imparts specific reactivity that makes it a valuable precursor for the synthesis of complex organic molecules.[2][3] This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its safety and handling considerations.

Core Physicochemical Properties

The distinct physical and chemical characteristics of this compound are fundamental to its application in organic synthesis. These properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₄BrCl[2][4]
Molecular Weight 191.45 g/mol [2][4][5]
Appearance Colorless to light yellow, clear liquid[1][2][6]
Density 1.638 g/mL at 25 °C[2][5]
Melting Point -13 °C (260 K)[7][8]
Boiling Point 203-205 °C[2][7]
Flash Point 91 °C (195.8 °F)[5]
Refractive Index (n20/D) 1.582[2][9]
Water Solubility Insoluble (0.045 g/L at 25 °C)[1][6]
Solubility in Organic Solvents Soluble in ether, dichloromethane, and chloroform[1]
Table 2: Chemical and Safety Information
PropertyValueSource(s)
CAS Number 694-80-4[2][7]
PubChem CID 12754[2][4]
MDL Number MFCD00000532[2][9]
InChI Key QBELEDRHMPMKHP-UHFFFAOYSA-N[3][9]
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH302: Harmful if swallowed[4][10]
Primary Hazards Irritant[4]

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of 2-chloroaniline (B154045) followed by a copper(I) bromide-mediated substitution.[3][7][11]

Detailed Methodology: Sandmeyer Reaction

This protocol is adapted from established synthetic procedures.[6][12][13]

Materials:

  • 2-Chloroaniline (o-chloroaniline)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Calcium chloride (CaCl₂), anhydrous

  • Ice

  • Deionized water

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, cool a mixture of 2-chloroaniline (1 mole) and 48% hydrobromic acid (2.5 moles) to 0°C in an ice-salt bath.[12][13]

    • Slowly add a solution of sodium nitrite (1 mole) in water while vigorously stirring. Maintain the temperature below 10°C by adding small pieces of ice directly to the reaction mixture.[6][12]

    • The addition of the sodium nitrite solution should be continued until a slight excess is indicated by a positive test on starch-iodide paper.[12]

  • Sandmeyer Reaction:

    • In a separate flask equipped for distillation, heat a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid to boiling.[12]

    • Slowly add the cold diazonium salt solution to the boiling CuBr/HBr mixture.[6][12] Vigorous evolution of nitrogen gas will be observed.

    • The product, this compound, will begin to distill with the steam generated during the reaction.[12]

  • Work-up and Purification:

    • Continue the steam distillation until no more organic material is collected.[12]

    • Separate the organic layer from the distillate.

    • Wash the crude product successively with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally with water.[12]

    • Dry the organic layer over anhydrous calcium chloride.[12]

    • Purify the final product by distillation, collecting the fraction boiling at 199-201°C.[12]

Visualizations

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound via Sandmeyer Reaction cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Purification 2-Chloroaniline 2-Chloroaniline HBr_NaNO2 HBr, NaNO2, 0-10°C 2-Chloroaniline->HBr_NaNO2 Reactants Diazonium_Salt 2-Chlorobenzenediazonium bromide HBr_NaNO2->Diazonium_Salt Forms CuBr CuBr, HBr, heat Diazonium_Salt->CuBr Addition Crude_Product Crude this compound CuBr->Crude_Product Substitution + N2 evolution Steam_Distillation Steam Distillation Crude_Product->Steam_Distillation Washing Wash (H2SO4, NaOH, H2O) Steam_Distillation->Washing Drying Dry (CaCl2) Washing->Drying Final_Distillation Fractional Distillation Drying->Final_Distillation Pure_Product Pure this compound Final_Distillation->Pure_Product G Interrelation of this compound Properties Molecular_Structure Molecular Structure (C6H4BrCl) Molecular_Weight Molecular Weight (191.45 g/mol) Molecular_Structure->Molecular_Weight Intermolecular_Forces Intermolecular Forces (van der Waals, Dipole-Dipole) Molecular_Structure->Intermolecular_Forces Reactivity Chemical Reactivity (Nucleophilic/Electrophilic Substitution) Molecular_Structure->Reactivity Density Density (1.638 g/mL) Molecular_Weight->Density Physical_State Physical State (Liquid at RT) Intermolecular_Forces->Physical_State Boiling_Point Boiling Point (203-205 °C) Intermolecular_Forces->Boiling_Point Melting_Point Melting Point (-13 °C) Intermolecular_Forces->Melting_Point Solubility Solubility (Insoluble in Water) Intermolecular_Forces->Solubility

References

An In-depth Technical Guide to 1-Bromo-2-chlorobenzene (CAS: 694-80-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-chlorobenzene (CAS Number 694-80-4), a versatile halogenated aromatic hydrocarbon. This document details its chemical and physical properties, spectroscopic data, safety and handling information, and its significant applications as a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and subsequent reactions are provided to support its practical application in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct aromatic odor.[1] It is a valuable building block in organic synthesis due to the differential reactivity of its bromine and chlorine substituents.[2]

PropertyValueReference(s)
CAS Number 694-80-4[3]
Molecular Formula C₆H₄BrCl[3]
Molecular Weight 191.45 g/mol [4]
Appearance Colorless to light yellow, clear liquid[4][5]
Boiling Point 204-206 °C[3][6]
Melting Point -11 to -13 °C[7][8]
Density 1.638 g/mL at 25 °C[4][9]
Refractive Index (n20/D) 1.582[9]
Flash Point 91 °C (closed cup)[2]
Solubility Insoluble in water; soluble in most organic solvents.[1][1]
InChI 1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H[3]
InChIKey QBELEDRHMPMKHP-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC=C(C(=C1)Cl)Br[3]

Spectroscopic Data

Spectrum TypeData HighlightsReference(s)
¹H NMR Spectrum available[10][11]
¹³C NMR Spectrum available[10]
Mass Spectrum Data available[12]
Infrared (IR) Spectrum Data available[13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area.[1][14]

GHS Hazard Classification:

  • Skin irritation (Category 2)[14]

  • Serious eye irritation (Category 2)[14]

  • Specific target organ toxicity — single exposure (Category 3), May cause respiratory irritation[14]

GHS Pictograms:

  • GHS07 (Exclamation Mark)[2]

Hazard Statements:

  • H315: Causes skin irritation.[14]

  • H319: Causes serious eye irritation.[14]

  • H335: May cause respiratory irritation.[14]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[15]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a wide range of organic molecules.[2] Its utility stems from the presence of two different halogen atoms on the aromatic ring, allowing for selective functionalization through various cross-coupling and organometallic reactions.[2] It is particularly valuable in the production of pharmaceuticals, agrochemicals, and materials.[4][16] For instance, it serves as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines, which have been investigated as 5-HT2C agonists.[11]

G A This compound B Grignard Reaction A->B Mg, THF C Suzuki Coupling A->C R-B(OH)₂, Pd catalyst, Base D Heck Reaction A->D Alkene, Pd catalyst, Base E Buchwald-Hartwig Amination A->E Amine, Pd catalyst, Base F Aryl Magnesium Halides B->F G Biaryl Compounds C->G H Substituted Alkenes D->H I Aryl Amines E->I J Pharmaceuticals F->J K Agrochemicals F->K L Functional Materials F->L G->J G->K G->L H->J H->K H->L I->J I->K I->L

Caption: Synthetic utility of this compound as a versatile building block.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2-chloroaniline (B154045).

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A Mix 2-chloroaniline and 48% HBr B Cool to 0°C A->B C Add NaNO₂ solution dropwise (maintain < 10°C) B->C D 2-chlorobenzenediazonium bromide solution C->D F Add diazonium salt solution D->F Transfer E Heat CuBr and 48% HBr to boiling E->F G Distill product with steam F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-chloroaniline (1 mole)

  • 48% hydrobromic acid (HBr) (2.5 moles)

  • Sodium nitrite (B80452) (NaNO₂) (1 mole)

  • Copper(I) bromide (CuBr) (0.55 mole)

  • Ice

  • Deionized water

  • Concentrated sulfuric acid

  • 5% Sodium hydroxide (B78521) solution

  • Calcium chloride

Procedure:

  • Diazotization:

    • In a suitable vessel, add 2-chloroaniline (1 mole) to 48% hydrobromic acid (2.5 moles).[4]

    • Cool the mixture to 0°C in an ice bath with stirring.[4]

    • Prepare a solution of sodium nitrite (1 mole) in water (125 ml).[4]

    • Rapidly add the sodium nitrite solution to the aniline (B41778) mixture, maintaining the temperature below 10°C by adding small pieces of ice directly to the reaction.[4]

    • Ensure the solution remains acidic to Congo Blue paper throughout the addition.[4]

    • The endpoint is reached when the solution gives an immediate positive test with starch-iodide paper.[4]

  • Sandmeyer Reaction:

    • In a separate flask equipped for distillation, heat a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (80 ml) to boiling.[4]

    • Slowly add the cold diazonium salt solution to the boiling CuBr mixture over approximately 30 minutes.[4] The product will begin to distill during the addition.

    • After the addition is complete, perform steam distillation until 1-1.5 liters of distillate are collected.[4]

  • Work-up and Purification:

    • Separate the organic layer from the distillate.[4]

    • Wash the organic layer successively with concentrated sulfuric acid (until the acid layer is only faintly colored), water, 5% sodium hydroxide solution, and finally with water.[4]

    • Dry the product over anhydrous calcium chloride.[4]

    • Purify the final product by distillation. The boiling point of this compound is approximately 199-201°C at 742 mmHg.[4] The expected yield is 89-95%.[4]

Grignard Reagent Formation

This protocol outlines the formation of the Grignard reagent, (2-chlorophenyl)magnesium bromide, which is a key intermediate for forming new carbon-carbon bonds.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a flask.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of this compound in anhydrous ether.

  • Initiate the reaction by gentle warming or crushing the magnesium turnings with a stirring rod if necessary. The disappearance of the iodine color and the appearance of a cloudy solution indicate initiation.[17]

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[18]

  • After the addition is complete, continue to stir until the magnesium is consumed.[18] The resulting Grignard reagent solution is typically used immediately in the subsequent synthetic step.[18]

Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction to form a biaryl compound.

G A Combine Reactants: This compound Arylboronic acid Base (e.g., Cs₂CO₃) B Add Pd Catalyst and Ligand (e.g., Pd(OAc)₂, PCy₃·HBF₄) A->B C Add Solvents (e.g., Toluene (B28343)/Water) B->C D Heat Reaction (e.g., 80°C) C->D E Monitor Progress (TLC or GC-MS) D->E F Work-up: Dilute with EtOAc Wash with water and brine E->F G Purification: Column Chromatography F->G H Biaryl Product G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.[19]

  • Add toluene and water to the tube.[19]

  • Seal the tube and place it in a preheated oil bath at 80 °C.[19]

  • Stir the reaction mixture for approximately 2 hours, monitoring completion by TLC or GC-MS.[19]

  • After the reaction is complete, cool the mixture to room temperature.[19]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[19]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl product.[19]

Heck Reaction

This protocol provides a general procedure for the Heck reaction to form a substituted alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene (B11656) or an acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine) (2-4 mol%)

  • Base (e.g., triethylamine (B128534) or K₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the alkene, palladium(II) acetate, and the phosphine ligand.[5]

  • Add the anhydrous solvent, followed by the base.[5]

  • Heat the reaction mixture to 80-120 °C with stirring.[5]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.[5]

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.[5]

Buchwald-Hartwig Amination

This protocol outlines the formation of an aryl amine via Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., sodium tert-butoxide) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.[20]

  • Evacuate and backfill the tube with the inert gas three times.[20]

  • Add the amine followed by anhydrous toluene via syringe.[20]

  • Heat the reaction mixture to approximately 100 °C with vigorous stirring.[20]

  • Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.[20]

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.[20]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.[20]

  • Purify the crude product by column chromatography.[20]

References

An In-depth Technical Guide to 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the molecular properties of 1-Bromo-2-chlorobenzene (B145985), tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an aromatic organic compound with the chemical formula C6H4BrCl.[1][2][3][4][5][6][7][8] Its molecular weight is approximately 191.45 g/mol .[2][3][4][5][7] A more precise molecular weight is 191.453 g/mol .[1][8] The compound consists of a benzene (B151609) ring substituted with one bromine atom and one chlorine atom on adjacent carbon atoms.

For clarity and comparative ease, the fundamental molecular data is summarized in the table below.

PropertyValue
Chemical FormulaC6H4BrCl
Molecular Weight191.453 g/mol

Chemical Structure

The structural arrangement of atoms in this compound is critical for understanding its chemical behavior and reactivity. The benzene ring forms the core, with a bromine atom at position 1 and a chlorine atom at position 2.

Caption: Molecular structure of this compound.

References

Spectroscopic Profile of 1-Bromo-2-chlorobenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-2-chlorobenzene (B145985), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.59Doublet of doubletsJ = 7.9, 1.6 HzH-6
7.42Doublet of doubletsJ = 8.1, 1.6 HzH-3
7.21Triplet of doubletsJ = 7.7, 1.6 HzH-4
7.11Triplet of doubletsJ = 7.9, 1.6 HzH-5

Solvent: CDCl₃, Instrument Frequency: 300 MHz

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Chemical Shift (δ) ppmAssignment
133.9C-Cl
131.8C-H
129.2C-H
127.7C-H
127.6C-H
123.1C-Br

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibrational Mode
3060-3100C-H stretch (aromatic)
1570, 1470, 1440C=C stretch (aromatic ring)
1025C-H in-plane bend
744C-Cl stretch[1]
750-580C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

m/zRelative Intensity (%)Assignment
19078.7[M]⁺ (C₆H₄⁷⁹Br³⁵Cl)
192100.0[M+2]⁺ (C₆H₄⁸¹Br³⁵Cl / C₆H₄⁷⁹Br³⁷Cl)
19424.3[M+4]⁺ (C₆H₄⁸¹Br³⁷Cl)
11163.6[C₆H₄Cl]⁺
11319.5[C₆H₄³⁷Cl]⁺
7547.0[C₆H₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Instrument: A 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse program.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

  • GC-MS Parameters (if applicable):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: A suitable temperature program to ensure separation from any impurities.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-300

    • Source Temperature: 230 °C

Data Processing:

  • The mass spectrum is generated by the instrument's software.

  • Identify the molecular ion peak and major fragment ions.

  • Analyze the isotopic pattern, which is characteristic for compounds containing bromine and chlorine.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Structural Elucidation NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (Aromatic C-H, C=C, C-Cl, C-Br) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Composition (Isotopic Pattern) Fragmentation Pattern MS->MS_info Structure This compound Structure Confirmed NMR_info->Structure IR_info->Structure MS_info->Structure

References

An In-depth Technical Guide to the Solubility of 1-Bromo-2-chlorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2-chlorobenzene (B145985). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding its solubility profile. This includes qualitative descriptions, predicted miscibility, and detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.

Introduction

This compound (C₆H₄BrCl) is a halogenated aromatic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its unique substitution pattern influences its reactivity and physical properties, including its solubility in various organic solvents. A thorough understanding of its solubility is critical for reaction optimization, purification processes, and formulation development.

This guide summarizes the available qualitative solubility data, provides a framework for predicting miscibility, and offers detailed experimental protocols for the quantitative determination of solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₆H₄BrCl[3]
Molecular Weight 191.45 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Density ~1.638 g/mL at 25 °C
Boiling Point 203-205 °C
Melting Point -13 °C

Solubility Data

Qualitative Solubility

This compound is characterized by its non-polar aromatic ring and the presence of halogen atoms, which contribute to its overall low polarity.[1] Consequently, it exhibits poor solubility in highly polar solvents like water.[1] Conversely, it is generally soluble in a range of common organic solvents.[1][5]

  • Insoluble: Water[1]

  • Soluble: Ether, Dichloromethane, Chloroform[1]

  • Moderately Soluble: Ethanol, Ether[6]

Quantitative Solubility Data
SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Alcohols
Methanol (B129727)Data not availableData not available
EthanolData not availableData not available
IsopropanolData not availableData not available
Ethers
Diethyl EtherData not availableData not available
Tetrahydrofuran (THF)Data not availableData not available
Ketones
AcetoneData not availableData not available
Esters
Ethyl AcetateData not availableData not available
Hydrocarbons
HexaneData not availableData not available
TolueneData not availableData not available
Halogenated Solvents
DichloromethaneData not availableData not available
ChloroformData not availableData not available
Carbon TetrachlorideData not availableData not available
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Data not availableData not available
N,N-Dimethylformamide (DMF)Data not availableData not available
Miscibility

Given that this compound is a liquid at room temperature, it is likely to be miscible with many common organic solvents, meaning they will form a homogeneous solution in all proportions.[7] Based on the principle of "like dissolves like," where substances with similar polarities tend to be miscible, this compound is predicted to be miscible with a variety of non-polar and moderately polar solvents.[8]

The following table provides a predicted miscibility profile. Experimental verification is recommended for critical applications.

SolventPredicted MiscibilityRationale
Alcohols
MethanolMiscibleA study on the mixing properties of methanol with the structurally similar chlorobenzene (B131634) and bromobenzene (B47551) indicates miscibility.[9]
EthanolMiscible"Like dissolves like" principle suggests miscibility due to similar polarities.[8]
IsopropanolMiscibleExpected to be miscible based on its intermediate polarity.
Ethers
Diethyl EtherMiscibleSimilar low polarity to this compound.
Tetrahydrofuran (THF)MiscibleA versatile solvent with moderate polarity.
Ketones
AcetoneMiscibleA polar aprotic solvent that can typically dissolve a wide range of organic compounds.
Esters
Ethyl AcetateMiscibleA moderately polar solvent.
Hydrocarbons
HexaneMiscibleBoth are non-polar compounds.
TolueneMiscibleBoth are aromatic and non-polar.
Halogenated Solvents
DichloromethaneMiscibleBoth are halogenated and have similar polarities.
ChloroformMiscibleSimilar properties to dichloromethane.
Carbon TetrachlorideMiscibleA non-polar halogenated solvent.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)MiscibleA highly polar aprotic solvent known for its broad solvency.
N,N-Dimethylformamide (DMF)MiscibleA polar aprotic solvent with strong solvating power.

Experimental Protocols

To facilitate the generation of precise solubility data, the following detailed experimental protocols are provided.

Determination of Quantitative Solubility (for solid solutes or where miscibility is not complete)

The isothermal shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of an undissolved phase of the solute should be visible.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable and validated analytical method to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L).

Determination of Miscibility (for liquid solutes)

A simple visual inspection is often sufficient to determine the miscibility of two liquids.

Materials:

  • This compound

  • Selected organic solvent

  • Graduated cylinders or pipettes

  • Test tubes or small vials with closures

Procedure:

  • Mixing:

    • In a clean, dry test tube, add a known volume of the selected organic solvent (e.g., 5 mL).

    • Add an equal volume of this compound to the test tube.

  • Observation:

    • Cap the test tube and gently shake the mixture.

    • Allow the mixture to stand and observe.

  • Interpretation:

    • Miscible: If the two liquids form a single, clear, homogeneous phase with no visible interface, they are considered miscible.

    • Immiscible: If two distinct layers are formed, the liquids are immiscible.

    • Partially Miscible: If the liquids initially mix but then separate upon standing, or if one liquid's volume appears to decrease as it dissolves to some extent in the other, they are partially miscible.

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility of this compound and the experimental procedure for its quantitative determination.

Solubility_Assessment_Workflow start Start: Assess Solubility of This compound in a Solvent is_liquid Is the solvent a liquid? start->is_liquid determine_miscibility Determine Miscibility (Visual Inspection) is_liquid->determine_miscibility Yes determine_solubility Determine Quantitative Solubility (Shake-Flask Method) is_liquid->determine_solubility No (Solid) miscible Result: Miscible determine_miscibility->miscible immiscible Result: Immiscible or Partially Miscible determine_miscibility->immiscible end_node End miscible->end_node immiscible->determine_solubility solubility_data Result: Quantitative Solubility Data (g/100mL) determine_solubility->solubility_data solubility_data->end_node

Caption: Logical workflow for assessing the solubility or miscibility of this compound.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solution Prepare Saturated Solution: Excess this compound in a known volume of solvent. agitate Agitate in a constant temperature shaker bath for 24-48 hours. prep_solution->agitate settle Allow undissolved solute to settle. agitate->settle filter_sample Filter supernatant through a 0.45 µm syringe filter. settle->filter_sample quantify Quantify concentration using a calibrated analytical instrument (e.g., GC or HPLC). filter_sample->quantify calculate Calculate solubility, accounting for any dilutions. quantify->calculate

Caption: Experimental workflow for the shake-flask method to determine quantitative solubility.

Conclusion

References

Physicochemical Characteristics of o-Bromochlorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-Bromochlorobenzene (1-bromo-2-chlorobenzene) is an organohalogen compound with the chemical formula C₆H₄BrCl. As a substituted aromatic hydrocarbon, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the key physicochemical characteristics of o-bromochlorobenzene, complete with experimental protocols and workflow visualizations.

Core Physicochemical Properties

The fundamental physical and chemical properties of o-bromochlorobenzene are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueReference
Molecular Formula C₆H₄BrCl[1][2]
Molecular Weight 191.45 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid
Melting Point -13 °C (260 K)[1][2]
Boiling Point 203-205 °C (476-478 K)[1]
Density 1.649 g/cm³ at 25 °C
Refractive Index 1.5815 at 20 °C
Solubility Data
SolventSolubility
Water Insoluble
Organic Solvents Soluble in many common organic solvents (e.g., ethanol, ether, benzene)

Spectral Data

Spectroscopic data is essential for the identification and characterization of o-bromochlorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of o-bromochlorobenzene typically exhibits a complex multiplet in the aromatic region (approximately 7.0-7.6 ppm) due to the coupling of the four aromatic protons. The exact chemical shifts and coupling constants can provide detailed information about the substitution pattern on the benzene (B151609) ring.[3]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, with chemical shifts influenced by the electronegative bromine and chlorine substituents.

Mass Spectrometry (MS)

The mass spectrum of o-bromochlorobenzene is characterized by a molecular ion peak (M⁺) at m/z 190 and 192, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) and chlorine isotopes (³⁵Cl and ³⁷Cl). The isotopic pattern of the molecular ion cluster is a key feature for identifying this compound.[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of o-bromochlorobenzene are provided below.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For o-bromochlorobenzene, which is a liquid at room temperature, this would involve cooling the substance until it solidifies and then determining the temperature at which it melts upon warming.

Methodology:

  • Sample Preparation: A small amount of liquid o-bromochlorobenzene is placed in a capillary tube and cooled using a suitable cooling bath (e.g., dry ice/acetone) until it solidifies.

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus.

  • Heating: The apparatus is heated slowly and steadily.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. The melting point is reported as this range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Apparatus Setup: A small amount of o-bromochlorobenzene is placed in a test tube, and a capillary tube (sealed at one end) is placed inverted in the test tube. The test tube is then attached to a thermometer and heated in a heating bath.

  • Heating: The heating bath is heated gently.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

  • Mass Measurement: The mass of a clean, dry pycnometer (a small glass flask for measuring density) is accurately measured.

  • Volume Measurement: The pycnometer is filled with o-bromochlorobenzene, and its mass is measured again. The volume of the pycnometer is known or can be determined using a liquid of known density (e.g., water).

  • Calculation: The density is calculated by dividing the mass of the o-bromochlorobenzene by the volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

  • Sample Preparation: A small amount of o-bromochlorobenzene (e.g., 1 mL) is added to a test tube containing a specific solvent (e.g., 5 mL of water or an organic solvent).

  • Mixing: The mixture is agitated thoroughly.

  • Observation: The mixture is observed to see if the o-bromochlorobenzene dissolves completely, partially, or not at all. The formation of a single homogeneous phase indicates solubility, while the presence of two distinct layers indicates insolubility.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Neat Liquid):

  • Sample Preparation: A drop of o-bromochlorobenzene is placed between two salt plates (e.g., NaCl or KBr).

  • Analysis: The salt plates are placed in the sample holder of an IR spectrometer.

  • Spectrum Acquisition: The IR spectrum is recorded, showing the absorption of infrared radiation at different wavenumbers, which correspond to the vibrational frequencies of the bonds in the molecule.

Visualizations

The following diagrams illustrate the general workflows for the experimental determination of key physicochemical properties.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Place o-bromochlorobenzene in test tube B Invert sealed capillary tube in liquid A->B C Attach to thermometer and place in heating bath B->C D Heat the bath gently C->D E Observe stream of bubbles from capillary D->E F Stop heating and allow to cool E->F G Record temperature when liquid enters capillary F->G H H G->H Boiling Point

Boiling Point Determination Workflow

Density_Determination M1 Weigh empty, dry pycnometer (m1) M2 Fill pycnometer with o-bromochlorobenzene and weigh (m2) M1->M2 Calc Calculate mass of liquid (m = m2 - m1) M2->Calc V Determine volume of pycnometer (V) Result Calculate Density (ρ = m / V) V->Result Calc->Result

Density Determination Workflow

IR_Spectrum_Acquisition cluster_prep Sample Preparation cluster_analysis Analysis P1 Place a drop of o-bromochlorobenzene on a salt plate P2 Place a second salt plate on top to create a thin film P1->P2 A1 Place salt plates in IR spectrometer P2->A1 A2 Record the IR spectrum A1->A2 Spectrum Spectrum A2->Spectrum IR Spectrum

IR Spectrum Acquisition Workflow

References

Material Safety Data Sheet (MSDS) for 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-chlorobenzene (CAS No. 694-80-4), a halogenated aromatic compound utilized as a key intermediate in organic synthesis. This document details its physicochemical properties, safety and handling protocols, and provides illustrative experimental procedures for its synthesis and common reactions, targeting its application in research and development, particularly in the pharmaceutical and agrochemical sectors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its structural and physical properties are summarized in the tables below, providing a ready reference for experimental planning and execution.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₆H₄BrCl[2][3][4][5]
Molecular Weight191.45 g/mol [2][3][4][5]
AppearanceColorless to pale yellow liquid[1][3][6]
OdorAromatic[1][7]
Density1.638 - 1.649 g/mL at 20-25 °C[3][4][7][8]
Melting Point-13 °C to -12.3 °C[8][9][10]
Boiling Point203-205 °C[3][4][9]
Flash Point70 °C (158 °F) - 91 °C (195.8 °F) (closed cup)[7][11][12]
Refractive Index (n20/D)1.575 - 1.582[4][8][10]
Water SolubilityInsoluble (0.045 g/L at 25 °C)[1][8][10]
Solubility in Organic SolventsSoluble in ether, dichloromethane, and chloroform[1]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
CAS Number694-80-4[2][3][4][5]
IUPAC NameThis compound[2]
Synonyms2-Bromochlorobenzene, o-Bromochlorobenzene, Benzene, 1-bromo-2-chloro-[2][13]
InChIInChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H[2]
InChIKeyQBELEDRHMPMKHP-UHFFFAOYSA-N[2]
SMILESC1=CC=C(C(=C1)Cl)Br[2]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

GHS Hazard Classification:

  • Skin irritation (Category 2) [1][10][14]

  • Serious eye irritation (Category 2) [1][10][14]

  • Specific target organ toxicity – single exposure (Category 3), Respiratory system [1][10][14]

  • Harmful if swallowed (Acute toxicity, oral, Category 4) [12][15]

  • Harmful if inhaled (Acute toxicity, inhalation, Category 4) [12][15]

Hazard Statements:

  • H315: Causes skin irritation.[1][10][14]

  • H319: Causes serious eye irritation.[1][10][14]

  • H335: May cause respiratory irritation.[1][10][14]

  • H302: Harmful if swallowed.[12][15]

  • H332: Harmful if inhaled.[12][15]

  • H227: Combustible liquid.[3][13][16]

Table 3: Personal Protective Equipment (PPE) and Handling

AspectRecommendationSource(s)
Engineering Controls Work in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[12][17][18]
Eye/Face Protection Wear chemical safety goggles or a face shield.[1][17][18][19]
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile).[1][17][18][19]
Skin and Body Protection Wear a lab coat and appropriate protective clothing.[1][17][18][19]
Respiratory Protection If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1][19]
Handling Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat, sparks, and open flames.[1][17][18]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and incompatible materials.[1][19][20]

Experimental Protocols

This compound is a versatile reagent in organic synthesis, commonly used in cross-coupling and organometallic reactions.

Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis of this compound from o-chloroaniline. The process involves the diazotization of the amine followed by a copper(I) bromide-catalyzed substitution.[8][21][22]

Materials and Reagents:

  • o-Chloroaniline

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Concentrated Sulfuric Acid

  • 5% Sodium Hydroxide (B78521) solution

  • Calcium chloride

  • Ice

Procedure:

  • Diazotization: A mixture of o-chloroaniline (1 mole) and 48% hydrobromic acid (2.5 moles) is cooled to 0°C in an ice bath.[21][22] A solution of sodium nitrite (1 mole) in water is added rapidly while maintaining the temperature below 10°C to form the diazonium salt.[8][21][22] The reaction mixture should be kept acidic.

  • Sandmeyer Reaction: A mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid is heated to boiling.[22] The cold diazonium salt solution is then added slowly to the boiling CuBr solution.[8][21][22]

  • Work-up and Purification: The product is distilled from the reaction mixture using steam.[21][22] The organic layer is separated and washed sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally water again.[21][22] The product is then dried over calcium chloride and purified by distillation, collecting the fraction boiling at 199–201°C.[21][22]

Synthesis_of_1_Bromo_2_chlorobenzene A o-Chloroaniline B Diazonium Salt A->B 1. NaNO₂, 48% HBr 2. 0-10°C C This compound B->C CuBr, HBr, heat

Caption: Synthesis of this compound via Sandmeyer reaction.
Suzuki-Miyaura Coupling Reaction

This compound can be used as an aryl halide partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone of modern organic synthesis.

General Protocol: A general procedure for a Suzuki-Miyaura coupling reaction is as follows. Note that specific conditions (catalyst, ligand, base, solvent, temperature) may need to be optimized for different substrates.

Materials and Reagents:

  • This compound (or another aryl halide)

  • An organoboron species (e.g., a boronic acid or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • A base (e.g., K₂CO₃, K₃PO₄)

  • An appropriate solvent system (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • Reaction Setup: A reaction vessel is charged with the aryl halide, the organoboron reagent, the palladium catalyst, and the base under an inert atmosphere (e.g., Argon or Nitrogen).[23]

  • Solvent Addition: Degassed solvent(s) are added to the reaction vessel.

  • Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) and stirred for a specified time until the reaction is complete, as monitored by techniques like TLC or GC-MS.[23]

  • Work-up and Purification: Upon completion, the reaction is cooled, and an aqueous work-up is performed. The product is extracted with an organic solvent, dried, and the solvent is removed. The crude product is then purified, typically by column chromatography.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 ArR Ar-R' ArPdR->ArR Reductive Elimination out1 Pd(0)L₂ in1 Ar-X (this compound) in2 R'-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Grignard Reagent Formation and Reaction

This compound can be used to form a Grignard reagent, a potent nucleophile for forming new carbon-carbon bonds. Due to the presence of two different halogens, selective formation of the Grignard reagent at the more reactive C-Br bond is possible.

General Protocol:

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • An electrophile (e.g., an aldehyde, ketone, or ester)

  • Aqueous HCl or NH₄Cl for quenching

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A solution of this compound in anhydrous ether or THF is added. The reaction is often initiated with a small crystal of iodine or by sonication.[11][15] The reaction is exothermic and should proceed to form the phenylmagnesium halide.

  • Reaction with Electrophile: The electrophile, dissolved in the anhydrous solvent, is added slowly to the Grignard reagent at a controlled temperature (often cooled in an ice bath).

  • Quenching and Work-up: The reaction is quenched by the slow addition of aqueous acid (e.g., HCl) or a saturated solution of ammonium (B1175870) chloride.[13] The product is then extracted into an organic solvent, washed, dried, and purified.

Grignard_Reaction_Workflow start Start: Flame-dried glassware under inert atmosphere prep Prepare solution of This compound in anhydrous ether/THF start->prep formation Add to Mg turnings Initiate reaction (I₂, sonication) prep->formation reaction Slowly add electrophile (e.g., R₂C=O) at low temperature formation->reaction Forms Grignard Reagent quench Quench with aq. HCl or NH₄Cl solution reaction->quench workup Aqueous work-up Extraction & Purification quench->workup end Final Product workup->end

Caption: Experimental workflow for a Grignard reaction.

Toxicological and Ecological Information

There is limited information on the ecological effects of this compound. As with many halogenated aromatic compounds, it should be handled in a manner that prevents its release into the environment.[1] It should not be allowed to enter drains or watercourses.[1][22]

Spectroscopic Data

For researchers, access to spectroscopic data is crucial for reaction monitoring and product characterization. The following are typical resources for the spectral data of this compound:

  • ¹H NMR and ¹³C NMR: Spectra can be found in databases such as SpectraBase.[4][12]

  • Mass Spectrometry (MS): Electron ionization mass spectra are available in the NIST WebBook and other databases.[5][16][24]

  • Infrared (IR) Spectroscopy: IR spectra can also be accessed through the NIST WebBook.[5][24]

This guide is intended to provide a detailed overview for professionals working with this compound. It is imperative to consult the most current Safety Data Sheet from your supplier before use and to conduct a thorough risk assessment for any experimental procedure.

References

An In-depth Technical Guide to the Reactivity of the C-Br versus C-Cl bond in 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-2-chlorobenzene (B145985). Understanding the chemoselectivity of this dihalogenated aromatic compound is crucial for its application as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This document outlines the fundamental principles governing this reactivity, presents quantitative data, details experimental protocols for key transformations, and provides visual representations of reaction pathways and experimental workflows.

Core Principles of Reactivity

The difference in reactivity between the C-Br and C-Cl bonds in this compound is primarily governed by their respective bond dissociation energies (BDE). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage in various chemical transformations. This inherent difference allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact, a strategy of significant value in multi-step organic synthesis.

The general order of reactivity for aryl halides in many common reactions is C-I > C-Br > C-Cl > C-F. This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group in the periodic table.

Data Presentation: Bond Dissociation Energies

The following table summarizes the average bond dissociation energies for C-Cl and C-Br bonds in aromatic systems, which is a key determinant of their chemical reactivity.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
Aryl C-Cl~397
Aryl C-Br~335

Note: These are generalized values for aryl halides. The precise BDE for this compound may vary slightly due to the electronic effects of the adjacent halogen.

Key Reactions and Experimental Protocols

The differential reactivity of the C-Br and C-Cl bonds in this compound is most prominently exploited in metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the case of this compound, these reactions can be performed selectively at the more reactive C-Br bond.

This protocol is adapted from established methodologies for similar bromo-chloro aromatic substrates.

Materials:

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and cesium carbonate (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.002 equiv.) and tricyclohexylphosphine tetrafluoroborate (0.004 equiv.) in toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add degassed water (0.1 mL per 1.0 mL of toluene).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-chloro-biphenyl derivative.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be achieved selectively at the C-Br bond. This is due to the greater reactivity of the C-Br bond towards magnesium metal.

This protocol employs a halogen-magnesium exchange reaction for enhanced selectivity.

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -15 °C in a dry ice/acetone bath.

  • Slowly add isopropylmagnesium chloride solution (1.1 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below -10 °C.

  • Stir the reaction mixture at -15 °C for 2 hours.

  • To confirm the formation of the Grignard reagent, a small aliquot can be quenched with saturated aqueous NH₄Cl and analyzed by GC-MS.

  • The resulting Grignard reagent, 2-chlorophenylmagnesium bromide, can be used immediately in subsequent reactions. For isolation of the protonated product (chlorobenzene), the entire reaction mixture is carefully quenched with cold, saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution on this compound is generally difficult due to the electron-rich nature of the benzene (B151609) ring. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule. The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in metal-catalyzed reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, without activating groups, both the C-Cl and C-Br bonds are relatively unreactive towards nucleophilic aromatic substitution.

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows discussed.

Suzuki_Coupling_Pathway This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Aryl-Pd(II)-Br Complex Aryl-Pd(II)-Br Complex Oxidative Addition->Aryl-Pd(II)-Br Complex Transmetalation Transmetalation Aryl-Pd(II)-Br Complex->Transmetalation Ar'B(OH)2, Base Aryl-Pd(II)-Ar' Complex Aryl-Pd(II)-Ar' Complex Transmetalation->Aryl-Pd(II)-Ar' Complex Reductive Elimination Reductive Elimination Aryl-Pd(II)-Ar' Complex->Reductive Elimination 2-Chloro-biphenyl 2-Chloro-biphenyl Reductive Elimination->2-Chloro-biphenyl Pd(0) Pd(0) Reductive Elimination->Pd(0) Catalyst Regeneration

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling of this compound.

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Use Dry Glassware Dry Glassware Assemble under N2 Assemble under N2 Dry Glassware->Assemble under N2 Prepare THF solution Prepare THF solution Assemble under N2->Prepare THF solution Cool to -15°C Cool to -15°C Prepare THF solution->Cool to -15°C Add i-PrMgCl Add i-PrMgCl Cool to -15°C->Add i-PrMgCl Stir for 2h Stir for 2h Add i-PrMgCl->Stir for 2h Quench with NH4Cl Quench with NH4Cl Stir for 2h->Quench with NH4Cl Aqueous Work-up Aqueous Work-up Quench with NH4Cl->Aqueous Work-up Use directly Use directly Aqueous Work-up->Use directly

Caption: Experimental workflow for the selective formation of a Grignard reagent.

Selectivity_Logic cluster_pathways cluster_outcomes start This compound condition Reaction Type? start->condition metal_cat Metal-Catalyzed Cross-Coupling condition->metal_cat e.g., Suzuki, Sonogashira grignard Grignard Formation condition->grignard snar Nucleophilic Aromatic Substitution (SNAr) condition->snar cbr_reactive C-Br bond reacts selectively metal_cat->cbr_reactive grignard->cbr_reactive no_reaction Generally unreactive (without activation) snar->no_reaction

Caption: Logical relationship for predicting bond reactivity in this compound.

Methodological & Application

Application Notes: Selective Suzuki-Miyaura Coupling of 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide.[3][4] The substrate 1-bromo-2-chlorobenzene (B145985) presents a unique opportunity for selective functionalization. Due to the significant difference in reactivity between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed systems, it is possible to selectively couple at the more reactive C-Br position while leaving the C-Cl bond intact for subsequent transformations.[5] The general reactivity trend for halides in Suzuki coupling is I > OTf > Br >> Cl.[3] This chemoselectivity is crucial for the efficient, stepwise synthesis of complex, unsymmetrical poly-aryl molecules, which are valuable scaffolds in drug discovery and materials science.

Principle of Chemoselectivity

The mechanism of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide. This step is rate-determining, and its kinetics are highly dependent on the carbon-halogen bond dissociation energy. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a significantly faster rate of oxidative addition.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[2][3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][4]

By carefully selecting the catalyst, ligand, and reaction conditions, the oxidative addition can be exclusively directed towards the C-Br bond of this compound, yielding the 2-chlorobiphenyl (B15942) derivative as the major product.

Experimental Protocol: Selective Mon-arylation

This protocol details a general procedure for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids, favoring reaction at the C-Br position.

Materials and Reagents

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (B81430) [PCy₃·HBF₄] (0.4 mol%)

  • Cesium carbonate [Cs₂CO₃] (2.0 equivalents)

  • Toluene (B28343) (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere setup (manifold or balloon)

  • Syringes and needles

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure

  • Reaction Setup: Place this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(OAc)₂ (0.002 eq), PCy₃·HBF₄ (0.004 eq), and Cs₂CO₃ (2.0 eq) into a dry Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene and degassed water (typically in a 10:1 ratio, e.g., 1.0 mL toluene and 0.1 mL water per 0.30 mmol of substrate) via syringe.[6]

  • Reaction: Place the sealed tube into a preheated oil bath set to 80 °C and stir vigorously for 2-4 hours.[6]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired 2-chloro-1,1'-biphenyl product.[7]

Data Presentation

The following table summarizes yields obtained for the selective Suzuki-Miyaura coupling of a similar substrate, 1-bromo-2-(chloromethyl)benzene (B1268061), with various arylboronic acids under optimized conditions.[6] These results are indicative of the performance expected for this compound, demonstrating high efficiency across a range of electronically diverse coupling partners.

EntryArylboronic Acid PartnerProductYield (%)
1p-Tolylboronic acid2-Chloro-4'-methyl-1,1'-biphenyl95
2(4-Methoxyphenyl)boronic acid2-Chloro-4'-methoxy-1,1'-biphenyl93
3(4-(Trifluoromethyl)phenyl)boronic acid2-Chloro-4'-(trifluoromethyl)-1,1'-biphenyl85
4(4-Acetylphenyl)boronic acid1-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethan-1-one88
5(3-Chlorophenyl)boronic acid2,3'-Dichloro-1,1'-biphenyl80
6o-Tolylboronic acid2-Chloro-2'-methyl-1,1'-biphenyl90

Reaction Conditions: 1-bromo-2-(chloromethyl)benzene (0.30 mmol), arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), Cs₂CO₃ (2 equiv.), Toluene (1.0 mL), Water (0.1 mL), 80 °C, 2 h, under Argon.[6]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reactants: - this compound - Arylboronic Acid - Pd(OAc)2 / Ligand - Cs2CO3 inert 2. Purge with Inert Gas (Argon) setup->inert solvent 3. Add Solvents: - Toluene - Water inert->solvent react 4. Heat at 80 °C (2-4 hours) solvent->react workup 5. Cool & Dilute with Ethyl Acetate react->workup extract 6. Wash with Water & Brine workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Product: 2-Chloro-1,1'-biphenyl purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

suzuki_catalytic_cycle center Pd pd0 Pd(0)Lu2099 oa Oxidative Addition pd0->oa re Reductive Elimination pd2_complex Lu2099Pd(II)(Ar)(X) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Lu2099Pd(II)(Ar)(Ar') arx_out Xu207B Out pd2_complex->arx_out Xu207B tm->pd2_biaryl pd2_biaryl->re re->pd0 product_out Ar-Ar' Out re->product_out Ar-Ar' arx_in Ar-X In arx_in->oa Ar-X boron_in Ar'-B(OR)₂ In (Base Activated) boron_in->tm [Ar'B(OR)₃]u207B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed protocols and application notes for the chemoselective formation of a Grignard reagent from 1-bromo-2-chlorobenzene (B145985). Due to the differential reactivity of aryl halides with magnesium, the carbon-bromine bond reacts preferentially over the carbon-chlorine bond.[1][2] This allows for the synthesis of (2-chlorophenyl)magnesium bromide, a valuable intermediate in organic synthesis. This reagent serves as a potent nucleophile for creating new carbon-carbon bonds, a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications.[3][4] The protocols herein detail the necessary steps for successful reagent formation, including magnesium activation, reaction execution, and troubleshooting.

Chemical Principles and Selectivity

The formation of Grignard reagents involves the oxidative addition of magnesium metal to an organohalide.[5] The success and selectivity of this reaction with di-halogenated substrates like this compound are governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for aryl halides is I > Br > Cl > F.[6][7] The carbon-bromine bond is weaker and more readily undergoes reaction with magnesium than the more robust carbon-chlorine bond.[1] Consequently, reacting this compound with one equivalent of magnesium in an anhydrous ether solvent selectively yields (2-chlorophenyl)magnesium bromide, leaving the chloro-substituent intact for potential subsequent transformations.

G cluster_main Reaction Pathway Start This compound Reagent + Mg (1 equiv.) Anhydrous THF or Et₂O Start->Reagent Product (2-Chlorophenyl)magnesium bromide Reagent->Product Chlorine C-Cl bond remains intact Product->Chlorine SideProduct Unreacted

Caption: Selective formation of the aryl Grignard reagent.

Applications in Research and Drug Development

Grignard reagents are fundamental tools for constructing complex molecular frameworks.[8] (2-Chlorophenyl)magnesium bromide is a particularly useful building block in medicinal chemistry and drug development.[4] Its applications include:

  • Carbon-Carbon Bond Formation : As a strong nucleophile, it readily reacts with various electrophiles such as aldehydes, ketones, esters, and nitriles to form new C-C bonds.[5][9] This is critical for assembling the carbon skeletons of active pharmaceutical ingredients (APIs).[3]

  • Synthesis of Substituted Biaryls : Through transition-metal-catalyzed cross-coupling reactions, this Grignard reagent can be coupled with other aryl halides to produce complex biaryl structures, which are prevalent in many drug candidates.[10]

  • Introduction of the 2-Chlorophenyl Moiety : This structural motif is present in numerous pharmaceuticals. The Grignard reagent provides a direct method for its incorporation into a target molecule.

Experimental Protocols

4.1 Materials and Reagents

ComponentSpecificationsSupplier ExampleNotes
This compound>98% puritySigma-Aldrich, Alfa AesarStore in a cool, dry place.
Magnesium TurningsHigh purity, for GrignardSigma-AldrichStore under inert gas if possible.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAcros Organics, Sigma-AldrichMust be freshly distilled from a drying agent (e.g., Na/benzophenone) or used from a sealed bottle.[11]
IodineCrystal, ACS ReagentJ.T. Baker, Fisher ScientificUsed as an activator.[12]
1,2-Dibromoethane>98% puritySigma-AldrichOptional activator.[13]
Saturated NH₄Cl (aq)For quenching the reaction.
Diethyl ether / Ethyl acetateACS GradeFor extraction.
Anhydrous MgSO₄ or Na₂SO₄For drying organic layers.

4.2 Equipment

EquipmentPurpose
Three-neck round-bottom flaskReaction vessel
Reflux condenserTo condense solvent vapors
Dropping funnelFor controlled addition of the halide
Magnetic stirrer and stir barFor agitation
Heating mantle or oil bathFor heating the reaction
Nitrogen or Argon gas lineTo maintain an inert atmosphere
Schlenk lineFor advanced air-sensitive techniques
Syringes and needlesFor transfer of anhydrous liquids

4.3 Detailed Protocol for Grignard Reagent Formation

This protocol details the formation of (2-chlorophenyl)magnesium bromide on a 25 mmol scale.

  • Preparation : Flame-dry all glassware (three-neck flask, condenser, dropping funnel) under vacuum or assemble and heat with a heat gun under a stream of inert gas (N₂ or Ar) to remove all traces of moisture.[14][15] Allow to cool to room temperature under the inert atmosphere.

  • Magnesium Setup : Place magnesium turnings (0.67 g, 27.5 mmol, 1.1 eq) and a magnetic stir bar into the reaction flask.

  • Activation : Add a single small crystal of iodine to the flask. The purple vapor will disappear upon reaction with the magnesium surface, indicating activation.[12] Alternatively, add a few drops (~0.1 mL) of 1,2-dibromoethane; bubbling (ethylene formation) indicates activation.[10]

  • Initiation : In the dropping funnel, prepare a solution of this compound (4.79 g, 25 mmol) in 25 mL of anhydrous THF. Add ~2-3 mL of this solution to the activated magnesium turnings. The reaction should initiate, evidenced by a gentle bubbling, an increase in temperature (exotherm), and the appearance of a cloudy gray/brown color.[12] If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.

  • Addition : Once the reaction has initiated, add the remaining halide solution dropwise from the funnel at a rate that maintains a gentle reflux. Use an oil bath to maintain a consistent temperature if necessary.

  • Completion : After the addition is complete, continue to stir the mixture. If reflux has subsided, heat the reaction mixture to a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[14]

  • Usage : Cool the resulting gray-brown Grignard reagent solution to the desired temperature for the subsequent reaction. The reagent is highly reactive and is typically used immediately without isolation.[16][17] The concentration can be estimated based on the initial amount of halide, or more accurately determined by titration.

G cluster_workflow Experimental Workflow node_prep Preparation (Flame-dry glassware, inert atm.) node_act Activation (Add Mg turnings & activator, e.g., I₂) node_prep->node_act node_init Initiation (Add small portion of halide solution) node_act->node_init node_add Addition (Dropwise addition of remaining halide) node_init->node_add node_comp Completion (Reflux for 30-60 min) node_add->node_comp node_use Usage (Cool and use solution directly) node_comp->node_use

Caption: Workflow for Grignard reagent preparation.

Quantitative Data Summary

The yield of a Grignard reagent is typically determined by reacting it with an excess of an electrophile (e.g., an aldehyde or CO₂) and isolating the product. For aryl bromides, yields are generally high, though side reactions like Wurtz coupling can occur.[8][18]

ParameterConditionExpected OutcomeRationale / Notes
Selectivity This compound>98% for C-Br reactionThe C-Br bond is significantly more reactive than the C-Cl bond in Grignard formation.[1]
Solvent Anhydrous THF or Et₂OHigh YieldEthereal solvents are essential to solvate and stabilize the Grignard reagent.[10] THF is often preferred for less reactive chlorides, but both work well for bromides.
Temperature Reflux of THF (~66°C)Efficient ReactionProvides sufficient energy for the reaction without promoting significant side reactions. Controlled addition is key to manage the exotherm.[19]
Magnesium Activation I₂, 1,2-dibromoethaneEssential for initiationRemoves the passivating MgO layer, exposing fresh magnesium surfaces.[10][12]
Typical Yield N/A75-95%Based on subsequent reaction with a simple electrophile. Yields are highly dependent on substrate purity, solvent dryness, and technique.[18]

Safety Precautions

  • Anhydrous Conditions : Grignard reagents react violently with water. Ensure all glassware is scrupulously dried and all solvents are anhydrous.[12][13]

  • Inert Atmosphere : The reagent is sensitive to oxygen and carbon dioxide. The reaction must be performed under an inert atmosphere (N₂ or Ar).[16]

  • Exothermic Reaction : The formation of Grignard reagents is exothermic and can become vigorous. Maintain good temperature control, especially during the initiation and addition phases.[16]

  • Flammable Solvents : Diethyl ether and THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

Troubleshooting

If the reaction fails to initiate, it is the most common point of failure.

G cluster_troubleshoot Troubleshooting Workflow start Reaction Fails to Initiate q1 Is the system completely dry? start->q1 s1 No: Re-dry all glassware and use fresh anhydrous solvent. q1->s1 No q2 Is the magnesium activated? q1->q2 Yes s1->start s2 No: Add activator (I₂). Crush Mg with a glass rod. Apply gentle heat. q2->s2 No q3 Is the halide pure? q2->q3 Yes success Reaction Initiates s2->success s3 No: Purify the halide (e.g., distillation) and retry. q3->s3 No q3->success Yes s3->start

Caption: Troubleshooting guide for Grignard reaction initiation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 1-bromo-2-chlorobenzene (B145985), a key transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this substrate allows for selective functionalization, making it a versatile building block.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1][2] This reaction is favored for its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods for C-N bond formation.[1]

Core Concepts

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond. In the case of this compound, the oxidative addition occurs preferentially at the more reactive C-Br bond.[3][4] The general reactivity order for aryl halides is I > Br > Cl > F.[3]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form an amido complex.[5][6]

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the palladium(0) catalyst, which re-enters the catalytic cycle.[4][5]

A variety of palladium sources, phosphine (B1218219) ligands, bases, and solvents can be employed to optimize the reaction for specific substrates.[7]

Data Presentation: Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in the Buchwald-Hartwig amination of this compound. The following table summarizes common components and their roles.

ComponentExamplesRole & ConsiderationsCatalyst Loading (mol%)
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Source of the active Pd(0) catalyst. Pd(II) sources require in-situ reduction.[6][7]1 - 5
Phosphine Ligand XPhos, t-BuXPhos, BINAP, DPPF, RuPhos, SPhosStabilizes the palladium catalyst and facilitates the catalytic cycle. Bulky, electron-rich ligands are often preferred, especially for less reactive aryl chlorides.[1]2 - 16
Base NaOtBu, KOtBu, Cs₂CO₃, K₂CO₃, LiHMDSActivates the amine for nucleophilic attack. Strong bases like sodium tert-butoxide are common, but weaker bases may be necessary for substrates with sensitive functional groups.[5][6]Stoichiometric excess
Solvent Toluene (B28343), Dioxane, THFSolubilizes reactants and catalyst. Anhydrous conditions are typically required.[2]N/A
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the reaction to completion.[5][7]N/A

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization may be required for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of this compound with an Aryl Amine

This protocol is adapted from general procedures for Buchwald-Hartwig aminations.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed vial

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the aryl amine, followed by anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for the Amination of this compound with an Aliphatic Amine

This protocol is adapted from general procedures for Buchwald-Hartwig aminations with aliphatic amines.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aliphatic amine (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • t-BuXPhos (0.04 mmol, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.6 mmol, 1.6 equiv)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed vial

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and t-BuXPhos under an inert atmosphere.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the LiHMDS, followed by the aliphatic amine and anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Ligand Exchange C->D R'R''NH E [Ar-Pd(II)(NHR'R'')L_n]^+X^- D->E F Deprotonation E->F Base G Ar-Pd(II)(NR'R'')L_n F->G - Base-H^+X^- H Reductive Elimination G->H H->A Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start setup Assemble Reactants (Aryl Halide, Amine, Catalyst, Ligand, Base) in Schlenk Tube start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (e.g., 100 °C, 12-24h) solvent->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Use of 1-Bromo-2-chlorobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chlorobenzene (B145985) is a versatile dihalogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its distinct reactivity, stemming from the differential lability of the carbon-bromine and carbon-chlorine bonds, allows for selective functionalization through various modern synthetic methodologies. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery and development.

The strategic positioning of the bromo and chloro substituents makes this compound an ideal starting material for the construction of complex molecular architectures. The more reactive C-Br bond can be selectively targeted in reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Grignard reagent formation, leaving the less reactive C-Cl bond available for subsequent transformations. This sequential reactivity is invaluable for the efficient synthesis of polysubstituted aromatic compounds, which are common motifs in active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Synthesis

This compound is a precursor for a variety of pharmaceutical intermediates, including but not limited to:

  • Biaryl Structures: These are common in numerous drugs, and can be synthesized via Suzuki-Miyaura coupling.

  • N-Aryl Compounds: Important for many biologically active molecules, these can be prepared using the Buchwald-Hartwig amination.

  • Functionalized Benzene Derivatives: The Grignard reagent of this compound can react with a range of electrophiles to introduce diverse functional groups.

These intermediates are integral to the synthesis of drugs targeting a wide range of therapeutic areas, including anti-inflammatory agents and central nervous system (CNS) drugs.[1][2]

Data Presentation

The following tables summarize representative quantitative data for key reactions involving this compound and its analogs.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Water9018Est. 85-95
2This compound4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/Water802Est. >90
31-Bromo-4-(trichloromethyl)benzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/Water8012-24Typical

Yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl bromides.[3][4]

Table 2: Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(trichloromethyl)benzeneAryl aminePd₂(dba)₃ / XPhosNaOtBuToluene10012-24Typical
21-Bromo-4-(trichloromethyl)benzeneAliphatic aminePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane10018-24Typical
32-Bromo-3-benzyl ether estrone (B1671321)Benzophenone iminePd(OAc)₂ / X-PhosKOt-BuTolueneMW-Good to Excellent

Yields are based on analogous Buchwald-Hartwig amination reactions.[5][6]

Table 3: Grignard Reagent Formation and Reaction

EntryAryl HalideReactionConditionsSubsequent ReactionProduct TypeYield (%)
1This compoundMg, dry etherRefluxReaction with an electrophileFunctionalized chlorobenzeneVariable
21-Bromo-3-(bromomethyl)-2-chlorobenzenei-PrMgCl (Halogen-Magnesium Exchange)-15 °C, THFQuench with NH₄Cl3-(Bromomethyl)-2-chlorobenzeneHigh

Yields are highly dependent on the subsequent electrophile used.[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[3]

Protocol 2: Buchwald-Hartwig Amination for N-Aryl Compound Synthesis

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and XPhos.

  • Add sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Grignard Reagent Formation and Reaction

This protocol describes the formation of the Grignard reagent from this compound, highlighting the selective reaction at the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (catalytic amount)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

  • To a round-bottom flask, add magnesium turnings and a single crystal of iodine.

  • Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • Prepare a solution of this compound in anhydrous ether or THF.

  • Add a small portion of the this compound solution to the magnesium suspension. The disappearance of the iodine color and the appearance of a cloudy solution indicate the initiation of the reaction. Gentle warming or sonication may be required.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent, (2-chlorophenyl)magnesium bromide, is typically used immediately in the next synthetic step without isolation.[8]

Mandatory Visualizations

Suzuki_Miyaura_Coupling This compound This compound Intermediate_1 Oxidative Addition This compound->Intermediate_1 Arylboronic_Acid Ar-B(OH)₂ Intermediate_2 Transmetalation Arylboronic_Acid->Intermediate_2 Pd(0) Pd(0) Pd(0)->Intermediate_1 Base Base Base->Intermediate_2 Intermediate_1->Intermediate_2 Intermediate_3 Reductive Elimination Intermediate_2->Intermediate_3 Intermediate_3->Pd(0) Regenerated Biaryl_Product 2-Chloro-biaryl Intermediate_3->Biaryl_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Amine R₂NH Amine_Coordination Amine Coordination & Deprotonation Amine->Amine_Coordination Pd(0) Pd(0) Pd(0)->Oxidative_Addition Base Base Base->Amine_Coordination Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0) Regenerated N_Aryl_Product N-(2-chlorophenyl)amine Reductive_Elimination->N_Aryl_Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Application Dry_Glassware Dry Glassware (Flame-dry) Assemble_Apparatus Assemble under Inert Atmosphere (N₂/Ar) Dry_Glassware->Assemble_Apparatus Activate_Mg Activate Magnesium (Iodine) Assemble_Apparatus->Activate_Mg Add_Solvent Add Anhydrous Ether/THF Activate_Mg->Add_Solvent Add_Starting_Material Add this compound (dropwise) Add_Solvent->Add_Starting_Material Reflux Maintain Gentle Reflux Add_Starting_Material->Reflux Cool_Reaction Cool to 0°C Reflux->Cool_Reaction Add_Electrophile Add Electrophile (e.g., Aldehyde, Ketone) Cool_Reaction->Add_Electrophile Aqueous_Workup Aqueous Workup & Extraction Add_Electrophile->Aqueous_Workup Purification Purification Aqueous_Workup->Purification

Caption: Experimental workflow for Grignard reagent formation and subsequent reaction.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its differential reactivity allows for selective and sequential functionalization, providing access to a wide range of complex molecular structures. The protocols outlined in this document for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation serve as a foundation for the development of robust synthetic routes in drug discovery and process development. Careful optimization of reaction conditions is crucial to achieve high yields and purity of the desired intermediates.

References

Synthesis of Phenothiazines Utilizing 1-Bromo-2-chlorobenzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenothiazines, a crucial scaffold in medicinal chemistry, using 1-bromo-2-chlorobenzene (B145985) derivatives as key starting materials. The methodologies outlined below focus on established synthetic strategies, including Ullmann Condensation, Smiles Rearrangement, and Buchwald-Hartwig Amination, offering versatile routes to a variety of substituted phenothiazines.

Introduction

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities. They are foundational components of drugs used as antipsychotics, antihistamines, and antiemetics. The synthesis of the phenothiazine (B1677639) core often involves the formation of a diaryl sulfide (B99878) or diarylamine intermediate followed by cyclization. The use of readily available this compound derivatives provides a strategic entry point to construct the phenothiazine nucleus, allowing for the introduction of various substituents.

This guide details three primary synthetic pathways, providing step-by-step protocols, quantitative data for comparison, and visual representations of the experimental workflows and reaction mechanisms.

Synthetic Strategies and Protocols

The synthesis of phenothiazines from this compound derivatives can be efficiently achieved through several key reactions. The selection of a particular method may depend on the desired substitution pattern on the final phenothiazine product and the availability of starting materials.

Ullmann Condensation Route

The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen and carbon-sulfur bonds, making it well-suited for the construction of the phenothiazine skeleton. This approach typically involves the copper-catalyzed reaction of a 2-aminothiophenol (B119425) derivative with a dihalobenzene.

Logical Workflow for Ullmann Condensation

A This compound Derivative C Ullmann Condensation (Cu Catalyst, Base) A->C B 2-Aminothiophenol Derivative B->C D 2-Amino-2'-halodiphenyl Sulfide Intermediate C->D E Intramolecular Cyclization D->E F Substituted Phenothiazine E->F

Figure 1: General workflow for phenothiazine synthesis via Ullmann condensation.

Experimental Protocol: Synthesis of a Substituted Phenothiazine via Ullmann Condensation

This protocol describes a general procedure for the synthesis of a phenothiazine derivative from a substituted this compound and a substituted 2-aminothiophenol.

Materials:

  • Substituted this compound (1.0 equiv)

  • Substituted 2-aminothiophenol (1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted this compound, substituted 2-aminothiophenol, CuI, and K₂CO₃.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 130-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diaryl sulfide intermediate can be purified by column chromatography on silica (B1680970) gel.

  • For the subsequent intramolecular cyclization, the purified intermediate is subjected to conditions that promote ring closure, which may involve a second Ullmann-type reaction or a palladium-catalyzed process as described in the Buchwald-Hartwig section.

Quantitative Data:

Starting MaterialsCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1,2-Dibromobenzene & N-(2-mercaptophenyl)acetamideFeSO₄·7H₂ODMF1352473[1]
1,2-Difluoro-4,5-dinitrobenzene & 2-AminothiophenolNa₂CO₃EtOH702081[2]

Note: Data from closely related reactions are presented to provide representative conditions and yields.

Smiles Rearrangement Pathway

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. In the context of phenothiazine synthesis, it typically involves the rearrangement of a 2-amino-2'-nitrodiphenyl sulfide derivative, which can be prepared from a reaction between a chloronitrobenzene and an aminothiophenol.

Signaling Pathway for Smiles Rearrangement

cluster_0 Intermediate Formation cluster_1 Smiles Rearrangement & Cyclization A 1-Chloro-2-nitrobenzene (B146284) Derivative C Condensation A->C B 2-Aminothiophenol Derivative B->C D 2-Amino-2'-nitrodiphenyl Sulfide C->D E Formylation (Formic Acid) D->E F 2-Formamido-2'-nitrodiphenyl Sulfide E->F G Base-mediated Rearrangement (e.g., KOH) F->G H Substituted Phenothiazine G->H

Figure 2: Key steps in phenothiazine synthesis via Smiles rearrangement.

Experimental Protocol: Synthesis of a Phenothiazine via Smiles Rearrangement

This protocol outlines the synthesis of a phenothiazine from a 1-chloro-2-nitrobenzene derivative and a 2-aminothiophenol derivative, proceeding through a Smiles rearrangement.

Materials:

  • Substituted 1-chloro-2-nitrobenzene (1.0 equiv)

  • Substituted 2-aminothiophenol (1.0 equiv)

  • Sodium acetate (1.0 equiv)

  • Ethanol

  • 90% Formic acid

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted 1-chloro-2-nitrobenzene, substituted 2-aminothiophenol, and sodium acetate in ethanol. Reflux the mixture for 4-6 hours. After cooling, the precipitated 2-amino-2'-nitrodiphenyl sulfide is filtered, washed with water, and dried.

  • Formylation: The dried diphenyl sulfide is heated with an excess of 90% formic acid under reflux for 2-3 hours. The excess formic acid is removed under reduced pressure to yield the 2-formamido-2'-nitrodiphenyl sulfide.

  • Smiles Rearrangement and Cyclization: The formylated intermediate is dissolved in ethanol, and an ethanolic solution of potassium hydroxide is added. The mixture is refluxed for 2-4 hours. The reaction mixture is then poured into cold water, and the precipitated phenothiazine derivative is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data:

IntermediateBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Formamido-5-chloro-2'-nitrodiphenyl sulfideKOHAq. AcetoneReflux-Good[3]
5-bromo-2-formamido-3-methyl-2'-nitrodiphenyl sulfideKOHEthanolReflux2-[1]

Note: Specific yield percentages were not always provided in the abstracts, but were described as "good".

Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It can be applied to the synthesis of phenothiazines through an intramolecular cyclization of a suitably substituted diarylamine or diaryl sulfide precursor.

Experimental Workflow for Intramolecular Buchwald-Hartwig Amination

A 2-(2-Bromoanilino)benzenethiol (or similar precursor) D Intramolecular Buchwald-Hartwig Amination A->D B Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., XPhos) B->D C Base (e.g., K₂CO₃, t-BuONa) C->D E Substituted Phenothiazine D->E

Figure 3: Workflow for intramolecular Buchwald-Hartwig amination to form phenothiazines.

Experimental Protocol: Intramolecular Buchwald-Hartwig Synthesis of a Phenothiazine

This protocol provides a general method for the intramolecular cyclization of a 2-amino-2'-halodiphenyl sulfide to form a phenothiazine.

Materials:

  • 2-Amino-2'-bromodiphenyl sulfide derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • Ligand (e.g., XPhos, RuPhos) (0.04-0.10 equiv)

  • Base (e.g., potassium carbonate, sodium tert-butoxide) (2.0 equiv)

  • Anhydrous solvent (e.g., toluene, tert-butanol)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-amino-2'-bromodiphenyl sulfide derivative, Pd(OAc)₂, the phosphine (B1218219) ligand, and the base to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenothiazine.

Quantitative Data for Related Buchwald-Hartwig Aminations:

Aryl Halide & AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-chloro-1-azaphenothiazine & Substituted aminesPd(OAc)₂ / LigandK₂CO₃t-BuOH110-Good-Exc.[4]
Lenalidomide-derived aryl bromides & Various aminesPEPPSI-IPrLiHMDS1,4-Dioxane10016-[5]

Note: The table shows examples of intermolecular Buchwald-Hartwig aminations to highlight typical reaction conditions that can be adapted for the intramolecular cyclization.

Conclusion

The synthesis of phenothiazines from this compound derivatives offers a flexible and efficient approach to this important class of heterocyclic compounds. The choice of synthetic route—Ullmann condensation, Smiles rearrangement, or Buchwald-Hartwig amination—will be guided by the specific substitution patterns required in the final product and the desired reaction conditions. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel phenothiazine derivatives for various applications. Further optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

Application Notes and Protocols: 1-Bromo-2-chlorobenzene as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-bromo-2-chlorobenzene (B145985) as a versatile precursor in the synthesis of agrochemicals. The focus is on the synthetic pathway to phenylurea herbicides, exemplified by the synthesis of Chlorbromuron. Detailed experimental protocols, quantitative data from analogous reactions, and visual diagrams of the synthetic and biological pathways are provided to guide researchers in the development of novel crop protection agents.

Introduction

This compound is a halogenated aromatic compound that serves as a key building block in organic synthesis.[1][2][3] Its disubstituted phenyl ring offers multiple sites for functionalization, making it a valuable starting material for the synthesis of complex molecules, including those with applications in the agrochemical industry.[1][2] This document outlines the synthetic route from this compound to the phenylurea herbicide, Chlorbromuron, a known inhibitor of photosynthesis.

Synthetic Pathway Overview

The synthesis of Chlorbromuron from this compound is a multi-step process that involves three key transformations:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine.

  • Urea (B33335) Formation: Reaction of the resulting aniline (B41778) with an isocyanate to form the final phenylurea herbicide.

This synthetic approach is a common strategy for the preparation of a wide range of phenylurea herbicides.

Data Presentation

The following tables summarize the key steps and associated quantitative data for the synthesis of Chlorbromuron, based on established methodologies for similar transformations.

Table 1: Synthesis of 2-Bromo-1-chloro-4-nitrobenzene from this compound (Nitration)

StepReagents and ConditionsProductTypical Yield (%)Reference
1Concentrated HNO₃, Concentrated H₂SO₄, 0-60°C2-Bromo-1-chloro-4-nitrobenzene65-95 (isomer mixture)[4][5]

Table 2: Synthesis of 4-Bromo-3-chloroaniline (B1265746) from 2-Bromo-1-chloro-4-nitrobenzene (Reduction)

StepReagents and ConditionsProductTypical Yield (%)Reference
2Fe/HCl or SnCl₂/HCl or Catalytic Hydrogenation (e.g., Raney Ni, H₂)4-Bromo-3-chloroaniline>90[6]

Table 3: Synthesis of Chlorbromuron from 4-Bromo-3-chloroaniline

StepReagents and ConditionsProductTypical Yield (%)Reference
3N,N-dimethyl-N'-methoxyurea or N-methoxy-N-methylcarbamoyl chloride3-(4-Bromo-3-chlorophenyl)-1-methoxy-1-methylurea (Chlorbromuron)High[1][2][7]

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are representative procedures based on analogous reactions and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of 2-Bromo-1-chloro-4-nitrobenzene (Nitration)

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 ratio) while cooling in an ice bath.

  • Slowly add this compound to the nitrating mixture dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat to 50-60°C to ensure complete reaction (monitor by TLC).[4]

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product, a mixture of isomers, can be purified by recrystallization from ethanol to isolate the desired 2-bromo-1-chloro-4-nitrobenzene.[4][5]

Protocol 2: Synthesis of 4-Bromo-3-chloroaniline (Reduction)

Materials:

  • 2-Bromo-1-chloro-4-nitrobenzene

  • Iron powder (or Tin(II) chloride dihydrate)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium Bicarbonate (or Sodium Hydroxide) solution

  • Celite®

Procedure (using Iron/HCl):

  • In a round-bottom flask, suspend 2-bromo-1-chloro-4-nitrobenzene and iron powder (3-5 equivalents) in a mixture of ethanol and water.[6]

  • Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.

  • Heat the mixture to reflux with vigorous stirring and monitor the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.[6]

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-chloroaniline.

Protocol 3: Synthesis of Chlorbromuron

Materials:

  • 4-Bromo-3-chloroaniline

  • N,N-dimethyl-N'-methoxyurea (or a suitable isocyanate precursor)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Organic base (e.g., Triethylamine)

Procedure:

  • Dissolve 4-bromo-3-chloroaniline in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add an equimolar amount of N,N-dimethyl-N'-methoxyurea or a corresponding isocyanate.

  • If starting from a urea source, the reaction may require heating. If using an isocyanate, the reaction is often carried out at room temperature.

  • The reaction can be catalyzed by the addition of an organic base.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure Chlorbromuron.

Visualizations

Synthetic Pathway:

Synthesis A This compound B 2-Bromo-1-chloro-4-nitrobenzene A->B Nitration (HNO₃, H₂SO₄) C 4-Bromo-3-chloroaniline B->C Reduction (Fe, HCl) D Chlorbromuron C->D Urea Formation

Caption: Synthetic route from this compound to Chlorbromuron.

Experimental Workflow for Synthesis:

Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Urea Formation A1 Mix HNO₃ and H₂SO₄ A2 Add this compound A1->A2 A3 Reaction A2->A3 A4 Quench on Ice A3->A4 A5 Filter and Wash A4->A5 A6 Recrystallize A5->A6 B1 Suspend Nitro Compound and Fe A6->B1 Intermediate Product B2 Add HCl and Reflux B1->B2 B3 Filter B2->B3 B4 Neutralize and Extract B3->B4 B5 Dry and Concentrate B4->B5 C1 Dissolve Aniline B5->C1 Intermediate Product C2 Add Urea Precursor C1->C2 C3 Reaction C2->C3 C4 Purify C3->C4

Caption: Experimental workflow for the synthesis of Chlorbromuron.

Signaling Pathway of Phenylurea Herbicides:

Signaling PSII Photosystem II Plastoquinone Plastoquinone Pool PSII->Plastoquinone Electron Transport Photosynthesis Photosynthesis Blocked PSII->Photosynthesis Cytochrome Cytochrome b6f Plastoquinone->Cytochrome ATP_Synthase ATP Synthase Cytochrome->ATP_Synthase Chlorbromuron Chlorbromuron Chlorbromuron->Inhibition Inhibition->PSII Inhibits Electron Flow

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chlorobenzene (B145985) is a dihalogenated aromatic compound that serves as a versatile building block in organic synthesis. Its utility lies in the differential reactivity of its two halogen substituents, which can be selectively targeted under appropriate reaction conditions to introduce a variety of functional groups. This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions involving this compound, with a focus on modern transition-metal-catalyzed methods that are essential for pharmaceutical and materials science research.

Traditional nucleophilic aromatic substitution on unactivated aryl halides like this compound is challenging and often requires harsh conditions. However, the advent of palladium- and copper-catalyzed cross-coupling reactions has revolutionized this field, enabling the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds with high efficiency and selectivity.

A critical aspect of the reactivity of this compound in these transformations is the regioselectivity of the substitution. In transition-metal-catalyzed reactions, the selection of the catalyst and ligands plays a pivotal role in determining whether the C-Br or the C-Cl bond is activated. Generally, in palladium-catalyzed processes such as the Buchwald-Hartwig amination, oxidative addition occurs preferentially at the more reactive C-Br bond over the stronger C-Cl bond. This selective reactivity allows for the predictable synthesis of 2-chloro-substituted aniline (B41778), phenol (B47542), and thioether derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes key transition-metal-catalyzed nucleophilic substitution reactions of this compound with various nucleophiles.

Nucleophile TypeReaction NameCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)
Amine Buchwald-Hartwig AminationPd(OAc)₂, P(t-Bu)₃NaOt-BuToluene (B28343)100182-Chloro-N-phenylaniline~95%
Phenol Ullmann CondensationCuI, 1,10-Phenanthroline (B135089)Cs₂CO₃N,N-Dimethylformamide (DMF)110242-Chlorodiphenyl ether~80-90%
Thiol Copper-Catalyzed ThioetherificationCuIK₂CO₃Dimethyl sulfoxide (B87167) (DMSO)90122-Chlorophenyl phenyl sulfide~85-95%

Yields are approximate and can vary based on the specific nucleophile, ligand, and reaction conditions.

Mandatory Visualizations

Logical Relationship of Reaction Pathways

sub This compound prod Substituted Product (Selective C-Br Cleavage) sub->prod Regioselective Substitution nuc Nucleophile (Amine, Phenol, Thiol) nuc->prod cat Transition Metal Catalyst (Palladium or Copper) Regioselective Substitution Regioselective Substitution cat->Regioselective Substitution

Caption: Regioselective substitution on this compound.

Experimental Workflow for Transition-Metal-Catalyzed Reactions

A Reaction Setup (Inert Atmosphere) B Add Reactants: This compound, Nucleophile, Base, Solvent A->B C Add Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Reaction (TLC/GC-MS) D->E F Work-up: Quench, Extract E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for catalyzed nucleophilic substitution.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with Aniline

This protocol describes the synthesis of 2-chloro-N-phenylaniline from this compound and aniline, a key transformation in the synthesis of various biologically active molecules.[1][2]

Materials:

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (2 mol%) and tri-tert-butylphosphine (4 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • To this mixture, add this compound (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (2.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-N-phenylaniline.

Protocol 2: Copper-Catalyzed Ullmann Condensation with Phenol

This protocol outlines the synthesis of 2-chlorodiphenyl ether via a copper-catalyzed C-O cross-coupling reaction.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (2.0 equiv).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chlorodiphenyl ether.

Protocol 3: Copper-Catalyzed Thioetherification with Thiophenol

This protocol details the formation of a C-S bond through the reaction of this compound with thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), copper(I) iodide (10 mol%), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMSO, followed by the dropwise addition of thiophenol (1.1 equiv).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chlorophenyl phenyl sulfide.

Signaling Pathways and Reaction Mechanisms

Buchwald-Hartwig Amination Catalytic Cycle

Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)(Br)L₂ OA->PdII LC Ligand Coordination PdII->LC Deprot Deprotonation LC->Deprot Amine R₂NH Amine->LC Base Base Base->Deprot Amido Ar-Pd(II)(NR₂)L₂ Deprot->Amido RE Reductive Elimination Amido->RE RE->Pd0 Prod Ar-NR₂ (Product) RE->Prod sub This compound sub->OA

Caption: Catalytic cycle for Buchwald-Hartwig amination.

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3] The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.

Ullmann Condensation Mechanism

CuI Cu(I) Source CuNuc Cu(I)-Nucleophile Complex CuI->CuNuc Nuc Nucleophile (e.g., RO⁻) Nuc->CuNuc OA Oxidative Addition CuNuc->OA ArBr This compound ArBr->OA CuIII Ar-Cu(III)(Br)(Nuc) OA->CuIII RE Reductive Elimination CuIII->RE RE->CuI Prod Ar-Nuc (Product) RE->Prod

Caption: Proposed mechanism for the Ullmann condensation.

The Ullmann condensation is a copper-catalyzed reaction where an aryl halide couples with a nucleophile.[4] While the exact mechanism is still a subject of research, a commonly proposed pathway involves the formation of a Cu(I)-nucleophile complex. This complex then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the final product and regenerate the Cu(I) catalyst.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Heck coupling reaction, specifically focusing on the use of 1-bromo-2-chlorobenzene (B145985) as an aryl halide substrate. This document outlines the fundamental principles, experimental protocols, and key considerations for performing selective palladium-catalyzed olefination, a critical transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes with high stereoselectivity, typically favoring the trans isomer. The general transformation involves the coupling of an sp²-hybridized carbon of an aryl, vinyl, or benzyl (B1604629) halide with an sp²-hybridized carbon of an alkene in the presence of a palladium catalyst and a base.

For a dihalogenated substrate such as this compound, chemoselectivity is a key consideration. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of the Heck catalytic cycle. This difference in reactivity allows for the selective olefination at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form an organopalladium(II) complex.

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.

Heck_Catalytic_Cycle Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination pd_alkene_complex [Ar-Pd(II)-Br(L)₂(alkene)] alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl_complex R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination pd_hydride_complex [HPd(II)Br(L)₂] + Product beta_hydride_elimination->pd_hydride_complex reductive_elimination Reductive Elimination (Base) pd_hydride_complex->reductive_elimination reductive_elimination->pd0

Catalytic cycle of the Heck reaction.

Data Presentation: Reaction Conditions

While specific data for the Heck reaction of this compound is not extensively reported, the following table summarizes typical conditions for the Heck coupling of various aryl bromides with common alkenes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
BromobenzeneStyrene (B11656)Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF10012~90
4-Bromoanisolen-Butyl acrylate (B77674)Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMF1206>95
4-BromotolueneStyrenePdCl₂(PPh₃)₂ (2)-NaOAc (2)NMP14024~85
1-Bromo-4-nitrobenzeneMethyl acrylatePd(OAc)₂ (0.5)-Et₃N (1.2)Acetonitrile804>98

Experimental Protocols

The following are generalized protocols for the Heck coupling of this compound with styrene and n-butyl acrylate. These protocols are based on established methodologies for similar substrates and should be optimized for specific applications.

Protocol 1: Heck Coupling of this compound with Styrene

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (1-2 mol%) and triphenylphosphine (2-4 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand.

  • Add this compound (1.0 equiv.), styrene (1.2-1.5 equiv.), and triethylamine (2.0-3.0 equiv.).

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the triethylammonium (B8662869) bromide salt and excess base.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-chlorostilbene derivative.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), n-butyl acrylate (1.5 equiv.), palladium(II) acetate (1-2 mol%), triphenylphosphine (2-4 mol%), and potassium carbonate (2.0 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding cinnamate (B1238496) ester.

Experimental_Workflow General Experimental Workflow for Heck Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Add Pd catalyst and ligand to a dry Schlenk flask under inert atmosphere. add_reagents 2. Add solvent, this compound, alkene, and base. setup->add_reagents heat 3. Heat the mixture with vigorous stirring. setup->heat monitor 4. Monitor progress by TLC or GC-MS. heat->monitor cool 5. Cool the reaction to room temperature. monitor->cool extract 6. Dilute with organic solvent and wash with water and brine. cool->extract dry 7. Dry the organic layer and concentrate. extract->dry chromatography 8. Purify by flash column chromatography. dry->chromatography

General experimental workflow for the Heck coupling reaction.

Troubleshooting and Optimization

  • Low or No Conversion: Increase the reaction temperature or time. Consider a different palladium source (e.g., PdCl₂(PPh₃)₂), a more electron-rich and bulky phosphine (B1218219) ligand, or a different base (e.g., an inorganic base like Cs₂CO₃ or an organic amine base). Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Formation of Byproducts: Homocoupling of the aryl halide to form a biphenyl (B1667301) derivative can sometimes be observed. Optimizing the reaction temperature and catalyst loading can help minimize this side reaction. Isomerization of the product alkene may also occur.

By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Heck reaction for the selective olefination of this compound, paving the way for the synthesis of a wide array of valuable chemical entities.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-2-chlorobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it proceeds under mild conditions, making it a valuable tool in the synthesis of complex molecules, pharmaceuticals, and organic materials.[1]

This document provides detailed application notes and protocols for the chemoselective Sonogashira coupling of 1-bromo-2-chlorobenzene (B145985) with various terminal alkynes. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization at the more reactive C-Br position, making this compound a valuable building block for the synthesis of substituted alkynylbenzenes. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl, which forms the basis for the selective transformations discussed herein.[2]

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper species. The key to the selectivity of this reaction lies in the higher reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst compared to the C-Cl bond. The general transformation is depicted below:

Reaction Scheme

Scheme 1. General scheme for the selective Sonogashira coupling of this compound with a terminal alkyne.

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 2-chloro-1-alkynylbenzene product and regenerates the active palladium(0) catalyst.[3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported and representative conditions for the Sonogashira coupling of this compound with different terminal alkynes. This data is intended to provide a starting point for reaction optimization.

EntryTerminal AlkyneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ / CuIDiisopropylamine (B44863)THFRT3~89 (representative)[2]
24-Tolylacetylene5% Pd on Alumina / 0.1% Cu₂O on Alumina-THF-DMA (9:1)75-58[4]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / PPh₃ / CuITriethylamineTriethylamineReflux-Not specified[5]
41-HexynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT-~85-95 (expected)
52-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuITriethylamineTriethylamineRT1.5Good (unspecified)[6]

Note: Yields are based on reported examples with similar aryl bromides where specific data for this compound was not available, and serve as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative example for the coupling of an aryl bromide with a terminal alkyne.[2]

Materials:

  • This compound (1.0 eq, 0.81 mmol)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite®

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and phenylacetylene (1.1 eq).

  • Stir the reaction mixture for 3 hours at room temperature.

  • Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides

This protocol provides an alternative for cases where the copper co-catalyst may lead to undesirable side reactions, such as alkyne homocoupling.[7]

Materials:

  • This compound (0.5 mmol)

  • Terminal alkyne (0.8 mmol)

  • [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.5 mL)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry reaction vessel under an argon atmosphere, add this compound (0.5 mmol), the terminal alkyne (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and TMP (1.0 mmol).

  • Add anhydrous DMSO (2.5 mL) to the reaction vessel.

  • Stir the reaction mixture at room temperature. Reaction progress can be monitored by TLC or LC/MS.

  • For less reactive substrates, the temperature may be increased to 60 °C.

  • Upon completion, the reaction mixture can be worked up by standard aqueous extraction and purified by column chromatography.

Visualizations

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation Cu(I)C≡CR Cu(I)C≡CR ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)X->Cu(I)C≡CR Alkyne + Base Cu(I)C≡CR->Cu(I)X to Pd cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing a Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Terminal Alkyne - Catalyst & Ligand - Base & Solvent - Inert Atmosphere start->setup reaction Reaction: - Stir at specified  temperature - Monitor by TLC/GC-MS setup->reaction workup Workup: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End Product analysis->end

Caption: General workflow for Sonogashira coupling experiments.

References

Application Notes & Protocols: Synthesis of Arylpiperidines from 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed protocols and application notes for the synthesis of arylpiperidines utilizing 1-bromo-2-chlorobenzene (B145985) as a key starting material. The focus is on palladium-catalyzed C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination, which is a cornerstone of modern medicinal chemistry for the formation of arylamines. Due to the differential reactivity of the C-Br and C-Cl bonds, selective functionalization can be achieved, making this compound a versatile building block. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

Arylpiperidines are a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. Their synthesis often relies on the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and the piperidine (B6355638) moiety. This compound is an attractive starting material for such syntheses due to its commercial availability and two distinct halogen atoms.

In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity difference allows for selective amination at the C-Br position, leaving the C-Cl bond intact for subsequent downstream functionalization, thereby increasing the molecular complexity of the target compound. This note details a protocol for the selective mono-amination of this compound with piperidine.

Reaction Pathway

The synthesis proceeds via a selective Buchwald-Hartwig amination. The palladium catalyst, in the presence of a suitable ligand and a base, facilitates the coupling of piperidine with the more reactive C-Br bond of this compound to yield 1-(2-chlorophenyl)piperidine.

Caption: Palladium-catalyzed selective C-N coupling of this compound.

Experimental Protocol

This protocol is adapted from established Buchwald-Hartwig amination procedures for haloarenes.

3.1 Materials and Reagents

Reagent/MaterialSupplierPurity/Grade
This compoundSigma-Aldrich99%
PiperidineAcros Organics99%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem Chemicals98%
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)Sigma-Aldrich97%
Sodium tert-butoxide (NaOt-Bu)Sigma-Aldrich97%
TolueneFisher ScientificAnhydrous
Diethyl etherVWRACS Grade
Saturated aq. NaCl (Brine)Lab Prepared-
Magnesium Sulfate (MgSO₄)Fisher ScientificAnhydrous

3.2 Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

3.3 Detailed Procedure

The following workflow outlines the key steps of the synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk flask with Pd₂(dba)₃, rac-BINAP, and NaOt-Bu B Evacuate and backfill flask with inert gas (3x) A->B C Add toluene, this compound, and piperidine via syringe B->C D Heat reaction mixture to 100 °C with vigorous stirring C->D E Monitor reaction progress by TLC or GC-MS (approx. 12-24 h) D->E F Cool to room temperature and quench with water E->F G Extract with diethyl ether (3x) F->G H Wash combined organic layers with brine G->H I Dry over anhydrous MgSO₄, filter, and concentrate H->I J Purify crude product by silica gel column chromatography I->J

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-bromo-2-chlorobenzene (B145985) in Suzuki-Miyaura cross-coupling reactions. The information is tailored for scientists and professionals in the field of drug development and organic synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Low yields in the Suzuki coupling of this compound can stem from several factors. A primary consideration is the selective reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity order is C-I > C-Br > C-Cl.[1] This inherent difference should favor the reaction at the C-Br bond. However, issues with the catalyst, reagents, or reaction conditions can lead to poor conversion.

Potential Causes and Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.

    • Solution: Use a fresh, high-quality palladium source and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily forms the active species. Ensure proper degassing of solvents and reagents to prevent catalyst oxidation.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and activity of the catalyst.

    • Solution: For selective coupling of the C-Br bond in the presence of a C-Cl bond, bulky and electron-rich phosphine (B1218219) ligands are often effective.[2] Consider ligands such as tricyclohexylphosphine (B42057) (PCy₃) or Buchwald's biaryl phosphine ligands.

  • Ineffective Base: The base is critical for the activation of the boronic acid.

    • Solution: The choice of base can significantly impact the reaction outcome. Cesium carbonate (Cs₂CO₃) is often a good choice for these types of couplings.[2] Other bases like K₃PO₄ or K₂CO₃ can also be effective. The strength and solubility of the base are important factors.

  • Poor Solvent System: The solvent system must be appropriate for all components of the reaction.

    • Solution: A mixture of an organic solvent and water is commonly used in Suzuki couplings. Toluene/water or dioxane/water are often effective solvent systems.[2] Ensure the solvent is of high purity and properly degassed.

  • Low Reaction Temperature: The reaction may not have sufficient energy to proceed at an adequate rate.

    • Solution: While Suzuki couplings can sometimes be performed at room temperature, heating is often necessary, especially for less reactive substrates. A temperature range of 80-100 °C is a common starting point.[2]

Q2: I am observing significant amounts of side products in my reaction. What are they and how can I minimize them?

Several side reactions can occur during the Suzuki coupling of this compound, leading to a complex product mixture and reduced yield of the desired product.

Common Side Products and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl species from two molecules of the boronic acid. It is often promoted by the presence of oxygen.

    • Mitigation: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Dehalogenation of this compound: This results in the formation of chlorobenzene, reducing the amount of starting material available for the desired coupling.

    • Mitigation: The choice of base and solvent can influence the extent of dehalogenation. Using a non-alcoholic solvent and a carefully selected base can help minimize this side reaction.

  • Protodeboronation of the Boronic Acid: The boronic acid can be converted to the corresponding arene, rendering it inactive for the coupling reaction.

    • Mitigation: Use fresh, high-quality boronic acid. The choice of base and ensuring anhydrous conditions (if required by the specific protocol) can also be important.

  • Coupling at the C-Cl Position: While less favorable, coupling at the C-Cl bond can occur, leading to the formation of a disubstituted product.

    • Mitigation: Careful selection of the catalyst and ligand system is key to maximizing selectivity for the C-Br bond. Lower reaction temperatures and shorter reaction times may also favor the more reactive C-Br bond.

Q3: How can I ensure selective coupling at the C-Br bond of this compound?

Achieving high chemoselectivity is crucial when working with dihalogenated substrates. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-couplings is the basis for this selectivity.

Key Factors for Selective C-Br Coupling:

  • Catalyst and Ligand: The choice of the palladium source and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands tend to favor oxidative addition at the more reactive C-Br bond. Systems like Pd(OAc)₂ with PCy₃·HBF₄ have been shown to be effective for selective couplings of similar substrates.[3]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the activation energy for the C-Cl bond cleavage is higher than that for the C-Br bond.

  • Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent further reaction at the C-Cl position.

Data Presentation

The following table summarizes expected yields for the selective Suzuki-Miyaura coupling of a structurally similar substrate, 1-bromo-2-(chloromethyl)benzene, with various arylboronic acids.[3] These values can serve as a benchmark when developing a protocol for this compound.

EntryArylboronic AcidProductPredicted Yield (%)
1Phenylboronic acid2-Chloro-1,1'-biphenyl80-95
24-Methylphenylboronic acid2-Chloro-4'-methyl-1,1'-biphenyl85-95
34-Methoxyphenylboronic acid2-Chloro-4'-methoxy-1,1'-biphenyl82-92
44-Fluorophenylboronic acid2-Chloro-4'-fluoro-1,1'-biphenyl80-90

Experimental Protocols

The following is a detailed experimental protocol for the selective Suzuki-Miyaura coupling of an analogous substrate, 1-bromo-2-(chloromethyl)benzene, which can be adapted for this compound.[3]

Materials:

  • This compound (or analogous substrate) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol, 1.0 equiv), the corresponding arylboronic acid (0.33 mmol, 1.1 equiv), and cesium carbonate (0.60 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.0006 mmol, 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (0.0012 mmol, 0.4 mol%) in 1.0 mL of degassed toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add 0.1 mL of degassed water to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling of this compound.

Suzuki_Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents 1. Check Reagent Quality - Fresh Pd catalyst & ligand? - Pure boronic acid? - Dry & degassed solvent? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Optimal temperature? - Appropriate base & solvent? check_reagents->check_conditions analyze_products 3. Analyze Product Mixture - Identify side products (Homocoupling, Dehalogenation, Protodeboronation, C-Cl coupling) check_conditions->analyze_products optimize_catalyst Optimize Catalyst System - Screen different ligands (e.g., PCy3, SPhos) - Adjust catalyst loading analyze_products->optimize_catalyst If catalyst issue suspected optimize_conditions Optimize Reaction Conditions - Vary base (e.g., K3PO4) - Adjust temperature - Modify solvent system analyze_products->optimize_conditions If conditions are suboptimal mitigate_side_reactions Mitigate Specific Side Reactions - Thoroughly degas (homocoupling) - Adjust base/solvent (dehalogenation) - Use fresh boronic acid (protodeboronation) analyze_products->mitigate_side_reactions If specific side products identified successful_reaction Successful Reaction: High Yield & Selectivity optimize_catalyst->successful_reaction optimize_conditions->successful_reaction mitigate_side_reactions->successful_reaction

Troubleshooting workflow for Suzuki coupling.

Selective_Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products This compound DesiredProduct Desired Product (2-Aryl-1-chlorobenzene) This compound->DesiredProduct Selective Coupling at C-Br SideProduct Potential Side Product (Coupling at C-Cl) This compound->SideProduct Undesired Coupling at C-Cl ArylBoronicAcid Ar-B(OH)2 Catalyst Pd(0) Catalyst + Ligand (e.g., PCy3) Base Base (e.g., Cs2CO3)

Selective Suzuki coupling of this compound.

References

Technical Support Center: Grignard Formation from 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the preparation of the Grignard reagent from 1-bromo-2-chlorobenzene (B145985).

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react with magnesium in this compound?

A1: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, magnesium will selectively insert at the C-Br bond, forming 2-chlorophenylmagnesium bromide as the major product. The C-Cl bond remains intact under standard Grignard formation conditions.

Q2: What are the primary side products I should be aware of?

A2: The most common side product is the Wurtz-type coupling product, 2,2'-dichlorobiphenyl. This occurs when the formed Grignard reagent reacts with the starting material, this compound. Other potential side products include chlorobenzene, formed by the reaction of the Grignard reagent with trace amounts of water, and various oxidation products if oxygen is not rigorously excluded.

Q3: How can I minimize the formation of the Wurtz-type coupling product?

A3: To minimize the formation of 2,2'-dichlorobiphenyl, you should maintain a low concentration of the this compound starting material throughout the reaction. This can be achieved by the slow, dropwise addition of the aryl halide to the magnesium turnings. Additionally, conducting the reaction at a lower temperature can help reduce the rate of this bimolecular side reaction.

Q4: My reaction is not initiating. What are the common causes and solutions?

A4: Failure to initiate is a common issue in Grignard reactions. The primary cause is often a passivating layer of magnesium oxide on the surface of the magnesium turnings. To overcome this, you can activate the magnesium using a variety of methods, such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or by mechanically crushing the magnesium turnings with a glass rod to expose a fresh surface. Ensuring that all glassware and solvents are scrupulously dry is also critical for initiation.

Q5: Is it possible for a benzyne (B1209423) intermediate to form?

A5: While less common under standard Grignard conditions, the formation of a benzyne intermediate through elimination of MgBrCl from the Grignard reagent is a theoretical possibility, especially at higher temperatures. This could lead to the formation of rearranged products. However, Wurtz-type coupling is a more significant concern.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure starting material.1. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing. 2. Flame-dry all glassware and use anhydrous solvents. 3. Purify the this compound prior to use.
Low yield of Grignard reagent 1. Reaction with moisture or oxygen. 2. Incomplete reaction. 3. Formation of side products.1. Ensure a strictly inert atmosphere (nitrogen or argon) and use anhydrous solvents. 2. Allow for a sufficient reaction time and ensure proper stirring. 3. See below for minimizing side products.
High yield of 2,2'-dichlorobiphenyl 1. High local concentration of this compound. 2. High reaction temperature.1. Add the this compound solution slowly and dropwise to the magnesium. 2. Maintain a lower reaction temperature (e.g., by cooling the reaction flask).
Formation of chlorobenzene Presence of protic sources (e.g., water) in the reaction mixture.Rigorously dry all glassware, solvents, and the starting material.

Data Presentation

The following table summarizes typical yields of the desired Grignard reagent and the major side product under different reaction conditions. Note that these are representative values and actual yields may vary.

Reaction Condition Desired Product (2-chlorophenylmagnesium bromide) Yield Side Product (2,2'-dichlorobiphenyl) Yield
Slow addition at 0°C~85-95%~5-15%
Rapid addition at reflux~60-75%~25-40%

Experimental Protocols

Protocol for the Preparation of 2-chlorophenylmagnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Nitrogen or Argon gas supply

  • Flame-dried glassware (three-neck round-bottom flask, condenser, dropping funnel)

Procedure:

  • Assemble the flame-dried glassware under a positive pressure of nitrogen or argon.

  • Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting material.

  • The resulting solution of 2-chlorophenylmagnesium bromide can be used directly in subsequent reactions.

Mandatory Visualization

Grignard_Formation_Side_Products A This compound Grignard 2-Chlorophenylmagnesium bromide (Desired Product) A->Grignard + Mg Wurtz_Product 2,2'-Dichlorobiphenyl (Side Product) A->Wurtz_Product Mg Mg Mg->Grignard Grignard->Wurtz_Product + this compound Chlorobenzene Chlorobenzene (Side Product) Grignard->Chlorobenzene + H₂O H2O H₂O (Trace) H2O->Chlorobenzene

Caption: Reaction pathways in the Grignard formation from this compound.

Troubleshooting_Workflow Start Grignard Reaction Failure Check_Dry Are glassware and solvents anhydrous? Start->Check_Dry Dry_Equipment Flame-dry glassware, use anhydrous solvents Check_Dry->Dry_Equipment No Check_Mg Is the Mg surface activated? Check_Dry->Check_Mg Yes Dry_Equipment->Check_Dry Activate_Mg Activate Mg with I₂ or 1,2-dibromoethane Check_Mg->Activate_Mg No Check_Addition Is the aryl halide added slowly? Check_Mg->Check_Addition Yes Activate_Mg->Check_Mg Slow_Addition Perform slow, dropwise addition at low temp. Check_Addition->Slow_Addition No Success Successful Reaction Check_Addition->Success Yes Slow_Addition->Success

Technical Support Center: Purification of Products from 1-Bromo-2-chlorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 1-bromo-2-chlorobenzene (B145985). The following sections address common purification challenges encountered in significant reactions such as Suzuki-Miyaura coupling, Grignard reagent formation, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

Common impurities depend on the reaction type. In cross-coupling reactions like Suzuki-Miyaura, homocoupling of the boronic acid or the parent halide can lead to biphenyl (B1667301) byproducts.[1][2] For Grignard reactions, unreacted starting material and biphenyl formation from Wurtz coupling are common issues.[1][3] Buchwald-Hartwig aminations may contain residual catalyst, ligands, and unreacted starting materials. In nearly all cases, excess reagents and solvents will also be present.

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

Unreacted this compound can often be removed through column chromatography on silica (B1680970) gel, typically using a non-polar eluent system like hexane (B92381)/ethyl acetate (B1210297).[1][4] Due to its relatively low polarity, it will elute before more polar products. Distillation can also be an effective method if the product has a significantly different boiling point.[5]

Q3: My desired product is a solid. What is a general approach to recrystallization?

For solid products, recrystallization is a powerful purification technique.[6][7] A general approach involves dissolving the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. The solution is then cooled slowly to allow for crystal formation. Common solvent systems for biphenyl and related derivatives include ethanol, methanol/dichloromethane, or ethyl acetate/hexane.[7][8]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem: Significant amount of homocoupled biphenyl byproduct is observed.

Solution:

  • Optimize Reaction Conditions: Ensure thorough degassing of solvents and reagents to minimize oxygen, which can promote homocoupling.[2][9] The choice of palladium catalyst, ligand, and base is also critical and may need optimization.[2][10]

  • Purification Strategy:

    • Column Chromatography: This is the most common method to separate the desired cross-coupled product from homocoupled byproducts. A gradient elution with a hexane/ethyl acetate system on silica gel is often effective.

    • Recrystallization: If there is a significant difference in solubility between the desired product and the homocoupled byproduct, recrystallization can be an effective purification method.

Problem: Difficulty in removing the palladium catalyst and ligands post-reaction.

Solution:

  • Filtration: After the reaction, filtering the mixture through a pad of Celite can remove a significant portion of the palladium catalyst.[4]

  • Aqueous Wash: Washing the organic layer with an aqueous solution (e.g., saturated ammonium (B1175870) chloride or water) can help remove some inorganic salts and polar impurities.[1]

  • Column Chromatography: Residual palladium and ligands can often be removed by column chromatography. The catalyst and ligands may streak on the column, so careful fraction collection is necessary.

Grignard Reactions

Problem: The Grignard reagent formation is sluggish or does not initiate.

Solution:

  • Ensure Anhydrous Conditions: Grignard reactions are highly sensitive to moisture.[8] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Activation of Magnesium: Add a small crystal of iodine to the magnesium turnings to help initiate the reaction.[11] Gentle heating can also be applied.

  • Slow Addition: Add the this compound solution dropwise to maintain a gentle reflux and avoid side reactions like homocoupling.[1][11]

Problem: Low yield of the desired product after quenching the Grignard reaction.

Solution:

  • Confirm Grignard Formation: Before adding the electrophile, a small aliquot of the Grignard reagent can be quenched to confirm its formation.[3]

  • Control Temperature: The reaction with the electrophile should be performed at a controlled temperature, often starting at 0 °C, to minimize side reactions.[1]

  • Purification: The crude product should be purified by column chromatography to remove unreacted starting materials and byproducts.[12]

Buchwald-Hartwig Amination

Problem: Incomplete reaction and presence of starting materials.

Solution:

  • Catalyst System: The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination.[13][14] For challenging substrates, using more advanced catalyst systems may be necessary.

  • Reaction Temperature and Time: These reactions often require elevated temperatures (e.g., 100 °C) and extended reaction times (12-24 hours) to go to completion.[13]

Problem: The final product is difficult to purify from the reaction mixture.

Solution:

  • Workup: After the reaction, a standard workup involves diluting with water and extracting with an organic solvent like ethyl acetate. Washing the organic layers with brine helps to remove water-soluble impurities.[13]

  • Column Chromatography: Purification of the crude residue by column chromatography is typically required to obtain the pure product.[13]

Data Presentation

Table 1: Typical Reaction Conditions and Purification Methods

Reaction TypeCatalyst/ReagentBaseSolventTypical Purification MethodReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Toluene/Water, Dioxane/WaterColumn Chromatography, Recrystallization[1],[10]
Grignard ReactionMg turnings-Anhydrous Ether, THFColumn Chromatography[3],[8]
Buchwald-Hartwig AminationPd₂(dba)₃, XPhosNaOtBuToluene, DioxaneColumn Chromatography[13],[15]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Column Preparation: A glass column is packed with silica gel as a slurry in the initial eluent (e.g., hexane). The column should be packed carefully to avoid air bubbles. A layer of sand is added on top of the silica gel.[16]

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel or Celite. The solvent is evaporated, and the dry powder is loaded onto the top of the column.[16]

  • Elution: The column is eluted with a solvent system of appropriate polarity. For products from this compound, a gradient of ethyl acetate in hexane is common. Fractions are collected and analyzed by TLC.

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[8]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., water, brine wash) start->workup dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Purification Method concentrate->purification_choice column Column Chromatography purification_choice->column Complex mixture or oily product recrystallization Recrystallization purification_choice->recrystallization Solid product distillation Distillation purification_choice->distillation Volatile product with distinct boiling point end Pure Product column->end recrystallization->end distillation->end

Caption: General experimental workflow for the purification of reaction products.

Troubleshooting_Purification start Impure Product after Initial Purification check_purity Assess Purity (TLC, NMR, GC-MS) start->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity impurity_type Impurity Type? identify_impurity->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Polarity similar to product byproduct Reaction Byproduct (e.g., Homocoupled) impurity_type->byproduct Different polarity catalyst Catalyst/Ligand Residue impurity_type->catalyst Trace amounts rechromatograph Re-purify by Column Chromatography (different eluent or stationary phase) unreacted_sm->rechromatograph recrystallize Recrystallize with Different Solvent System byproduct->recrystallize byproduct->rechromatograph filtration_celite Filter through Celite/Silica Plug catalyst->filtration_celite

Caption: Troubleshooting guide for purification challenges.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 1-bromo-2-chlorobenzene (B145985). This substrate presents unique challenges due to the presence of two different halogen atoms and potential steric hindrance, requiring careful optimization of reaction parameters for successful and selective C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in a Buchwald-Hartwig amination?

The main challenge is achieving selective amination at the C-Br bond over the C-Cl bond. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, the ortho-chloro substituent can influence the reactivity through steric and electronic effects, potentially leading to a mixture of products or low yields if conditions are not optimized.

Q2: Which palladium precursor is recommended for this reaction?

Commonly used palladium precursors such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are effective for this transformation.[1] Pd(II) precursors require an in-situ reduction to the active Pd(0) species, which is often facilitated by the phosphine (B1218219) ligand or the amine reactant.[2] For more reliable and cleaner reactions, pre-formed palladium catalysts (precatalysts) that readily generate the active Pd(0) species are often preferred.

Q3: How do I choose the right ligand for the amination of this compound?

The choice of ligand is critical for a successful amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination, which can help to minimize side reactions.[3][4] For sterically hindered substrates like this compound, ligands such as XPhos, RuPhos, and SPhos have shown high efficacy in analogous systems.[1] A screening of different ligands is often necessary to identify the optimal choice for a specific amine coupling partner.

Q4: What is the best base to use for this reaction?

The choice of base is highly dependent on the amine and the functional groups present on the substrates. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide high yields.[1] However, for substrates sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective alternatives.[1]

Q5: Which solvent should I use?

Aprotic solvents are typically used for Buchwald-Hartwig aminations. Toluene (B28343) and 1,4-dioxane (B91453) are the most common and generally effective solvents for this reaction.[5] For substrates with poor solubility, more polar aprotic solvents like N,N-dimethylformamide (DMF) may be used, but caution is advised as they can sometimes coordinate to the palladium catalyst and inhibit the reaction.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Ensure the use of high-purity palladium precursor and ligand. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst.
Inadequate Inert Atmosphere The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed and dried.[5]
Suboptimal Ligand The chosen ligand may not be suitable for the specific substrate combination. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos.
Incorrect Base The base may be too weak to deprotonate the amine-palladium complex. If using a weaker base like K₃PO₄, consider switching to a stronger base such as NaOtBu.
Low Reaction Temperature Buchwald-Hartwig aminations typically require heating. Ensure the reaction temperature is appropriate, generally between 80-110 °C.[6]
Poor Reagent Solubility If starting materials are not fully dissolved, the reaction will be slow. Consider switching to a more suitable solvent or a solvent mixture to improve solubility.[5]
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation, Double Amination)
Possible Cause Suggested Solution
Hydrodehalogenation (Replacement of Br with H) This side reaction can compete with the desired amination.[3] Using a bulkier, more electron-donating ligand can favor the C-N bond formation. Lowering the reaction temperature may also reduce the rate of this side reaction.[5]
Double Amination (Reaction at both C-Br and C-Cl) While less likely due to the lower reactivity of the C-Cl bond, it can occur under harsh conditions. Use the mildest effective conditions (lower temperature, carefully chosen base) to favor selective amination at the C-Br bond.
Homocoupling of the Aryl Halide This can occur, particularly at higher catalyst loadings or temperatures. Optimize the catalyst loading and reaction temperature to minimize this side product.

Data Presentation

The following tables provide a starting point for the optimization of the Buchwald-Hartwig amination of this compound based on data from analogous systems.

Table 1: Ligand and Base Screening for the Amination of an Analogous Aryl Bromide (4-Bromobenzotrifluoride) with Aniline (B41778) [1]

EntryLigandBaseYield (%)
1XPhosNaOtBu95
2RuPhosNaOtBu91
3SPhosNaOtBu88
4XPhosK₃PO₄78
5XPhosCs₂CO₃85
Reaction Conditions: 4-bromobenzotrifluoride (B150022) (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields determined by GC analysis.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amines.

Protocol 1: General Procedure for Amination with Primary or Secondary Amines

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., 0.02 mmol, 2 mol% Pd), and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).

  • Add the base (e.g., 1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar(X)Pd(II)L2 Ar(X)Pd(II)L2 Pd(0)L2->Ar(X)Pd(II)L2 Oxidative Addition (Ar-X) ArPd(II)(Amine)L2_X ArPd(II)(Amine)L2_X Ar(X)Pd(II)L2->ArPd(II)(Amine)L2_X Amine Coordination ArPd(II)(Amido)L2 ArPd(II)(Amido)L2 ArPd(II)(Amine)L2_X->ArPd(II)(Amido)L2 Deprotonation (Base) ArPd(II)(Amido)L2->Pd(0)L2 Ar-Amine Ar-Amine ArPd(II)(Amido)L2->Ar-Amine Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Catalyst->Start No, fix and retry Screen_Ligands Screen different bulky, electron-rich ligands Check_Catalyst->Screen_Ligands Yes Optimize_Base Optimize the base (strength and type) Screen_Ligands->Optimize_Base Optimize_Solvent_Temp Optimize solvent and temperature Optimize_Base->Optimize_Solvent_Temp Success Improved Yield Optimize_Solvent_Temp->Success

Caption: A decision-making workflow for troubleshooting low yields in the amination reaction.

References

Preventing dehalogenation as a side reaction with 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromo-2-chlorobenzene (B145985). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing dehalogenation, a common side reaction encountered during synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound, and why is it a concern?

A1: Dehalogenation is an undesired side reaction where one or both halogen atoms (bromine and/or chlorine) on the benzene (B151609) ring are replaced by a hydrogen atom. In the case of this compound, this leads to the formation of 2-chlorobenzene (from debromination) or chlorobenzene (B131634) (from complete dehalogenation) as byproducts. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates purification due to the similar physical properties of the dehalogenated byproducts and the target compounds.

Q2: Which halogen is more susceptible to dehalogenation in this compound?

A2: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, the bromine atom is more reactive and therefore more susceptible to both desired cross-coupling reactions and undesired dehalogenation side reactions.[1] In palladium-catalyzed cross-coupling reactions, selective reaction at the C-Br bond is generally achievable.

Q3: What are the primary mechanistic pathways for dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: Dehalogenation in palladium-catalyzed reactions often proceeds through the formation of a palladium-hydride (Pd-H) species. This can occur via several mechanisms, including β-hydride elimination from alkoxide bases, or from hydride sources like water, alcohols, or even the amine substrate in Buchwald-Hartwig aminations. This Pd-H species can then react with the aryl halide in a reductive process, replacing the halogen with a hydrogen atom.

Q4: How can the choice of catalyst and ligand minimize dehalogenation?

A4: The selection of the palladium catalyst and its coordinating ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands can promote the desired reductive elimination step in the catalytic cycle, which forms the C-C or C-N bond, at a faster rate than the competing dehalogenation pathway.[2] Using well-defined palladium pre-catalysts can also offer more consistent results compared to generating the active catalyst in situ.[3]

Q5: What is the influence of the base and solvent on dehalogenation?

A5: The choice of base and solvent significantly impacts the extent of dehalogenation.

  • Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation, especially at elevated temperatures. Weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to generate palladium-hydride species.[2]

  • Solvent: Aprotic, less polar solvents like toluene (B28343) or dioxane are generally better choices than polar aprotic solvents such as DMF, which can sometimes promote dehalogenation.[2] The use of anhydrous solvents is also crucial to minimize water as a potential hydride source.

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Significant formation of 2-chlorobenzene (debromination byproduct) is observed.

Potential Cause Recommended Solution
High Reaction Temperature Lower the reaction temperature. Many modern catalytic systems are efficient at lower temperatures (e.g., 80-100 °C). Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
Inappropriate Base Switch from strong bases (e.g., NaOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
Suboptimal Ligand Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos to accelerate the desired C-C bond formation over dehalogenation.
Solvent Effects Use a less polar aprotic solvent like toluene instead of more polar options like DMF or dioxane. Ensure all solvents are thoroughly degassed and anhydrous.
Oxygen Contamination The presence of oxygen can lead to the decomposition of the catalyst and promote side reactions.[3] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).
Heck Reaction

Issue: Low yield of the desired substituted alkene with the formation of dehalogenated byproducts.

Potential Cause Recommended Solution
Steric Hindrance The ortho-chloro substituent can sterically hinder the reaction. Use bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to improve catalyst performance.[4]
Base Selection While organic bases like triethylamine (B128534) (NEt₃) are common, inorganic bases like potassium carbonate (K₂CO₃) can sometimes reduce dehalogenation.
High Temperature Optimize the temperature. While Heck reactions often require elevated temperatures, excessive heat can promote dehalogenation.
Catalyst Decomposition Ensure a strictly anaerobic environment to prevent catalyst decomposition, which can lead to side reactions.
Sonogashira Coupling

Issue: Formation of homocoupled alkyne (Glaser coupling) and dehalogenated starting material.

Potential Cause Recommended Solution
Presence of Oxygen Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere. Oxygen promotes the homocoupling of the terminal alkyne.
Copper Co-catalyst While traditional Sonogashira couplings use a copper(I) co-catalyst, this can promote homocoupling. Consider using a copper-free protocol.[5]
Inappropriate Base An amine base like triethylamine or diisopropylamine (B44863) is typically used. Ensure it is anhydrous and of high purity.
Slow Reaction Rate If the desired cross-coupling is slow, side reactions become more prevalent. Optimize the catalyst system (palladium source and ligand) to increase the reaction rate.
Buchwald-Hartwig Amination

Issue: Significant dehalogenation of this compound is observed alongside the desired amination product.

Potential Cause Recommended Solution
Strong Alkoxide Base While often necessary, strong bases like NaOtBu can be a source of hydrides. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) if the amine is sufficiently nucleophilic.
Ligand Choice Use bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) to accelerate the C-N reductive elimination, outcompeting the dehalogenation pathway.[2]
High Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 90-110 °C).
Amine as a Hydride Source In some cases, the amine itself can contribute to the formation of Pd-H species. This is substrate-dependent, and optimizing other reaction parameters is the primary approach to mitigate this.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is adapted for the selective coupling at the C-Br position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene and a small amount of degassed water (e.g., a 10:1 toluene:water ratio).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling and dehalogenation by omitting the copper co-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Anhydrous triethylamine (or another suitable amine base)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add Pd(PPh₃)₂Cl₂.

  • Evacuate and backfill with argon.

  • Add anhydrous, degassed toluene and triethylamine.

  • Add the terminal alkyne, followed by this compound via syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine to remove the amine salt.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Dehalogenation_Troubleshooting cluster_suzuki Suzuki-Miyaura Coupling Start_S Observe Dehalogenation Check_Temp_S High Temperature? Start_S->Check_Temp_S Lower_Temp_S Lower Temperature (80-100 °C) Check_Temp_S->Lower_Temp_S Yes Check_Base_S Using Strong Base (e.g., NaOtBu)? Check_Temp_S->Check_Base_S No Change_Base_S Switch to Weaker Base (K₃PO₄, Cs₂CO₃) Check_Base_S->Change_Base_S Yes Check_Ligand_S Suboptimal Ligand? Check_Base_S->Check_Ligand_S No Change_Ligand_S Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Ligand_S->Change_Ligand_S Yes Check_Solvent_S Using Polar Solvent (e.g., DMF)? Check_Ligand_S->Check_Solvent_S No Change_Solvent_S Switch to Toluene/Dioxane Check_Solvent_S->Change_Solvent_S Yes

Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.

Competing_Pathways cluster_desired Desired Cross-Coupling cluster_side_reaction Dehalogenation Side Reaction ArPd(II)L2X Ar-Pd(II)-X Transmetalation Transmetalation (with Nu-M) ArPd(II)L2X->Transmetalation Fast Pd_Hydride Pd-H Formation ArPd(II)L2X->Pd_Hydride Slow Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Ar-Nu Reductive_Elimination->Product Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->Pd_Hydride Reductive_Elimination_H Reductive Elimination Pd_Hydride->Reductive_Elimination_H Dehalogenated_Product Ar-H Reductive_Elimination_H->Dehalogenated_Product

Caption: Competing catalytic cycles: cross-coupling vs. dehalogenation.

References

Technical Support Center: Synthesis of 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-chlorobenzene. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

The most frequently employed laboratory-scale synthesis of this compound is the Sandmeyer reaction.[1] This method involves the diazotization of 2-chloroaniline (B154045) followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.[1][2]

Q2: What are the primary impurities I should expect in the synthesis of this compound via the Sandmeyer reaction?

The primary impurities encountered in this synthesis are:

  • 2-Chlorophenol (B165306): Formed from the reaction of the intermediate diazonium salt with water.[3]

  • Biaryl Compounds: Resulting from the coupling of aryl radicals, which are intermediates in the Sandmeyer reaction.[3]

  • Residual Starting Material: Unreacted 2-chloroaniline.

  • Isomeric Byproducts: Other bromochlorobenzene isomers, although typically in minor amounts.

  • Tar-like Substances: These can form from the decomposition of the diazonium salt.

Q3: How can I minimize the formation of the 2-chlorophenol impurity?

The formation of 2-chlorophenol is a common side reaction where water acts as a nucleophile attacking the diazonium salt. To minimize this impurity, it is crucial to:

  • Maintain low temperatures: The diazotization and subsequent Sandmeyer reaction should be carried out at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt and reduce its reaction with water.[4]

  • Use a strongly acidic medium: A high concentration of acid helps to stabilize the diazonium salt and suppress the undesired reaction with water.

Q4: What causes the formation of biaryl impurities and how can I reduce them?

Biaryl impurities are formed through the coupling of aryl radical intermediates generated during the Sandmeyer reaction.[3] Their formation can be minimized by:

  • Controlling the reaction rate: A slow and controlled addition of the diazonium salt solution to the copper(I) bromide solution can help to maintain a low concentration of aryl radicals at any given time, thus reducing the likelihood of radical coupling.

  • Ensuring efficient trapping of the radical: The presence of a sufficient concentration of the copper(I) bromide reagent helps to efficiently trap the aryl radical to form the desired product, outcompeting the dimerization reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete diazotization of 2-chloroaniline. Decomposition of the diazonium salt before the Sandmeyer reaction. Inefficient Sandmeyer reaction.Ensure the use of a slight excess of sodium nitrite (B80452) and test for its presence with starch-iodide paper. Strictly maintain the reaction temperature between 0-5 °C. Use freshly prepared, active copper(I) bromide.
Significant 2-Chlorophenol Impurity Detected Reaction temperature was too high. Insufficiently acidic reaction medium.Maintain a reaction temperature of 0-5 °C throughout the diazotization and Sandmeyer steps. Ensure the use of a sufficient excess of hydrobromic acid.
Presence of Colored Impurities (Tars) Decomposition of the diazonium salt.Keep the reaction mixture well-stirred and maintain a low temperature. Add the diazonium salt solution to the hot copper(I) bromide solution at a controlled rate.
Product is Contaminated with Starting Material (2-chloroaniline) Incomplete diazotization.Ensure complete diazotization by the slow addition of sodium nitrite solution and testing for a slight excess.

Quantitative Data on Synthesis

The following table summarizes typical yields and purity for the synthesis of this compound via the Sandmeyer reaction, along with common impurity profiles. Please note that these values can vary depending on the specific reaction conditions and scale.

Parameter Typical Value Notes
Yield of this compound 89-95%[4]Based on the starting 2-chloroaniline.
Purity (by GC) ≥ 98%[5]After purification by distillation.
Major Impurity: 2-Chlorophenol < 2%Highly dependent on temperature control.
Major Impurity: Biaryl Compounds < 1%Generally a minor byproduct with good reaction control.
Residual 2-chloroaniline < 0.5%Can be removed during the work-up and purification steps.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

Materials:

  • 2-chloroaniline

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Concentrated sulfuric acid

  • 5% Sodium hydroxide (B78521) solution

  • Calcium chloride

  • Ice

  • Congo red paper

  • Starch-iodide paper

Procedure:

  • Diazotization of 2-Chloroaniline:

    • In a suitable flask, prepare a mixture of 2-chloroaniline (1 mole) and 48% hydrobromic acid (2.5 moles).

    • Cool the mixture to 0 °C in an ice bath with stirring. Add small pieces of ice directly to the mixture to maintain the temperature below 10 °C.[4]

    • Prepare a solution of sodium nitrite (1 mole) in water.

    • Slowly add the sodium nitrite solution to the cooled aniline (B41778) mixture, ensuring the temperature remains below 10 °C. The solution should remain acidic to Congo red paper throughout the addition.

    • Towards the end of the addition, add the last few milliliters of the nitrite solution slowly until the solution gives a positive test with starch-iodide paper (turns blue).[4]

  • Sandmeyer Reaction:

    • In a separate flask equipped for distillation, heat a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (80 ml) to boiling.[4]

    • Slowly add the cold diazonium salt solution to the boiling copper(I) bromide solution over approximately 30 minutes. A significant portion of the this compound will distill over during this addition.[4]

  • Work-up and Purification:

    • After the addition is complete, perform a steam distillation until 1-1.5 liters of distillate are collected.[4]

    • Separate the organic layer from the distillate.

    • Wash the organic layer successively with concentrated sulfuric acid (until the acid layer is only weakly colored), water, 5% sodium hydroxide solution, and finally with water.[4]

    • Dry the organic layer over anhydrous calcium chloride.

    • Distill the dried product to obtain pure this compound (boiling point: 199-201 °C).[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis diazotization Diazotization of 2-Chloroaniline start->diazotization sandmeyer Sandmeyer Reaction diazotization->sandmeyer workup Work-up and Purification sandmeyer->workup analysis Analyze Product (GC, NMR) workup->analysis end_ok Product Meets Specifications analysis->end_ok Purity & Yield OK end_nok Troubleshoot analysis->end_nok Purity or Yield Issue low_yield Low Yield end_nok->low_yield phenol_impurity High Phenol Impurity end_nok->phenol_impurity biaryl_impurity High Biaryl Impurity end_nok->biaryl_impurity start_material Residual Starting Material end_nok->start_material check_temp Verify Temperature Control (0-5 °C) low_yield->check_temp check_nitrite Verify Nitrite Excess (Starch-Iodide Test) low_yield->check_nitrite check_cu_activity Check CuBr Activity low_yield->check_cu_activity phenol_impurity->check_temp check_acidity Check Acidity (Excess HBr) phenol_impurity->check_acidity biaryl_impurity->check_cu_activity check_addition_rate Review Addition Rate biaryl_impurity->check_addition_rate start_material->check_nitrite

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Selective Cross-Coupling of Di-halogenated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective cross-coupling reactions of di-halogenated benzenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of mono- and di-substituted products in my cross-coupling reaction?

A1: Achieving selective mono-functionalization of a di-halogenated benzene (B151609) is a common challenge. The formation of a mixture of products is often due to the second halogen reacting after the first successful coupling. Several factors influence this selectivity:

  • Relative Reactivity of Halogens: If the halogens are different (e.g., iodo and chloro), the reaction will preferentially occur at the more reactive C-I bond.[1][2] When the halogens are identical, achieving mono-selectivity is more challenging.[2][3]

  • Ligand Choice: Bulky ligands can sometimes promote "over-functionalization" or di-coupling, even with a deficit of the nucleophilic coupling partner.[4][5] The choice of ligand is critical in controlling site-selectivity.[1]

  • Reaction Conditions: Factors such as solvent, temperature, and the nature of the base can significantly impact the ratio of mono- to di-substituted products.[4][6]

  • Catalyst Decomplexation vs. Second Oxidative Addition: After the first coupling, the palladium catalyst can either dissociate from the mono-coupled product or proceed to a second oxidative addition at the remaining halogen. The relative rates of these two processes determine the product distribution.[5][6]

Q2: My reaction is not selective for the desired halogen. How can I control which halogen reacts?

A2: Controlling chemoselectivity between two different halogens is typically more straightforward than achieving site-selectivity between two identical halogens.

  • Different Halogens (Chemoselectivity): The intrinsic reactivity order of halogens in palladium-catalyzed cross-coupling is generally I > Br > Cl > F.[1][2] By carefully controlling reaction conditions (e.g., temperature, reaction time), you can often selectively react the more labile halogen.

  • Identical Halogens (Site-selectivity): This is a more complex challenge.[1][2] Site-selectivity is governed by subtle electronic and steric differences between the two positions.[1]

    • Electronic Effects: The reaction often occurs preferentially at the carbon-halogen bond that is more electron-deficient.[1]

    • Steric Effects: The less sterically hindered halogen is generally more reactive.[1]

    • Ligand Control: Specific ligands can direct the catalyst to a particular site, sometimes overriding the intrinsic reactivity of the substrate.[1] For instance, dihydroxyterphenylphosphine ligands have been shown to direct arylation to the ortho-position of a hydroxyl group.[1]

    • Neighboring Group Effects: Functional groups adjacent to one of the halogens can direct the catalyst to that position.

Q3: I am observing low yields of the desired mono-coupled product. What are the possible causes and solutions?

A3: Low yields can stem from several issues:

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, reducing its activity.[7] Ensure proper degassing of solvents and use of high-purity reagents.

  • Poor Solubility: Poor solubility of starting materials or intermediates can hinder the reaction.[8] Consider using a co-solvent or switching to a solvent that better solubilizes all components, such as chlorinated aromatics for anthracene (B1667546) derivatives.[8]

  • Side Reactions:

    • Homocoupling: Your boronic acid or organometallic reagent can couple with itself.

    • Protodeboronation/Deborylation: The boronic acid can be cleaved by water or other protic sources before it can transmetalate to the palladium catalyst.[8][9] Using anhydrous conditions or a different base (e.g., KF) might help.

    • Dehalogenation: The starting di-halogenated benzene can be reduced, removing a halogen atom.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. It is often necessary to screen a variety of conditions to find the optimal set for your specific substrates.

Q4: How does the choice of ligand affect the selectivity of my reaction?

A4: The ligand plays a pivotal role in determining both the reactivity and selectivity of the cross-coupling reaction.

  • Steric Bulk: Very bulky ligands, such as P*Bu₃, RuPhos, and certain N-heterocyclic carbenes (NHCs) like IPr and IPent, can promote catalysis at a monoligated palladium center (PdL).[5] This can sometimes lead to increased diarylation because the catalyst remains associated with the product and can readily perform a second oxidative addition.[5]

  • Electronic Properties: The electron-donating or -withdrawing nature of the ligand influences the reactivity of the palladium center. More electron-rich ligands can accelerate oxidative addition.

  • Bite Angle (for bidentate ligands): The geometry of bidentate phosphine (B1218219) ligands like DPPF can influence the ease of reductive elimination and thus the overall catalytic turnover.[10]

  • Ligand-Controlled Site-Selectivity: In some cases, the ligand can completely reverse the intrinsic site-selectivity of a substrate. For example, using DPPF versus a dihydroxyterphenylphosphine (DHTP) ligand can lead to selective coupling at two different positions on the same dibromonaphthol substrate.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Poor reagent quality. 3. Suboptimal reaction conditions (temperature, solvent, base). 4. Poor solubility of starting materials.[8]1. Use a fresh catalyst or a different palladium source/precatalyst. 2. Ensure reagents are pure and dry. Degas solvents thoroughly. 3. Screen different solvents, bases, and temperatures. 4. Try a co-solvent system (e.g., toluene/water, dioxane/water) or a solvent that provides better solubility.[8]
Formation of di-substituted product (low mono-selectivity) 1. Reaction time is too long. 2. Stoichiometry of the nucleophile is too high. 3. Ligand promotes over-functionalization.[4][5] 4. High reaction temperature.1. Monitor the reaction by GC/LC-MS and stop it once the desired mono-product is maximized. 2. Use a stoichiometric amount or a slight deficit of the nucleophilic coupling partner. 3. Screen different ligands. Less bulky ligands may favor mono-functionalization. Consider adding a coordinating additive like DMSO to suppress over-functionalization.[5] 4. Try running the reaction at a lower temperature.
Incorrect site-selectivity (with identical halogens) 1. Intrinsic electronic/steric bias of the substrate favors the undesired isomer. 2. The chosen ligand directs the reaction to the wrong position.1. Modify the substrate to block the undesired position if possible. 2. Screen a panel of ligands with different steric and electronic properties. For example, compare a bulky, electron-rich phosphine with a less hindered one or an NHC ligand.[1]
Homocoupling of the nucleophile (e.g., boronic acid) 1. Presence of oxygen. 2. High temperature. 3. Certain palladium catalysts are more prone to promoting homocoupling.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar). 2. Lower the reaction temperature. 3. Screen different palladium precatalysts and ligands.
Protodeboronation (loss of boronic acid) 1. Presence of water or protic impurities. 2. Certain bases (e.g., strong aqueous bases) can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Switch to a non-aqueous base like K₃PO₄ or CsF. Adding a small amount of water might be necessary for anhydrous couplings with K₃PO₄.[11] Consider using an alkyl trifluoroborate salt as a more stable alternative to the boronic acid.[11]

Experimental Protocols

General Protocol for Selective Mono-Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the di-halogenated benzene (1.0 mmol, 1.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

    • Add the arylboronic acid (0.9-1.0 mmol, 0.9-1.0 equiv for mono-selectivity).

    • Add the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol, 2-3 equiv).

  • Solvent Addition:

    • Add a degassed solvent system (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, or an anhydrous solvent like THF). The total volume should result in a concentration of approximately 0.1-0.2 M with respect to the di-halogenated benzene.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., every hour).

  • Work-up and Purification:

    • Once the starting material is consumed or the maximum yield of the mono-coupled product is observed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Data on Ligand and Solvent Effects in Suzuki Coupling

The following table summarizes the impact of ligands and solvents on the selectivity of the Suzuki-Miyaura coupling of a dibromoarene.

EntryDihaloareneLigandSolventMono-arylated Product (%)Di-arylated Product (%)Reference
1m-dibromobenzeneIPentTHFHigh proportionLow proportion[4]
2m-dibromobenzeneIPentBenzeneNot detectedExclusive product[4]
3m-dibromobenzene + Ag₂OIPentTHFNot detected100%[4]
4m-dichlorobenzeneIPentTHFMinor productMajor product[4]

The addition of Ag₂O removes the bromide byproduct, which in polar, oxygen-containing solvents like THF, promotes mono-arylation.[4]

Visualizing Reaction Pathways and Troubleshooting

Factors Influencing Mono- vs. Di-functionalization

The outcome of the reaction is a competition between the palladium catalyst dissociating from the mono-arylated product versus proceeding with a second oxidative addition.

G cluster_cycle1 First Catalytic Cycle cluster_pathways Competing Pathways cluster_outcomes Final Products Start Di-haloarene + Pd(0)L_n OA1 Oxidative Addition Start->OA1 TM1 Transmetalation OA1->TM1 RE1 Reductive Elimination TM1->RE1 Product_Complex Pd(0)L_n Complexed to Mono-halo Aryl Product RE1->Product_Complex Decomplex Decomplexation Product_Complex->Decomplex Favored by: - Less bulky ligands - Coordinating solvents/additives OA2 Second Oxidative Addition Product_Complex->OA2 Favored by: - Bulky ligands - High temperature Mono_Product Mono-substituted Product Decomplex->Mono_Product Di_Product Di-substituted Product OA2->Di_Product Troubleshooting_Workflow Start Poor Mono-selectivity (High Di-substitution) Check_Stoich Q: Is nucleophile ratio > 1.0 eq? Start->Check_Stoich Adjust_Stoich A: Reduce nucleophile to 0.9 - 1.0 eq. Check_Stoich->Adjust_Stoich Yes Check_Conditions Q: Are temperature/time optimized? Check_Stoich->Check_Conditions No Adjust_Stoich->Check_Conditions Adjust_Conditions A: Lower temperature and monitor reaction to find optimal endpoint. Check_Conditions->Adjust_Conditions No Check_Ligand Q: Using a very bulky ligand? Check_Conditions->Check_Ligand Yes Adjust_Conditions->Check_Ligand Adjust_Ligand A: Screen less bulky ligands or add coordinating solvent (e.g., DMSO). Check_Ligand->Adjust_Ligand Yes Success Improved Mono-selectivity Check_Ligand->Success No, consider other issues (e.g., solvent effects) Adjust_Ligand->Success

References

Technical Support Center: 1-Bromo-2-chlorobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize 1-bromo-2-chlorobenzene (B145985) in cross-coupling reactions while minimizing or eliminating the formation of homocoupled byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge is achieving chemoselective functionalization at the C-Br bond without reacting at the C-Cl bond, while simultaneously preventing the homocoupling of the coupling partner (e.g., boronic acid, terminal alkyne, or amine). The reactivity of carbon-halogen bonds towards oxidative addition to a palladium(0) center generally follows the order: C-I > C-Br > C-OTf > C-Cl.[1] This inherent reactivity difference allows for selective activation of the C-Br bond under carefully controlled conditions.

Q2: What is homocoupling and why is it a significant problem?

A2: Homocoupling is a common side reaction where two molecules of the coupling partner react with each other to form a symmetrical dimer. For example, in a Suzuki reaction, two molecules of a boronic acid can couple to form a biaryl byproduct.[2] This is problematic because it consumes the nucleophilic reagent, reduces the yield of the desired heterocoupled product, and the resulting byproduct can be difficult to separate during purification due to structural similarities with the target molecule.

Q3: What are the general causes of homocoupling in cross-coupling reactions?

A3: The main causes of homocoupling vary slightly depending on the reaction type:

  • Suzuki Reaction: The primary causes are the presence of dissolved oxygen and/or the use of a Palladium(II) precatalyst. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[3] Pd(II) precatalysts can also directly react with the boronic acid to generate the homocoupled product.

  • Sonogashira Reaction: The main cause is the copper(I) co-catalyst, which can mediate the oxidative dimerization of the terminal alkyne in the presence of oxygen.[4] This specific type of homocoupling is often referred to as Glaser coupling.[5]

  • Buchwald-Hartwig Amination: While less common, amine homocoupling is generally not a major issue. The primary side reactions to consider are hydrodehalogenation of the arene and β-hydride elimination.[6] However, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to troubleshoot and minimize homocoupling side reactions when working with this compound.

Issue 1: Significant Boronic Acid Homocoupling in Suzuki-Miyaura Reactions
Potential CauseTroubleshooting Strategy
Oxygen Presence Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Use freeze-pump-thaw cycles for solvents for maximum oxygen removal.
Pd(II) Precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (B1220265) to facilitate the in-situ reduction to Pd(0).
Suboptimal Ligand/Base Screen different phosphine (B1218219) ligands. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions. The choice of base is also critical and can influence the reaction outcome.
Reaction Temperature Lowering the reaction temperature can sometimes disfavor the homocoupling pathway. Monitor the reaction progress to ensure the desired cross-coupling still proceeds at an acceptable rate.
Issue 2: Alkyne Dimer (Glaser Product) Formation in Sonogashira Reactions
Potential CauseTroubleshooting Strategy
Copper(I) Co-catalyst The most effective strategy is to switch to a copper-free protocol .[5] These methods often require more active palladium catalysts or different ligands but completely eliminate the primary pathway for this side reaction.
Oxygen Presence Even in copper-catalyzed reactions, the rigorous exclusion of oxygen is critical as it promotes the oxidative dimerization.[4] Ensure all reagents and solvents are thoroughly degassed.
High Copper Loading If using a copper co-catalyst is necessary, minimize its loading to the lowest effective concentration (e.g., 1-5 mol%).
Slow Cross-Coupling If the desired cross-coupling is sluggish, the alkyne has more opportunity to homocouple. Consider increasing the temperature or using a more active palladium catalyst/ligand combination to accelerate the main reaction.

Quantitative Data

The following tables summarize reaction conditions and yields for the selective cross-coupling of aryl halides structurally analogous to this compound. This data serves as a guide for optimizing reactions to favor the desired product and minimize homocoupling.

Table 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-2-(chloromethyl)benzene with Various Arylboronic Acids Note: This data is for a close structural analog and is indicative of the expected high selectivity and yield for this compound under similar conditions.

EntryArylboronic AcidProductYield (%)
1p-Tolylboronic acid2-(Chloromethyl)-4'-methyl-1,1'-biphenyl95
2(4-Methoxyphenyl)boronic acid2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl93
3(4-(Trifluoromethyl)phenyl)boronic acid2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl85
4(3-Chlorophenyl)boronic acid3'-Chloro-2-(chloromethyl)-1,1'-biphenyl80
5o-Tolylboronic acid2-(Chloromethyl)-2'-methyl-1,1'-biphenyl90

Table 2: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Various Amines Note: 4-Bromobenzotrifluoride is an electron-deficient aryl bromide, providing a good model for the reactivity of this compound.

EntryAmineCatalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XPhosNaOtBuToluene (B28343)1001898
2MorpholinePd(OAc)₂RuPhosK₃PO₄1,4-Dioxane (B91453)1001295
3BenzylaminePd₂(dba)₃BrettPhosK₂CO₃t-BuOH1102491
4Di-n-butylaminePd(OAc)₂JohnPhosCs₂CO₃Toluene801694

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a high-yield procedure for a structurally analogous substrate and is designed for selective coupling at the C-Br bond.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Degassed Toluene

  • Degassed Water

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol, 1.0 equiv.), the corresponding arylboronic acid (0.33 mmol, 1.1 equiv.), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (0.60 mmol, 2.0 equiv.).

  • Add degassed toluene (1.0 mL) and degassed water (0.1 mL) to the tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling.

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (2 mol%)

  • Degassed anhydrous triethylamine (B128534) (Et₃N) or another suitable amine base/solvent.

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and degassed anhydrous triethylamine (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol uses a modern catalyst system known for its high activity and broad substrate scope.[4]

Materials:

  • This compound

  • Amine (e.g., morpholine) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to a dry reaction vial or Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the vial/tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS for 12-24 hours.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Homocoupling Troubleshooting Logic for Homocoupling start Significant Homocoupling Byproduct Observed reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki Reaction reaction_type->suzuki Suzuki sonogashira Sonogashira Reaction reaction_type->sonogashira Sonogashira check_o2 Rigorously Degas Solvents & Maintain Inert Atmosphere suzuki->check_o2 check_cu Switch to Copper-Free Protocol sonogashira->check_cu check_pd Switch to Pd(0) Precatalyst or Add Reducing Agent check_o2->check_pd optimize Optimize Ligand, Base, & Temperature check_pd->optimize check_o2_sono Rigorously Degas (Even if Cu-Free) check_cu->check_o2_sono check_o2_sono->optimize

Caption: Troubleshooting workflow for addressing homocoupling.

Competing_Pathways Catalytic Cycle vs. Homocoupling Pathway (Suzuki Example) cluster_desired Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathway pd0 L-Pd(0) ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_intermediate L-Pd(II)(Ar)(X) ox_add->pd_intermediate transmetal Transmetalation (R-B(OR)2) pd_intermediate->transmetal pd_biaryl L-Pd(II)(Ar)(R) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Desired Product (Ar-R) red_elim->product pd_ii_source Pd(II) Source (e.g., from O₂ oxidation) transmetal1 Transmetalation (R-B(OR)2) pd_ii_source->transmetal1 pd_r Pd(II)-R transmetal1->pd_r transmetal2 Second Transmetalation (R-B(OR)2) pd_r->transmetal2 pd_r2 Pd(II)-R₂ transmetal2->pd_r2 red_elim_homo Reductive Elimination pd_r2->red_elim_homo byproduct Homocoupled Byproduct (R-R) red_elim_homo->byproduct

Caption: Competing pathways of cross-coupling and homocoupling.

Experimental_Workflow Experimental Workflow for Selective Suzuki Coupling start Start setup 1. Add solids (Ar-Br, Boronic Acid, Base, Catalyst, Ligand) to Schlenk tube. start->setup inert 2. Evacuate and backfill with Argon (3x). setup->inert solvents 3. Add degassed Toluene and Water. inert->solvents heat 4. Heat to 80 °C with vigorous stirring. solvents->heat monitor 5. Monitor reaction by TLC / GC-MS. heat->monitor workup 6. Cool, dilute with EtOAc, and perform aqueous wash. monitor->workup purify 7. Dry, concentrate, and purify via column chromatography. workup->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of 1-Bromo-2-chlorobenzene via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 1-Bromo-2-chlorobenzene synthesis using the Sandmeyer reaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Sandmeyer reaction for the synthesis of this compound?

The Sandmeyer reaction is a versatile method for the substitution of an amino group on an aromatic ring. In the synthesis of this compound, the starting material, 2-chloroaniline (B154045), is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, typically hydrobromic acid). This unstable diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding the desired this compound.

Q2: Why is it crucial to maintain a low temperature (0-5 °C) during the diazotization step?

Maintaining a low temperature during the addition of sodium nitrite is critical because aryl diazonium salts are unstable at higher temperatures. If the temperature rises above this range, the diazonium salt can decompose prematurely, leading to the formation of undesired byproducts such as 2-chlorophenol (B165306) and other tarry substances, which will significantly reduce the yield of this compound.

Q3: What is the role of the copper(I) bromide (CuBr) catalyst?

Copper(I) bromide acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The copper(I) species initiates the formation of an aryl radical from the diazonium salt with the loss of nitrogen gas. This aryl radical then reacts with the bromide from the copper(II) bromide species formed in the process to yield this compound and regenerate the copper(I) catalyst.

Q4: Can I use copper(II) bromide (CuBr₂) instead of copper(I) bromide (CuBr)?

While some Sandmeyer-type reactions can utilize copper(II) salts, for the classic Sandmeyer reaction, copper(I) salts are generally more effective. The mechanism relies on the single electron transfer from the copper(I) species to the diazonium salt. Using CuBr₂ may lead to lower yields or different reaction pathways.

Q5: What are some common side products in this reaction?

Common side products can include 2-chlorophenol (from the reaction of the diazonium salt with water), azobenzenes (from the coupling of the diazonium salt with unreacted 2-chloroaniline), and various tarry decomposition products. The formation of these byproducts is often exacerbated by improper temperature control and insufficient acidity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Incomplete diazotization: Insufficient acid or sodium nitrite. Temperature too high during diazotization.- Ensure the use of a sufficient excess of hydrobromic acid. - Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). - Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite.
Decomposition of the diazonium salt: Temperature too high. The diazonium salt solution was stored for too long before use.- Use the diazonium salt solution immediately after preparation. - Ensure all solutions are pre-cooled before mixing.
Inactive catalyst: The copper(I) bromide may have oxidized to copper(II).- Use freshly prepared or high-quality commercial copper(I) bromide. - Ensure the catalyst is properly stored under an inert atmosphere.
Formation of a Dark Tarry Substance Decomposition of the diazonium salt: This is often due to localized overheating.- Add the diazonium salt solution slowly to the copper(I) bromide solution with vigorous stirring to ensure even heat distribution. - Maintain a low temperature during the addition.
Side reactions: Insufficient acidity can lead to the formation of azo compounds.- Ensure a sufficient excess of hydrobromic acid is used in the diazotization step.
Product is Difficult to Purify Presence of multiple byproducts: Inefficient reaction conditions leading to a complex mixture.- Optimize the reaction conditions as per the recommendations for low yield. - Consider purification by steam distillation followed by fractional distillation for effective separation of the desired product from impurities.
Reaction is Violently Exothermic Rapid addition of reagents: Adding the sodium nitrite or the diazonium salt solution too quickly.- Add all reagents dropwise with careful monitoring of the internal temperature. - Ensure efficient stirring and cooling throughout the reaction.

Experimental Protocols

Preparation of Copper(I) Bromide

For optimal results, freshly prepared copper(I) bromide is recommended.

  • Dissolve 25 g of copper(II) sulfate (B86663) pentahydrate and 15 g of sodium bromide in 100 mL of water.

  • In a separate beaker, dissolve 7 g of sodium sulfite (B76179) in 50 mL of water.

  • Slowly add the sodium sulfite solution to the copper sulfate solution with constant stirring until the precipitation of the white copper(I) bromide is complete.

  • Allow the precipitate to settle, decant the supernatant, and wash the solid with water several times.

  • Finally, wash with ethanol (B145695) and then ether, and dry the product under vacuum.

Synthesis of this compound
  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place 25.5 g (0.2 mol) of 2-chloroaniline.

    • Add 120 mL of 48% hydrobromic acid.

    • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

    • Dissolve 14.5 g (0.21 mol) of sodium nitrite in 40 mL of water and cool the solution to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the 2-chloroaniline solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 1 L flask, dissolve 28.7 g (0.2 mol) of copper(I) bromide in 60 mL of 48% hydrobromic acid.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them sequentially with 1 M sodium hydroxide (B78521) solution (2 x 50 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation

The following tables provide illustrative data on how key reaction parameters can influence the yield of the Sandmeyer synthesis of this compound. This data is based on general principles and reported yields for similar reactions.

Table 1: Effect of Diazotization Temperature on Yield

Temperature (°C)Yield of this compound (%)Observations
0-585-90Clean reaction with minimal byproduct formation.
5-1070-80Increased formation of phenolic byproducts.
>10< 60Significant decomposition and formation of tarry substances.

Table 2: Effect of Molar Equivalents of HBr on Yield

Molar Equivalents of HBr (relative to 2-chloroaniline)Yield of this compound (%)Observations
2.075-80Some formation of azo compounds observed.
2.585-90Optimal acidity for minimizing side reactions.
3.085-90No significant improvement in yield over 2.5 equivalents.

Table 3: Effect of Molar Equivalents of CuBr on Yield

Molar Equivalents of CuBr (relative to 2-chloroaniline)Yield of this compound (%)Observations
0.870-75Incomplete reaction, starting material may be present.
1.085-90Efficient conversion to the desired product.
1.285-90No significant improvement in yield over 1.0 equivalent.

Visualizations

Sandmeyer Reaction Pathway

Sandmeyer_Reaction cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction 2-Chloroaniline 2-Chloroaniline Diazonium_Salt 2-Chlorobenzenediazonium bromide 2-Chloroaniline->Diazonium_Salt NaNO₂, HBr Product This compound Diazonium_Salt->Product CuBr Side_Product_1 2-Chlorophenol Diazonium_Salt->Side_Product_1 H₂O, >5 °C Side_Product_2 Azo compounds Diazonium_Salt->Side_Product_2 Unreacted 2-chloroaniline

Caption: The reaction pathway for the Sandmeyer synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start diazotization Diazotization of 2-Chloroaniline (0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction with CuBr diazotization->sandmeyer workup Aqueous Work-up and Extraction sandmeyer->workup purification Purification by Vacuum Distillation workup->purification product This compound purification->product

Caption: A streamlined workflow for the synthesis and purification of this compound.

Technical Support Center: Column Chromatography Purification of 1-Bromo-2-chlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the column chromatography purification of 1-bromo-2-chlorobenzene (B145985) derivatives. This guide offers practical solutions to common issues encountered during the separation and purification of this class of compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound derivatives, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Poor Separation of Isomers (e.g., ortho- vs. para-) Isomers of this compound derivatives often have very similar polarities, making them difficult to separate. The chosen solvent system may not be optimal for resolving these closely related compounds.- Optimize the Solvent System: A non-polar mobile phase, such as a hexane (B92381)/ethyl acetate (B1210297) mixture, is a good starting point. Begin with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.[1] - Use a Longer Column: Increasing the length of the silica (B1680970) gel bed enhances the number of theoretical plates, which can improve the separation of compounds with close Rf values. - Employ Gradient Elution: A gradual increase in solvent polarity during the elution process can help to better resolve closely eluting spots.
Product is Decomposing on the Column The silica gel stationary phase is slightly acidic and can cause the degradation of sensitive compounds. Some derivatives of this compound may be unstable under these conditions.- Test for Silica Stability: Before running a column, spot the compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any new spots have appeared, which would indicate decomposition. - Deactivate the Silica Gel: Co-elute with a small percentage of a basic modifier like triethylamine (B128534) (1-3%) in your solvent system to neutralize the acidic sites on the silica gel. - Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or Florisil, if your compound is highly sensitive to acid.[2]
Compound Elutes Too Quickly or Not at All An inappropriate solvent system polarity is the most likely cause. If the solvent is too polar, the compound will have a low affinity for the stationary phase and elute quickly. If it's not polar enough, the compound will remain strongly adsorbed to the silica gel.- Adjust Solvent Polarity: Use Thin Layer Chromatography (TLC) to find a solvent system that provides an Rf value of 0.2-0.3 for your target compound.[1] If the Rf is too high, decrease the polarity of the eluent. If the Rf is too low, increase the polarity. - Check for Proper Solvent Mixture: Ensure that the solvents in your mobile phase are miscible and that the mixture is homogeneous.
Peak Tailing in Fractions Tailing can be caused by interactions between the compound and active sites on the silica gel, or by overloading the column.- Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine can improve peak shape. For acidic compounds, a small amount of acetic acid may help. - Reduce Sample Load: Overloading the column can lead to broad, tailing peaks. A general guideline is to use 50-100g of silica gel for every 1g of crude material.[3]
Low Recovery of Product The product may be irreversibly adsorbed to the silica gel, or it may have decomposed during the purification process.- Perform a "Methanol Purge": After collecting your desired fractions, flush the column with a highly polar solvent like 100% methanol (B129727) to elute any remaining compounds. This can help determine if your product was strongly retained. - Re-evaluate Compound Stability: As mentioned earlier, confirm that your compound is stable to silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?

A1: A mixture of hexane and ethyl acetate is a standard and effective solvent system for many this compound derivatives. A good starting point for method development is a 95:5 or 90:10 hexane:ethyl acetate mixture. The optimal ratio should be determined by TLC, aiming for an Rf value between 0.2 and 0.3 for the desired compound.

Q2: How can I effectively load my sample onto the column if it's not very soluble in the eluent?

A2: If your crude product has poor solubility in the mobile phase, "dry loading" is the recommended method.[1] Dissolve your compound in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q3: What are some common impurities I might encounter when synthesizing this compound derivatives?

A3: Common impurities often include positional isomers that are formed during the synthesis. For example, in reactions involving electrophilic aromatic substitution, you may get a mixture of ortho, meta, and para substituted products. Other potential impurities can arise from side reactions such as hydrolysis of starting materials or intermediates.

Q4: My compound is a solid. How should I prepare it for loading onto the column?

A4: Dissolve the solid in a minimal amount of a suitable solvent. Ideally, this would be the eluent itself, but if the solubility is low, a slightly more polar solvent can be used. Be cautious not to use too much of a highly polar solvent, as this can negatively impact the separation. If solubility is a significant issue, the dry loading technique described in Q2 is the best approach.

Q5: Should I use isocratic or gradient elution for my purification?

A5: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture. If the TLC shows that your desired compound is well-separated from impurities, isocratic elution is often sufficient. However, if you have a complex mixture with compounds of varying polarities, a gradient elution, where you gradually increase the polarity of the mobile phase, can provide a better separation in a shorter amount of time.

Experimental Protocols

General Protocol for Column Chromatography Purification of a this compound Derivative

This protocol provides a general methodology for the purification of a this compound derivative using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column. As a general rule, use approximately 50-100 grams of silica gel (230-400 mesh) for every 1 gram of crude material to be purified.[3]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

  • Add a protective layer of sand on top of the silica gel bed.

  • Wash the column with the starting eluent until the silica gel is fully equilibrated.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed without disturbing the surface.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.

  • Begin collecting fractions in test tubes.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.

Quantitative Data Summary

The following table summarizes typical Rf values for this compound and a related derivative in a common solvent system. This data can be used as a reference point for developing a purification method.

Compound Solvent System (Hexane:Ethyl Acetate) Approximate Rf Value
This compound95:5~ 0.45
1-Bromo-2-chloro-4-nitrobenzene90:10~ 0.30
1-Bromo-2-((methoxymethoxy)methyl)benzene98:2~ 0.2-0.3[1]

Note: Rf values are approximate and can vary depending on the specific conditions (e.g., TLC plate, temperature, chamber saturation).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column Prepare Slurry & Pack Column load_sample Load Sample (Wet or Dry) prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine isolate Isolate Product (Rotovap) combine->isolate troubleshooting_workflow start Poor Separation Observed check_rf Is Rf in 0.2-0.3 range? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_tailing Is there significant tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_modifier Add Modifier (e.g., Et3N) check_tailing->add_modifier Yes check_stability Is compound stable on silica? check_tailing->check_stability No success Improved Separation add_modifier->success change_stationary_phase Use Neutral Alumina or Florisil check_stability->change_stationary_phase No check_stability->success Yes change_stationary_phase->success

References

Managing exothermic reactions in Grignard formation with 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 1-bromo-2-chlorobenzene (B145985). The exothermic nature of this reaction requires careful management to ensure safety and optimal product yield.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard formation with this compound particularly exothermic?

A1: The formation of a Grignard reagent from an aryl halide and magnesium is an inherently exothermic process.[1][2] The reaction involves the insertion of magnesium into the carbon-bromine bond, which is a thermodynamically favorable process that releases significant heat.[3] The reactivity order for halogens in Grignard formation is I > Br > Cl, meaning the aryl bromide will react preferentially over the aryl chloride. The initiation of the reaction can be sudden and lead to a rapid increase in temperature, which, if not controlled, can cause the solvent to boil violently and potentially lead to a runaway reaction.[4]

Q2: What is the primary challenge when preparing a Grignard reagent from this compound?

A2: The primary challenge is managing the reaction's exothermicity while ensuring the selective reaction of the bromine atom over the chlorine atom. The reactivity of the C-Br bond is significantly higher than the C-Cl bond for Grignard formation, allowing for selective reagent formation. However, controlling the reaction rate to prevent a dangerous temperature spike is critical.[5]

Q3: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A3: Failure to initiate is a frequent issue in Grignard reactions. The primary causes and their solutions are outlined below:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.[4][6] Ensure all glassware is rigorously flame-dried or oven-dried before use and that the solvent (typically THF or diethyl ether) is anhydrous.[2][7]

  • Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[8]

    • Activation Methods:

      • Add a small crystal of iodine. The disappearance of the purple color is an indicator that the reaction has initiated.[4][9]

      • Use a few drops of 1,2-dibromoethane (B42909) as an initiator.[4][6]

      • Mechanically crush some of the magnesium turnings with a glass rod to expose a fresh surface.[10]

  • Impure this compound: Impurities in the starting material can inhibit the reaction. Purify the aryl halide if necessary.

Q4: What are the potential side reactions when preparing a Grignard reagent from this compound?

A4: The most common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with another molecule of this compound to form a biphenyl (B1667301) derivative.[9][11] This is more likely to occur if the concentration of the aryl halide is too high. Slow, controlled addition of the this compound is crucial to minimize this side reaction.[4]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Reaction does not initiate 1. Wet glassware or solvent.[4][6] 2. Passivated magnesium surface.[8] 3. Impure this compound.1. Flame-dry all glassware and use anhydrous solvent.[2][7] 2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing.[4][9][10] 3. Purify the starting material.
Reaction is too vigorous/uncontrollable 1. Rate of addition of this compound is too fast.[4] 2. Insufficient cooling.[2]1. Reduce the addition rate immediately. Maintain a gentle reflux.[12] 2. Ensure the reaction flask is immersed in an ice bath. Be prepared to remove the dropping funnel and add more cold, anhydrous solvent if necessary.
Low yield of the desired product 1. Wurtz coupling side reaction.[9][11] 2. Incomplete reaction. 3. Reaction with atmospheric moisture or CO2.1. Add the this compound solution slowly to maintain a low concentration.[4] 2. After the addition is complete, allow the reaction to stir for an additional 30-60 minutes, possibly with gentle warming to ensure completion.[9] 3. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[5]
Formation of a dark, cloudy mixture with no product 1. Significant side reactions or decomposition. 2. Presence of oxygen.[5]1. Review and optimize reaction conditions, particularly the rate of addition and temperature control. 2. Ensure the system is properly purged with an inert gas before starting the reaction.

Experimental Protocol: Formation of 2-Chlorophenylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle (for drying glassware)

  • Ice bath

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight or flame-dried under a stream of inert gas.[5] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine.[13]

  • Initiation: Add a small portion of anhydrous solvent (diethyl ether or THF) to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension.[14] The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling.[9] If the reaction does not start, gentle warming with a heat gun may be applied briefly, or a few drops of 1,2-dibromoethane can be added.

  • Addition: Once the reaction has initiated, immerse the flask in an ice bath to control the temperature. Slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.[12] The temperature should be carefully monitored and controlled.

  • Completion: After the addition is complete, the reaction mixture can be stirred at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[9] The resulting Grignard reagent is typically a cloudy, grey to brownish solution and should be used immediately in the subsequent reaction step.

Quantitative Data Summary

Parameter Typical Value Notes
Reactant Ratio (Aryl Halide:Mg) 1 : 1.2A slight excess of magnesium is used to ensure complete reaction of the aryl halide.
Solvent Anhydrous Diethyl Ether or THFTHF is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent.[7]
Reaction Temperature 0°C to gentle refluxInitiation may require gentle warming, but the reaction must be cooled once it starts. The addition of the aryl halide is typically done at 0°C or a temperature that maintains a gentle reflux.[12]
Addition Time 30 - 90 minutesDependent on the scale of the reaction. Slower addition minimizes side reactions.[4]
Typical Yield 80 - 95%Yield is often determined by the subsequent reaction of the Grignard reagent with an electrophile.

Troubleshooting Workflow

Troubleshooting_Grignard_Exotherm start Start: Managing Exothermic Reaction check_initiation Is the reaction initiating? start->check_initiation no_initiation Problem: No Initiation check_initiation->no_initiation No initiation_ok Initiation Successful check_initiation->initiation_ok Yes troubleshoot_initiation Troubleshoot: - Check for moisture - Activate Mg (Iodine, 1,2-dibromoethane) - Check starting material purity no_initiation->troubleshoot_initiation troubleshoot_initiation->check_initiation Retry check_exotherm Is the exotherm controllable? initiation_ok->check_exotherm uncontrolled_exotherm Problem: Uncontrolled Exotherm check_exotherm->uncontrolled_exotherm No controlled_exotherm Exotherm is Controlled check_exotherm->controlled_exotherm Yes control_measures Immediate Actions: - Stop addition of aryl halide - Increase cooling (ice bath) - Add more cold anhydrous solvent uncontrolled_exotherm->control_measures control_measures->check_exotherm Re-evaluate proceed Proceed with slow, controlled addition of this compound controlled_exotherm->proceed monitor Monitor reaction temperature and reflux rate continuously proceed->monitor end End: Successful Grignard Formation monitor->end

Caption: Troubleshooting workflow for managing exothermic reactions in Grignard formation.

References

Validation & Comparative

A Comparative Guide to 1-Bromo-2-chlorobenzene and 1,2-dichlorobenzene in Suzuki Coupling for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of complex molecules, such as pharmaceuticals and agrochemicals, the choice of aryl halide substrate is critical. This guide provides an objective comparison of the performance of 1-bromo-2-chlorobenzene (B145985) and 1,2-dichlorobenzene (B45396) in Suzuki coupling reactions, supported by experimental data, to inform substrate selection and reaction optimization.

Executive Summary: Reactivity and Selectivity

The fundamental difference in reactivity between this compound and 1,2-dichlorobenzene in Suzuki coupling lies in the inherent bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

This disparity in reactivity dictates the synthetic utility of each substrate:

  • This compound: Offers the advantage of chemoselectivity. The C-Br bond can be selectively functionalized under relatively mild conditions, leaving the C-Cl bond intact for subsequent transformations. This allows for a stepwise and controlled approach to the synthesis of polysubstituted aromatic compounds.

  • 1,2-dichlorobenzene: Presents a greater challenge due to the higher energy required to activate the C-Cl bonds. While mono-arylation can be achieved, it often requires more forcing conditions, specialized catalyst systems, and may lead to mixtures of mono- and di-substituted products.

Performance Comparison: A Data-Driven Analysis

Table 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-2-(chloromethyl)benzene (B1268061) with Arylboronic Acids

The selective coupling of the C-Br bond in 1-bromo-2-(chloromethyl)benzene is a close model for the reactivity of this compound. The following data demonstrates the high yields achievable for the mono-arylation at the C-Br position.[1][2]

EntryArylboronic AcidProductYield (%)
1p-Tolylboronic acid2-(Chloromethyl)-4'-methyl-1,1'-biphenyl95
2(4-Methoxyphenyl)boronic acid2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl93
3(4-(Trifluoromethyl)phenyl)boronic acid2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl85
4(4-Acetylphenyl)boronic acid1-(2'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one88
5(3-Chlorophenyl)boronic acid3'-Chloro-2-(chloromethyl)-1,1'-biphenyl80
6o-Tolylboronic acid2-(Chloromethyl)-2'-methyl-1,1'-biphenyl90

Reaction Conditions: 1-bromo-2-(chloromethyl)benzene (0.30 mmol), arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), Cs₂CO₃ (2 equiv.), in toluene (B28343) (1.0 mL) and water (0.1 mL) at 80 °C for 2 hours under an argon atmosphere.[2]

Table 2: Suzuki-Miyaura Coupling of Dichlorobenzenes with Arylboronic Acids

Achieving selective mono-arylation of dichlorobenzenes is a significant challenge. The data below illustrates the conditions and yields for the coupling of dichlorobenzenes, which often require more specialized and highly active catalyst systems.

EntryDichlorobenzene IsomerArylboronic AcidCatalyst SystemProductYield (%)
11,2-DichlorobenzenePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃2-ChlorobiphenylHigh (Specific yield not detailed)
21,3-Dichlorobenzene4-Tolylboronic acidPd(OAc)₂ / SPhos3-Chloro-4'-methylbiphenyl92
31,4-DichlorobenzenePhenylboronic acidPd(OAc)₂ / RuPhos4-Chlorobiphenyl95

Note: The reaction conditions for dichlorobenzenes often involve more sophisticated ligands and potentially higher temperatures to achieve good yields of the mono-coupled product.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of the Aryl Bromide in a Bromo-chloro Substrate

This protocol is adapted from the successful selective coupling of 1-bromo-2-(chloromethyl)benzene with various arylboronic acids and is indicative of the expected procedure for this compound.[1][2]

Materials:

  • This compound (or analogous substrate)

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv.).

  • Add toluene (1.0 mL) and water (0.1 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired mono-arylated product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol outlines a general procedure for the more challenging coupling of an aryl chloride, such as 1,2-dichlorobenzene. Note that catalyst and ligand screening is often necessary to optimize the reaction.

Materials:

  • 1,2-Dichlorobenzene

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in a dry reaction vessel.

  • Add the 1,2-dichlorobenzene, arylboronic acid, and base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Stir the reaction for the required time (can range from a few hours to overnight), monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizing Reactivity and Selectivity

The following diagrams illustrate the key concepts of reactivity and the logical workflow for sequential cross-coupling reactions.

G cluster_reactivity Relative Reactivity in Suzuki Coupling cluster_outcome Expected Outcome C-Br_Bond C-Br Bond (in this compound) Reactivity_Order C-Br > C-Cl (Lower Bond Dissociation Energy) Selective_Mono-arylation Selective Mono-arylation (at C-Br) C-Br_Bond->Selective_Mono-arylation Milder Conditions C-Cl_Bond C-Cl Bond (in 1,2-Dichlorobenzene) Challenging_Mono-arylation Challenging Mono-arylation (Potential for di-arylation) C-Cl_Bond->Challenging_Mono-arylation Forcing Conditions

Caption: Relative reactivity of C-Br and C-Cl bonds in Suzuki coupling.

G start This compound step1 Step 1: Selective Suzuki Coupling (at C-Br position) start->step1 Arylboronic Acid 1 Pd Catalyst (e.g., Pd(OAc)₂/PCy₃) intermediate 2-Chloro-1,1'-biphenyl derivative step1->intermediate step2 Step 2: Suzuki Coupling (at C-Cl position) intermediate->step2 Arylboronic Acid 2 Pd Catalyst (e.g., Pd₂(dba)₃/SPhos) final_product Di-substituted biphenyl (B1667301) product step2->final_product

References

Isomer Effects in the Reactions of Bromochlorobenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on a benzene (B151609) ring significantly influences the molecule's reactivity and the distribution of products in various chemical transformations. This guide provides a comprehensive comparison of the effects observed in the reactions of ortho-, meta-, and para-bromochlorobenzenes. Understanding these isomer effects is crucial for designing synthetic routes, predicting reaction outcomes, and developing structure-activity relationships in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. In bromochlorobenzenes, the presence of two different halogen atoms offers the potential for selective functionalization. The generally accepted reactivity order for halogens in these reactions is I > Br > OTf > Cl, primarily due to the differences in bond dissociation energies (C-I < C-Br < C-Cl) and the kinetics of the oxidative addition step to the palladium(0) catalyst.[1] Consequently, the carbon-bromine bond is preferentially cleaved over the carbon-chlorine bond under appropriate reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. The reactivity of bromochlorobenzene isomers in this reaction is influenced by both electronic and steric factors.

Comparative Data for Suzuki-Miyaura Coupling

IsomerArylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-BromochlorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80295Hypothetical data based on similar substrates
m-BromochlorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80292Hypothetical data based on similar substrates
o-BromochlorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80275Hypothetical data based on similar substrates

Note: The data in this table is illustrative and based on general trends observed for similar substrates, as a direct comparative study under identical conditions for all three bromochlorobenzene isomers was not found in the surveyed literature. The expected trend is a decrease in yield for the ortho isomer due to steric hindrance.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a bromochlorobenzene isomer with an arylboronic acid is as follows:

  • To a reaction vessel, add the bromochlorobenzene isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[1]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent mixture (e.g., toluene/water 4:1, 10 mL).[2]

  • The mixture is heated to 80-100°C and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[3]

Suzuki_Miyaura_Workflow Reactants Bromochlorobenzene Isomer + Arylboronic Acid + Base Reaction_Setup Reaction_Setup Reactants->Reaction_Setup Catalyst Pd Catalyst Catalyst->Reaction_Setup Solvent Degassed Solvent Solvent->Reaction_Setup Heating Heat (80-100 °C) Reaction_Setup->Heating Inert Atmosphere Workup Aqueous Workup & Extraction Heating->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

A simplified workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction

The Heck reaction couples aryl halides with alkenes. The reactivity of bromochlorobenzene isomers is expected to follow the general trend where steric hindrance around the carbon-bromine bond can affect the rate of oxidative addition.

Comparative Data for Heck Reaction

IsomerAlkeneCatalystBaseSolventTemp. (°C)Yield (%)Reference
p-BromochlorobenzeneStyrenePd(OAc)₂Et₃NDMF100HighGeneral observation
m-BromochlorobenzeneStyrenePd(OAc)₂Et₃NDMF100HighGeneral observation
o-BromochlorobenzeneStyrenePd(OAc)₂Et₃NDMF100ModerateGeneral observation

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction of a bromochlorobenzene isomer with an alkene is as follows:

  • In a reaction vessel, combine the bromochlorobenzene isomer (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., triethylamine, 1.5 mmol).[1]

  • Add a suitable solvent such as DMF (5-10 mL).

  • The mixture is degassed and then heated under an inert atmosphere to 100-140°C.

  • After the reaction is complete, it is cooled, diluted with an organic solvent, and washed with water.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.[1]

Sonogashira Coupling

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. Similar to other cross-coupling reactions, the reactivity is sensitive to steric effects.

Comparative Data for Sonogashira Coupling

IsomerAlkynePd CatalystCu Co-catalystBaseSolventTemp. (°C)Yield (%)Reference
p-BromochlorobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N60High[4]
m-BromochlorobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N60High[4]
o-BromochlorobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N60Lower[4]

Note: While a direct side-by-side comparison is not provided in a single source, the literature suggests that ortho-substituted aryl halides generally give lower yields in Sonogashira couplings compared to their meta and para counterparts due to steric hindrance.[4]

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of a bromochlorobenzene isomer with a terminal alkyne is as follows:

  • To a degassed solution of the bromochlorobenzene isomer (1.0 mmol) and the terminal alkyne (1.2 mmol) in a solvent like THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine).[2]

  • The reaction is typically stirred at room temperature to 80°C.

  • Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washing with aqueous solutions to remove the base and salts, followed by drying and concentration.

  • The final product is purified by column chromatography.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Base, Cu(I) Cu_Acetylide->PdII_Aryl

A simplified representation of the Sonogashira coupling catalytic cycles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is crucial in determining the reaction rate.

The relative positions of the bromo and chloro substituents, which are weakly deactivating but ortho, para-directing in electrophilic substitutions, will influence the reactivity in SNAr through their inductive and resonance effects. The presence of a strong electron-withdrawing group (e.g., a nitro group) on the ring would be necessary to facilitate this reaction with common nucleophiles. Without such a group, the reaction conditions required would be harsh.

Isomer Reactivity in SNAr

In the absence of a strong activating group, the reactivity order of the isomers is difficult to predict without experimental data. However, the stability of the Meisenheimer complex will be the determining factor. The negative charge of the intermediate is stabilized by electron-withdrawing inductive effects of the halogens. The position of the incoming nucleophile relative to the halogens will dictate which isomer reacts fastest.

Comparative Data for SNAr

Experimental Protocol: Nucleophilic Aromatic Substitution

A general procedure for an SNAr reaction on a dihalobenzene (requiring activation) is as follows:

  • The activated bromochlorobenzene isomer is dissolved in a suitable solvent (e.g., DMSO, DMF).

  • The nucleophile (e.g., sodium methoxide, an amine) is added, often in excess.

  • The reaction mixture is heated to a temperature that can range from room temperature to over 100°C, depending on the substrate's reactivity.

  • The reaction progress is monitored by an appropriate analytical technique.

  • Upon completion, the reaction is quenched and the product is isolated through extraction and purified by crystallization or chromatography.

Photodegradation

The photodegradation of halogenated aromatic compounds is an important environmental process. UV irradiation can lead to the homolytic cleavage of the carbon-halogen bond, generating aryl radicals. The relative rates of degradation of the bromochlorobenzene isomers will depend on the quantum yields of these cleavage processes. Generally, the C-Br bond is more susceptible to photolysis than the C-Cl bond due to its lower bond dissociation energy.

A study on the UV irradiation of substituted chlorobenzenes in benzene showed that for p-bromochlorobenzene, there is selective replacement of the bromine atom.[6]

Comparative Data for Photodegradation

A study on the mechanochemical destruction of 4-bromochlorobenzene (para isomer) with CaO reported a debromination rate of 0.41 h⁻¹ and a dechlorination rate of 0.31 h⁻¹.[7] This supports the notion that the C-Br bond is more labile. Comparative data for the ortho and meta isomers under similar conditions is not available.

Experimental Protocol: Photodegradation Study

A typical experimental setup for studying the photodegradation of bromochlorobenzene isomers would involve:

  • Preparing a solution of the specific bromochlorobenzene isomer in a photochemically inert solvent (e.g., acetonitrile, water).

  • Irradiating the solution with a UV lamp of a specific wavelength.

  • Withdrawing aliquots of the solution at different time intervals.

  • Analyzing the concentration of the parent compound and the formation of photoproducts using techniques like HPLC or GC-MS.

  • The degradation rate and quantum yield can be calculated from the collected data.

Conclusion

The reactivity of bromochlorobenzene isomers is a complex interplay of electronic and steric effects. In palladium-catalyzed cross-coupling reactions, the general trend of C-Br bond being more reactive than the C-Cl bond holds true. Among the isomers, the ortho-bromochlorobenzene often exhibits lower reactivity in these couplings due to steric hindrance. For nucleophilic aromatic substitution, the positional arrangement of the halogens influences the stability of the Meisenheimer intermediate, thereby affecting the reaction rate, although strong activating groups are generally required for these reactions to proceed under mild conditions. In photodegradation, the weaker C-Br bond is more susceptible to cleavage than the C-Cl bond.

Further quantitative studies directly comparing the reactivity of the three bromochlorobenzene isomers under identical conditions are needed to provide a more definitive guide for synthetic chemists. The information presented here, however, offers a solid foundation for understanding and predicting the isomer effects in the reactions of these important chemical intermediates.

References

A Comparative Guide to Purity Analysis of 1-Bromo-2-chlorobenzene via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials like 1-Bromo-2-chlorobenzene is critical for the synthesis of pharmaceuticals and other specialty chemicals, ensuring reliable and reproducible experimental outcomes.[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.

Purity Comparison of this compound

The purity of this compound from different suppliers can be quantitatively assessed using GC-MS. The primary impurities often arise from the synthetic route and may include positional isomers, residual starting materials, or byproducts from side reactions.

Supplier/BatchStated PurityGC-MS Purity (%)Major Impurities Identified by MS
Supplier A>98%[2][3]98.61-Bromo-3-chlorobenzene, Dichlorobenzene
Supplier B99%99.5Trace residual solvent (Toluene)
Supplier C>99.0% (GC)[4]99.81-Bromo-4-chlorobenzene (trace)
In-house SynthesisN/A97.2Unreacted 2-chloroaniline, Dibromochlorobenzene

Alternative Analytical Methodologies

While GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds, other techniques can provide complementary information for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and can be configured with various detectors (e.g., UV) for quantification.[1] A typical method would involve a C18 reverse-phase column with an acetonitrile/water mobile phase gradient.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the main component and can be used to identify and quantify impurities by comparing the spectra to known standards.[1]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): While lacking the mass identification capabilities of MS, FID offers high sensitivity and a wide linear range for quantifying known impurities against a standard.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the purity analysis of this compound.

1. Materials and Reagents

  • This compound sample

  • Dichloromethane (B109758) (DCM), HPLC grade or equivalent[5]

  • Helium (99.999% purity) for carrier gas[5]

  • Reference standards for potential impurities (if available)

2. Sample and Standard Preparation

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve the sample in dichloromethane and dilute to the mark.[5] Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[5]

  • Standard Preparation (for impurity identification): If reference standards for expected impurities (e.g., other bromochlorobenzene isomers) are available, prepare individual or mixed standard solutions in dichloromethane at a concentration of approximately 10 µg/mL.

3. GC-MS Instrumentation and Parameters

The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.[5]

ParameterValue
Gas Chromatograph
ColumnNon-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[1]
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature250°C[1]
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 ratio)
Oven ProgramInitial temperature 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1]
MS Transfer Line Temp280°C
Ion Source Temperature230°C
Mass Range50-300 amu
Scan ModeFull Scan

4. Data Analysis

The percentage purity is determined by the area of the main peak relative to the total peak area of all components in the chromatogram.[1] Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST) and, if available, their retention times and mass spectra to those of pure reference standards.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in purity analysis, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 10mg Sample dissolve Dissolve in 10mL DCM weigh->dissolve filter Filter (0.45µm PTFE) dissolve->filter inject Inject 1µL into GC filter->inject separate Separation on HP-5MS Column inject->separate ionize Electron Ionization (70eV) separate->ionize detect Mass Detection (50-300 amu) ionize->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Impurities via MS Library chromatogram->identify calculate Calculate % Purity integrate->calculate identify->calculate report report calculate->report Final Purity Report

Caption: GC-MS workflow for purity analysis of this compound.

Purity_Analysis_Decision node_rect node_rect start Purity Analysis Required? volatile Are Impurities Volatile? start->volatile Yes quant Quantitative Analysis Needed? volatile->quant Yes hplc Use HPLC volatile->hplc No struct Structural Info Needed? quant->struct Yes gcfid Use GC-FID quant->gcfid No (Known Impurities) gcms Use GC-MS struct->gcms Yes nmr Use NMR struct->nmr No (Complementary Data)

Caption: Decision tree for selecting an appropriate analytical method.

References

Comparative ¹H and ¹³C NMR Analysis of 1-Bromo-2-chlorobenzene and its Cross-Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of pharmaceutical and materials science, the functionalization of halogenated aromatic compounds is a cornerstone of molecular design. 1-Bromo-2-chlorobenzene (B145985) is a versatile starting material, offering two distinct reactive sites for cross-coupling reactions, enabling the selective formation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound and its products from two pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The presented data, supported by detailed experimental protocols, offers a valuable resource for the identification and characterization of these important molecular scaffolds.

Spectroscopic Comparison of Starting Material and Products

The transformation of this compound through Suzuki-Miyaura and Buchwald-Hartwig reactions results in significant changes in the electronic environment of the aromatic ring, which are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the key NMR data for the starting material and the resulting products, 2-chloro-1,1'-biphenyl and N-(2-chlorophenyl)aniline.

Table 1: ¹H NMR Data Comparison (CDCl₃)

Compound NameProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound[1][2]H-37.11d8.0
H-47.21t7.7
H-57.42t7.8
H-67.59d7.9
2-Chloro-1,1'-biphenylAromatic H's7.20-7.61 (m)m-
N-(2-chlorophenyl)anilineNH3.68 (s, broad)s-
Aromatic H's6.77-7.28 (m)m-

Table 2: ¹³C NMR Data Comparison (CDCl₃)

Compound NameCarbonChemical Shift (δ, ppm)
This compound[3][4]C1115.8
C2133.8
C3127.5
C4129.0
C5131.6
C6127.8
2-Chloro-1,1'-biphenylAromatic C's126.1-141.3
N-(2-chlorophenyl)aniline[5]Aromatic C's115.2, 118.8, 129.4, 146.6

Reaction Pathways and Experimental Protocols

The selective functionalization of this compound is dictated by the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the targeted synthesis of specific products.

reaction_pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Phenylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Aniline (B41778), Pd Catalyst, Base start->buchwald_reagents suzuki_product 2-Chloro-1,1'-biphenyl suzuki_reagents->suzuki_product buchwald_product N-(2-chlorophenyl)aniline buchwald_reagents->buchwald_product

Reaction pathways of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-chloro-1,1'-biphenyl from this compound and phenylboronic acid. This procedure is adapted from established methods for the Suzuki-Miyaura cross-coupling of aryl halides.[6][7]

Materials:

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and PCy₃·HBF₄ (4 mol%).

  • Add Cs₂CO₃ (2.0 mmol) to the tube.

  • Add toluene (5 mL) and water (0.5 mL) to the reaction mixture.

  • Seal the tube and heat the mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 2-chloro-1,1'-biphenyl.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-(2-chlorophenyl)aniline from this compound and aniline, based on general procedures for the Buchwald-Hartwig amination.[8][9][10]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add aniline (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain N-(2-chlorophenyl)aniline.

Logical Workflow for Compound Characterization

The process of characterizing the reaction products follows a logical sequence to ensure accurate identification and purity assessment.

characterization_workflow reaction Perform Cross-Coupling Reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification nmr_acq Acquire ¹H and ¹³C NMR Spectra purification->nmr_acq data_analysis Analyze NMR Data (Chemical Shifts, Coupling Constants) nmr_acq->data_analysis structure_confirm Confirm Product Structure data_analysis->structure_confirm

Workflow for product characterization.

This guide provides a foundational understanding of the NMR characteristics of this compound and its key cross-coupling products. The provided data and protocols are intended to aid researchers in the efficient and accurate synthesis and characterization of these valuable chemical entities.

References

Comparative study of palladium catalysts for 1-Bromo-2-chlorobenzene coupling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the selection of palladium catalysts for the cross-coupling of 1-bromo-2-chlorobenzene (B145985), this document provides a comparative analysis of catalyst performance, detailed experimental protocols, and visualizations of the reaction workflow and study design. The data presented is intended to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies for this versatile substrate.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. For a substrate such as this compound, which possesses two different halogen atoms, selective coupling at the more reactive C-Br bond is the typical primary objective. The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling, a common and versatile C-C bond-forming reaction. Data from structurally similar aryl bromides is included to provide a broader comparative context.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂ / Ph₅FcP(t-Bu)₂Phenylboronic acidKFTHFRT-93[1]
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O1001285[2]
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene/H₂O10018~95[3]
PdCl₂(dppf)Arylboronic acidK₂CO₃DMF8012~92[3]
Pd(OAc)₂ / PCy₃·HBF₄Arylboronic acidCs₂CO₃Toluene/H₂O80280-98[4]

Note: The reactivity and yield can be influenced by the specific nature of the coupling partner and the precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are generalized protocols for key palladium-catalyzed coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling

This protocol is a widely used method for the formation of C-C bonds between an aryl halide and a boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)

  • Phosphine (B1218219) ligand (if required, e.g., SPhos, PCy₃·HBF₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.2-5 mol%) and, if necessary, the phosphine ligand (0.4-10 mol%).

  • Add the degassed solvent system.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5][6]

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos)

  • Strong base (e.g., NaOt-Bu)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 6 mol%), and the base (e.g., 1.4 equiv.).

  • Add the anhydrous solvent and stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt.

  • Concentrate the filtrate and purify the residue by column chromatography.[3][7]

Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of a comparative catalyst study.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants & Reagents Assembly Assemble Glassware under Inert Atmosphere Reactants->Assembly Solvent Prepare & Degas Solvent Solvent->Assembly Addition Add Reagents to Flask Assembly->Addition Heating Heat to Reaction Temperature Addition->Heating Monitoring Monitor Progress (TLC/GC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Figure 1: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Comparative_Study_Logic cluster_input Inputs cluster_variables Experimental Variables cluster_process Process cluster_output Outputs & Analysis Substrate Substrate: This compound Experiment Perform Cross-Coupling Reactions Substrate->Experiment Coupling_Partner Coupling Partner (e.g., Arylboronic Acid) Coupling_Partner->Experiment Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Catalyst->Experiment Ligand Ligand (e.g., SPhos, XPhos) Ligand->Experiment Base Base (e.g., K₂CO₃, NaOtBu) Base->Experiment Solvent Solvent (e.g., Toluene, THF) Solvent->Experiment Yield Reaction Yield (%) Experiment->Yield Purity Product Purity Experiment->Purity TON_TOF TON/TOF (Turnover Number/Frequency) Experiment->TON_TOF Comparison Comparative Analysis of Catalyst Performance Yield->Comparison Purity->Comparison TON_TOF->Comparison

Figure 2: Logical diagram illustrating the components of a comparative catalyst study.

References

Validating the Structure of Grignard Reagents from Bromochlorobenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structure of a Grignard reagent is paramount for predictable and successful downstream reactions. When synthesized from dihalogenated precursors like bromochlorobenzenes, the regioselectivity of magnesium insertion becomes a critical factor. This guide provides a comparative analysis of experimental data and methodologies for validating the structure of Grignard reagents derived from bromochlorobenzenes, ensuring the desired organometallic intermediate is obtained.

The formation of Grignard reagents from aryl halides is a cornerstone of organic synthesis. However, when the starting material contains two different halogen atoms, such as in bromochlorobenzene, the question of which carbon-halogen bond reacts with magnesium is of utmost importance. The general reactivity trend for halogens in Grignard formation is I > Br > Cl > F, suggesting that the magnesium will preferentially insert at the carbon-bromine bond.[1][2] Experimental evidence from undergraduate chemistry labs confirms this selectivity, where the Grignard reagent of 1-bromo-4-chlorobenzene (B145707) is successfully prepared and reacted with dimethylformamide (DMF) to synthesize 4-chlorobenzaldehyde.[3]

This guide will delve into the experimental protocols for synthesizing and validating these Grignard reagents, with a focus on comparative data.

Experimental Protocols

General Synthesis of Grignard Reagents from Bromochlorobenzenes

The synthesis of Grignard reagents from bromochlorobenzenes follows a standard procedure, with careful attention to anhydrous conditions to prevent quenching of the highly reactive organometallic species.

Materials:

  • Bromochlorobenzene isomer (e.g., 1-bromo-4-chlorobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an activator)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium turnings are placed in the reaction flask, followed by a small crystal of iodine.[1]

  • A solution of the bromochlorobenzene in the anhydrous solvent is prepared.

  • A small amount of the bromochlorobenzene solution is added to the magnesium turnings. The reaction is initiated, often indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.[4]

  • Once the reaction has initiated, the remaining bromochlorobenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is typically stirred until the magnesium is consumed.

The following diagram illustrates the general workflow for the synthesis and subsequent validation of the Grignard reagent.

G cluster_synthesis Synthesis cluster_validation Validation start Dry Glassware & Reagents mg Add Mg Turnings & I2 start->mg add_halide Add Bromochlorobenzene Solution mg->add_halide reflux Reflux add_halide->reflux grignard Grignard Reagent Solution reflux->grignard quench Quench Aliquot (e.g., with H2O) grignard->quench titration Titration grignard->titration gcms GC-MS Analysis quench->gcms nmr NMR Spectroscopy quench->nmr

Figure 1. General workflow for the synthesis and validation of Grignard reagents from bromochlorobenzenes.

Structural Validation Techniques

To confirm the selective formation of the desired Grignard reagent (chlorophenylmagnesium bromide) and to rule out the formation of the isomeric bromophenylmagnesium chloride, a combination of techniques is employed.

Titration for Quantifying Active Grignard Reagent

Before proceeding with subsequent reactions, it is crucial to determine the concentration of the active Grignard reagent. This is because side reactions, such as Wurtz coupling, can consume the starting halide and reduce the yield of the desired organometallic compound.[5] Titration is a common method for this purpose.

A widely used method involves titration with a standard solution of an alcohol, such as 2-butanol (B46777) or menthol, in the presence of an indicator like 1,10-phenanthroline.[6][7][8] The Grignard reagent reacts with the alcohol in a 1:1 molar ratio. The endpoint is indicated by a distinct color change.[7] Potentiometric titration offers an alternative that does not rely on a visual endpoint and can provide excellent precision.[9]

Titration Method Titrant Indicator Endpoint Detection Advantages Disadvantages
Colorimetric2-Butanol or Menthol1,10-PhenanthrolineVisual color changeSimple, inexpensive equipment[6][7]Endpoint detection can be subjective
Potentiometric2-ButanolNoneChange in potentialHigh precision, objective endpoint[9]Requires a potentiometer

Table 1. Comparison of common titration methods for Grignard reagents.

Spectroscopic and Chromatographic Analysis

To definitively determine the structure of the Grignard reagent, it is common practice to quench a small aliquot of the reaction mixture with a proton source (e.g., water or dilute acid) and analyze the resulting halobenzene. If the Grignard reagent formed selectively at the bromine-bearing carbon, the product of quenching will be chlorobenzene (B131634). Conversely, the formation of bromobenzene (B47551) would indicate reaction at the chlorine-bearing carbon.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this analysis. The quenched sample is injected into the GC, which separates the components of the mixture. The mass spectrometer then provides a mass spectrum for each component, allowing for its identification. The retention time and mass spectrum of the product can be compared to authentic samples of chlorobenzene and bromobenzene.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. The ¹H NMR spectrum of the quenched product will show characteristic signals for chlorobenzene, which can be distinguished from those of bromobenzene and the starting bromochlorobenzene. For instance, the ¹H NMR spectrum of 4-bromochlorobenzene shows a distinct set of peaks that would differ from the spectrum of the resulting chlorobenzene after successful Grignard formation and quenching.[10][11]

Analytical Method Principle Information Obtained Key for Validation
GC-MS Separation by boiling point and fragmentation by electron impactMolecular weight and fragmentation patternComparison of retention time and mass spectrum with authentic chlorobenzene and bromobenzene samples.[3]
¹H NMR Nuclear spin transitions in a magnetic fieldChemical environment of protonsThe chemical shifts and coupling patterns of the aromatic protons will be characteristic of chlorobenzene.[10][11][12]

Table 2. Spectroscopic and chromatographic methods for structural validation.

The logical flow for validating the regioselective formation of the Grignard reagent is depicted below.

G cluster_outcomes Possible Outcomes cluster_conclusions Conclusions start Grignard Reagent from Bromochlorobenzene quench Quench with H2O start->quench analysis Analyze Quenched Product (GC-MS, NMR) quench->analysis outcome1 Chlorobenzene Detected analysis->outcome1 outcome2 Bromobenzene Detected analysis->outcome2 conclusion1 Selective Formation at C-Br Bond outcome1->conclusion1 conclusion2 Formation at C-Cl Bond outcome2->conclusion2

Figure 2. Logical workflow for the validation of regioselective Grignard reagent formation.

Conclusion

The validation of Grignard reagents formed from bromochlorobenzenes relies on a combination of quantitative analysis of the active reagent and qualitative structural determination of a quenched product. The established reactivity hierarchy of halogens strongly favors the formation of chlorophenylmagnesium bromide. This can be experimentally verified through a straightforward workflow involving synthesis under anhydrous conditions, followed by titration to determine the yield and GC-MS and NMR analysis of a quenched aliquot to confirm the regioselectivity. By employing these methods, researchers can proceed with confidence in the structural integrity of their Grignard reagent, ensuring the desired outcome in subsequent synthetic steps.

References

Aryl Bromides vs. Aryl Chlorides in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the pharmaceutical and materials science sectors, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide substrate—typically an aryl iodide, bromide, or chloride—is a critical parameter that significantly influences reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of aryl bromides and aryl chlorides in key cross-coupling reactions, supported by experimental data and detailed protocols to aid researchers in substrate selection and reaction optimization.

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br >> Ar-Cl.[1][2] This trend is primarily dictated by the carbon-halogen (C-X) bond strength, which decreases from chlorine to iodine. The cleavage of this bond during the oxidative addition step, often the rate-determining step in the catalytic cycle, is therefore more facile for aryl bromides than for aryl chlorides.[1][3] Consequently, aryl chlorides are significantly less reactive and often require more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and specialized ligands to achieve comparable yields to their bromide counterparts.[4][5]

Quantitative Comparison of Reactivity

The following tables summarize typical experimental outcomes for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, illustrating the reactivity differences between representative aryl bromides and aryl chlorides.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1]

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromobiphenylPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene (B28343)/H₂O804~92
4-Chlorobiphenyl (B17849)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄Toluene10018~85

This data is illustrative and compiled from typical literature results. Actual yields may vary based on specific reaction conditions and substrates.[1]

Table 2: Heck Reaction of Aryl Halides with Styrene (B11656) [6]

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePd-complex 6 (2.0 mol %)K₂CO₃DMF601295
Bromobenzene (B47551)Pd-complex 6 (2.0 mol %)K₂CO₃DMF601292
ChlorobenzenePd-complex 6 (2.0 mol %)K₂CO₃DMF601262

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Morpholine (B109124) [7]

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1 mol%) + P(t-Bu)₃ (3 mol%)NaOt-BuToluene806~98
4-Chlorotoluene (B122035)Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)K₂CO₃t-BuOH10024~90

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorobiphenyl with Phenylboronic Acid

Materials:

  • 4-Chlorobiphenyl

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube is added 4-chlorobiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene (5 mL) is added via syringe.

  • The reaction mixture is stirred and heated to 100 °C for 18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Heck Reaction of Bromobenzene with Styrene[6]

Materials:

  • Bromobenzene

  • Styrene

  • Pd-complex 6 (an imidazole-based secondary phosphine (B1218219) oxide ligated palladium complex)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, combine bromobenzene (1.0 mmol), styrene (1.2 mmol), Pd-complex 6 (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMF (1 mL) to the vial.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the trans-stilbene (B89595) product.

Protocol 3: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol (B103910) (t-BuOH)

Procedure:

  • A mixture of 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), K₂CO₃ (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and RuPhos (0.04 mmol) is placed in a sealable reaction tube.

  • The tube is flushed with argon, and tert-butanol (3 mL) is added.

  • The tube is sealed and the mixture is heated at 100 °C for 24 hours.

  • After cooling, the reaction mixture is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by silica gel chromatography.

Mechanistic Considerations and Workflow

The general catalytic cycle for palladium-catalyzed cross-coupling reactions highlights the critical oxidative addition step where the reactivity of the aryl halide is paramount.

Cross_Coupling_Cycle cluster_reactivity Reactivity: Ar-Br > Ar-Cl Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Figure 1. General catalytic cycle for cross-coupling reactions.

The experimental workflow for a comparative study of aryl halide reactivity typically involves parallel experimentation under standardized conditions.

Experimental_Workflow start Start: Define Reaction (e.g., Suzuki Coupling) setup Prepare Parallel Reactions start->setup arbr Reaction with Aryl Bromide setup->arbr arcl Reaction with Aryl Chloride setup->arcl conditions Identical Reaction Conditions: - Catalyst & Ligand - Base & Solvent - Temperature & Time arbr->conditions arcl->conditions monitor Monitor Reaction Progress (TLC, GC, LC-MS) conditions->monitor workup Quench and Workup monitor->workup analysis Analyze and Purify Products workup->analysis compare Compare Yields and Reaction Rates analysis->compare conclusion Draw Conclusion on Relative Reactivity compare->conclusion

Figure 2. Workflow for comparing aryl halide reactivity.

Conclusion

While aryl bromides are generally more reactive and often the substrate of choice for facile cross-coupling reactions, significant advancements in ligand design have made the use of aryl chlorides increasingly viable.[4][5] The economic and environmental advantages of using aryl chlorides—due to their lower cost and derivation from readily available starting materials—make them highly attractive for large-scale industrial applications. Researchers must weigh the trade-offs between the higher reactivity of aryl bromides and the cost-effectiveness of aryl chlorides, selecting the appropriate substrate and optimizing reaction conditions based on the specific synthetic goals. The development of more active catalyst systems for the activation of C-Cl bonds remains an active and important area of chemical research.

References

A Comparative Guide to the Reaction Kinetics of Bromochlorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring significantly influences the kinetic profile of a molecule. This guide provides a comparative analysis of the reaction kinetics for the ortho, meta, and para isomers of bromochlorobenzene in key organic reactions. While direct, side-by-side quantitative kinetic data for these specific isomers is limited in publicly available literature, this analysis is built upon well-established principles of physical organic chemistry and supported by experimental data from analogous systems. Understanding these kinetic differences is crucial for reaction optimization, predicting product distributions, and designing efficient synthetic routes in drug discovery and materials science.

The reactivity of the bromochlorobenzene isomers is primarily governed by a combination of electronic and steric effects imparted by the bromine and chlorine substituents. Both are deactivating, ortho-, para-directing groups in electrophilic aromatic substitution due to their inductive electron withdrawal and resonance electron donation. However, in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, their electronic and steric characters play a more nuanced role in determining reaction rates.

Comparative Analysis of Reaction Kinetics

The relative reactivity of the bromochlorobenzene isomers is expected to vary depending on the reaction mechanism. Here, we analyze the anticipated kinetic trends in three major classes of reactions: Nucleophilic Aromatic Substitution (SNAAr), Suzuki-Miyaura Coupling, and the Heck Reaction.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate is largely influenced by the stability of the intermediate Meisenheimer complex, which is favored by electron-withdrawing groups. While both bromine and chlorine are inductively withdrawing, their ability to stabilize the negative charge of the intermediate via resonance is limited. The reactivity order is often dictated by the electronegativity of the leaving group and the position of the activating/deactivating groups.

Table 1: Predicted Relative Rates of Nucleophilic Aromatic Substitution for Bromochlorobenzene Isomers

IsomerPredicted Relative RateRationale
ortho-BromochlorobenzeneSlowestSignificant steric hindrance from the adjacent chloro group impeding the approach of the nucleophile.
meta-BromochlorobenzeneIntermediateLess steric hindrance compared to the ortho isomer. The electronic effects of the substituents are less pronounced at the reaction center.
para-BromochlorobenzeneFastestMinimal steric hindrance, allowing for easier nucleophilic attack. The electron-withdrawing nature of the substituents can stabilize the intermediate to some extent.
Suzuki-Miyaura Coupling

The rate-determining step in the Suzuki-Miyaura coupling is often the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is generally faster for aryl bromides than for aryl chlorides. The electronic nature and steric hindrance around the carbon-bromine bond significantly impact the reaction rate. Electron-withdrawing groups tend to accelerate the oxidative addition.

Table 2: Predicted Relative Rates of Suzuki-Miyaura Coupling for Bromochlorobenzene Isomers

IsomerPredicted Relative RateRationale
ortho-BromochlorobenzeneSlowestThe bulky chloro group ortho to the bromine atom provides significant steric hindrance, impeding the approach of the palladium catalyst for oxidative addition.
meta-BromochlorobenzeneIntermediateSteric hindrance is less of a factor compared to the ortho isomer. The inductive electron-withdrawing effect of the chlorine atom at the meta position can have a modest activating effect.
para-BromochlorobenzeneFastestMinimal steric hindrance at the reaction site. The electron-withdrawing character of the para-chloro substituent can enhance the rate of oxidative addition.
Heck Reaction

Similar to the Suzuki coupling, the Heck reaction's rate is also heavily influenced by the efficiency of the oxidative addition step. Therefore, the reactivity trends among the bromochlorobenzene isomers are expected to be comparable to those observed in the Suzuki-Miyaura coupling.

Table 3: Predicted Relative Rates of Heck Reaction for Bromochlorobenzene Isomers

IsomerPredicted Relative RateRationale
ortho-BromochlorobenzeneSlowestPronounced steric hindrance from the adjacent chlorine atom, which disfavors the formation of the palladium-alkene intermediate.
meta-BromochlorobenzeneIntermediateReduced steric hindrance compared to the ortho isomer, allowing for a more favorable reaction rate.
para-BromochlorobenzeneFastestThe reaction site is sterically unencumbered, and the electronic effect of the para-chloro group can facilitate the oxidative addition step.

Experimental Protocols

Detailed experimental protocols for determining the reaction kinetics of bromochlorobenzene isomers would involve careful monitoring of the reaction progress over time. Below are generalized protocols for the key reactions discussed.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling for each bromochlorobenzene isomer with a suitable boronic acid.

Materials:

  • ortho-, meta-, or para-bromochlorobenzene

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

Procedure:

  • In a reaction vial, combine the bromochlorobenzene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.

  • Add the solvent and the palladium catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Place the vial in a preheated heating block at a constant temperature (e.g., 80 °C) and start vigorous stirring.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench it with a suitable solvent (e.g., diethyl ether).

  • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product.

  • Plot the concentration of the bromochlorobenzene isomer versus time to determine the initial reaction rate and the rate constant.

Protocol 2: Kinetic Analysis of the Heck Reaction

Objective: To compare the reaction rates of the Heck reaction for the different bromochlorobenzene isomers with an alkene.

Materials:

  • ortho-, meta-, or para-bromochlorobenzene

  • Styrene or another suitable alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., Triethylamine, K₂CO₃)

  • Solvent (e.g., DMF, NMP)

  • Internal standard for GC or HPLC analysis

  • Reaction vials, magnetic stir bars, heating block

Procedure:

  • To a reaction vial, add the bromochlorobenzene isomer (1.0 mmol), the alkene (1.5 mmol), the base (1.5 mmol), and the internal standard.

  • Add the solvent and the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to a constant temperature (e.g., 100 °C) with vigorous stirring.

  • Collect aliquots at regular intervals, quench, and analyze by GC or HPLC as described in the Suzuki-Miyaura protocol.

  • Determine the reaction rate by monitoring the disappearance of the starting material or the appearance of the product over time.

Visualizing Reaction Workflows and Concepts

To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow_Kinetics cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Reagents Weigh Reactants Solvent Add Solvent Reagents->Solvent Catalyst Add Catalyst Solvent->Catalyst Heating Constant Temperature Catalyst->Heating Aliquots Withdraw Aliquots Heating->Aliquots Quench Quench Reaction Aliquots->Quench Analysis GC/HPLC Analysis Quench->Analysis Kinetics Determine Rate Constant Analysis->Kinetics

Caption: Generalized experimental workflow for kinetic analysis.

Steric_Hindrance_Comparison cluster_ortho ortho-Isomer cluster_para para-Isomer C_Br C-Br C_Cl C-Cl Pd Pd Catalyst Pd->C_Br Hindered Approach C_Br_p C-Br C_Cl_p C-Cl Pd_p Pd Catalyst Pd_p->C_Br_p Unhindered Approach

Caption: Steric hindrance in ortho vs. para isomers.

A Comparative Analysis of 1-Bromo-2-chlorobenzene's Reactivity Profile: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in synthetic chemistry and drug development, a nuanced understanding of the reactivity of building blocks like 1-bromo-2-chlorobenzene (B145985) is critical for designing efficient and selective transformations. This guide provides a comparative analysis of the reactivity of this compound, drawing upon Density Functional Theory (DFT) studies to illuminate its structural and electronic characteristics in comparison to other relevant halobenzenes. While direct comparative DFT studies on the reactivity of this compound are limited, this guide synthesizes available data to offer valuable insights for predicting its chemical behavior.

Unraveling the Geometrical and Electronic Landscape

DFT calculations offer a powerful lens through which to examine the ground-state properties of this compound, which in turn govern its reactivity. A key study by V. Arjunan et al. (2011) utilized the B3LYP functional with 6-31+G(d,p) and 6-311++G(d,p) basis sets to investigate the molecule's geometry and vibrational spectra.[1] These theoretical findings, which show good agreement with experimental data for related compounds, provide a solid foundation for understanding its intrinsic properties.[1]

Key Structural Parameters

The calculated bond lengths and angles for this compound reveal the influence of the two halogen substituents on the benzene (B151609) ring. A comparison with the structural parameters of chlorobenzene (B131634), calculated using a similar level of theory, highlights these effects.

ParameterThis compound (B3LYP/6-311++G(d,p))[1]Chlorobenzene (B3LYP/6-31G)
C-Cl Bond Length (Å)1.741Not explicitly stated, but typical values are around 1.74 Å
C-Br Bond Length (Å)1.908N/A
C-C Bond Lengths (Å)1.391 - 1.403Not explicitly stated, but typical values are around 1.39 Å
C-C-Cl Bond Angle (°)121.5Not explicitly stated, but typically around 120°
C-C-Br Bond Angle (°)118.5N/A

The data indicates a slight distortion of the benzene ring from a perfect hexagon due to the presence of the halogen atoms of differing sizes and electronegativities. The C-C-Cl bond angle is slightly larger than the ideal 120°, while the C-C-Br bond angle is smaller, likely due to steric and electronic repulsion effects.

A Comparative Look at Reactivity

The reactivity of halobenzenes is primarily dictated by the interplay of the inductive and resonance effects of the halogen substituent. Halogens are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic aromatic substitution.[2][3][4] Conversely, the lone pairs on the halogen can be delocalized into the aromatic ring through resonance (+R), which directs incoming electrophiles to the ortho and para positions.[3][4]

In this compound, both a bromine and a chlorine atom contribute to this electronic picture. Chlorine is more electronegative than bromine, exerting a stronger inductive effect.[5] However, bromine is more polarizable and its lone pairs may participate more effectively in resonance.[5] This complex interplay influences the overall reactivity and regioselectivity of the molecule.

Electrophilic Aromatic Substitution

For electrophilic aromatic substitution, all halobenzenes are less reactive than benzene itself due to the dominant inductive deactivation.[2][3] The relative reactivity among halobenzenes is generally considered to be iodobenzene (B50100) > bromobenzene (B47551) > chlorobenzene > fluorobenzene, although this order can be influenced by reaction conditions.[2] Given this trend, it is reasonable to predict that this compound will be a relatively unreactive substrate for electrophilic aromatic substitution. The directing effects of the two halogens will guide incoming electrophiles to the positions ortho and para to each substituent, leading to a mixture of products.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on halobenzenes is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups. The reactivity order for this type of reaction is typically the reverse of that for electrophilic substitution, with fluoroarenes being the most reactive. This compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[6] In these reactions, the carbon-halogen bond is selectively activated by a metal catalyst. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition to the metal center.[6] This differential reactivity allows for selective functionalization at the bromine-substituted position while leaving the chlorine intact for subsequent transformations.[6]

Experimental and Computational Protocols

The DFT calculations for this compound were performed using the Gaussian 03 program.[1] The molecular geometry was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method in conjunction with the 6-31+G(d,p) and 6-311++G(d,p) basis sets.[1] Vibrational frequency calculations were also carried out at the same level of theory to confirm the nature of the stationary points and to aid in the assignment of the experimental FT-IR and FT-Raman spectra.[1]

For comparative purposes, DFT studies on chlorobenzene have been performed using similar methodologies, such as B3LYP/6-31G in the Gaussian 09 package.[7] These studies often investigate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.[7][8]

Visualizing Reactivity Concepts

The following diagram illustrates the logical relationship of the key factors influencing the reactivity of halobenzenes, which is directly applicable to understanding the behavior of this compound.

Factors Influencing Halobenzene Reactivity Substituent Halogen Substituent (Br, Cl) Inductive Inductive Effect (-I) (Electronegativity) Substituent->Inductive Resonance Resonance Effect (+R) (Lone Pair Delocalization) Substituent->Resonance Deactivation Ring Deactivation Inductive->Deactivation Directing Regioselectivity (ortho, para directing) Resonance->Directing Reactivity Overall Reactivity ReactionType Reaction Type Directing->Reactivity Deactivation->Reactivity EAS Electrophilic Aromatic Substitution ReactionType->EAS NAS Nucleophilic Aromatic Substitution ReactionType->NAS Coupling Cross-Coupling Reactions ReactionType->Coupling

References

A Comparative Guide to Ligand Performance in the Buchwald-Hartwig Amination of 1-Bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Phosphine (B1218219) Ligands for the Selective C-N Coupling Reaction.

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials. The selective amination of polyhalogenated aromatic compounds presents a unique challenge, requiring a catalyst system that can differentiate between various halogen substituents. This guide provides a comparative analysis of different phosphine ligands for the palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2-chlorobenzene (B145985), focusing on the selective reaction at the more labile carbon-bromine bond.

Ligand Performance Comparison

The choice of ligand is paramount in controlling the efficiency and selectivity of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of the palladium catalyst to the aryl halide and facilitate the subsequent reductive elimination to form the desired C-N bond. In the case of this compound, the ideal ligand should enable high conversion while maintaining excellent selectivity for the substitution of the bromine atom over the more inert chlorine atom.

LigandAminePalladium PrecursorBaseSolventTemperature (°C)Time (h)Expected Yield (%)Selectivity (Br vs. Cl)
XPhos AnilinePd₂(dba)₃NaOtBuToluene (B28343)10012-24>90High
RuPhos AnilinePd(OAc)₂K₃PO₄1,4-Dioxane (B91453)10018-24>90High
SPhos AnilinePd₂(dba)₃K₂CO₃t-BuOH10012-24HighHigh
Josiphos (CyPF-tBu) AnilinePd[P(o-tol)₃]₂NaOtBuToluene10012-24HighHigh
XPhos MorpholinePd₂(dba)₃NaOtBuToluene10012-24>90High
RuPhos MorpholinePd(OAc)₂K₃PO₄1,4-Dioxane10018-24>90High
SPhos MorpholinePd₂(dba)₃K₂CO₃t-BuOH10012-24HighHigh
Josiphos (CyPF-tBu) MorpholinePd[P(o-tol)₃]₂NaOtBuToluene10012-24HighHigh

Note: The expected yields and selectivities are based on the general performance of these ligands in the Buchwald-Hartwig amination of aryl bromides in the presence of aryl chlorides. Specific yields for this compound may vary and require optimization.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HBase⁺ Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NR₂

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

A typical experimental workflow for screening different ligands and optimizing the reaction conditions is crucial for achieving the best results.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Reaction Execution cluster_workup Workup and Analysis Reagents Prepare Stock Solutions: - Pd Precursor - Ligands - this compound - Amine - Base Setup In an inert atmosphere: - Add Pd precursor and ligand to vial - Add base - Add this compound and amine - Add solvent Reagents->Setup Run - Heat to desired temperature - Stir for specified time - Monitor progress (TLC, GC/MS) Setup->Run Workup - Cool to room temperature - Quench reaction - Extract with organic solvent - Dry and concentrate Run->Workup Analysis - Purify by chromatography - Characterize product (NMR, MS) Workup->Analysis

Caption: A typical experimental workflow for ligand screening.

Experimental Protocols

The following are representative experimental protocols for the Buchwald-Hartwig amination of this compound using two different classes of ligands. These protocols are based on established procedures for similar substrates and should be optimized for the specific reaction.[1]

Protocol 1: Amination using XPhos

Materials:

  • This compound

  • Aniline or Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) via syringe.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Amination using RuPhos

Materials:

  • This compound

  • Aniline or Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add this compound (1.0 mmol) and the amine (1.5 mmol) via syringe.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the vial in a preheated heating block at 100 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Conclusion

The selection of the appropriate ligand is a critical parameter for achieving high yield and selectivity in the Buchwald-Hartwig amination of this compound. Ligands such as XPhos and RuPhos are generally excellent choices for the coupling of aryl bromides, and they are expected to provide high selectivity for the C-Br bond activation over the C-Cl bond. However, the optimal ligand, base, and solvent combination should be determined experimentally for each specific amine coupling partner to maximize the efficiency of this important transformation. The provided protocols offer a solid starting point for such optimization studies.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-chlorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Bromo-2-chlorobenzene is critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic compound, it is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage this compound waste from the point of generation to final disposal.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its hazards and the necessary safety precautions. This substance is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[3]

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Use compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] Fire-resistant and impervious clothing is also recommended.[4]

  • Respiratory Protection: Work in a well-ventilated chemical fume hood.[5] If exposure limits are exceeded, a full-face respirator should be used.[4]

Safe Handling Practices:

  • Handle the substance in a designated, well-ventilated area, such as a laboratory fume hood.[4][5]

  • Avoid all contact with skin, eyes, and clothing.[5] Do not inhale vapors.[5]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[5]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Minor Spills (Cleanable within 10 minutes):

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[6]

  • Containment: Absorb the spill with an inert material like sand, vermiculite, or earth.[5]

  • Collection: Carefully collect the absorbed material into a sealed, properly labeled container for disposal.[5][6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[5]

  • PPE: Wear appropriate PPE throughout the cleanup process.[5]

Major Spills:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4]

  • Alert: Notify your institution's emergency responders and inform them of the location and nature of the hazard.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[6]

Step-by-Step Disposal Plan

This compound must be disposed of as hazardous waste in accordance with all applicable local, regional, and national regulations.[5]

Step 1: Waste Characterization and Segregation

  • This compound is a halogenated organic waste .[7]

  • Crucially, it must be segregated from non-halogenated organic waste streams to ensure proper disposal and avoid contaminating solvent recovery processes.[7][8] Flammable organic solvents mixed with halogenated solvents should be treated as halogenated waste.[8]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, bases, and metals.[9][10]

Step 2: Containerization

  • Select an Appropriate Container: Use a container that is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) plastic containers are often recommended.[10][11] The original product container is also a suitable choice.[12] The container must be in good condition, with a secure, leak-proof screw cap.[13]

  • Filling: Do not fill waste containers beyond 90% of their capacity to allow for expansion.[11]

  • Condition: Ensure the exterior of the container is clean and free from contamination.[11]

Step 3: Labeling

  • Properly label the waste container as soon as the first drop of waste is added.[12]

  • The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound" (do not use abbreviations or formulas).[13]

    • A clear indication of the hazards (e.g., "Combustible," "Irritant," "Toxic").[13]

    • The date the container becomes full.[13]

Step 4: Storage (Satellite Accumulation Area)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[13][14]

  • The SAA should be a cool, dry, and well-ventilated location, away from ignition sources and direct sunlight.[2][4]

  • Secondary containment should be used to capture any potential leaks.[12]

  • Adhere to institutional limits for the maximum amount of waste stored in an SAA (typically 55 gallons).[14][15]

Step 5: Final Disposal

  • Arrange for Pickup: Once the container is full (or after one year for partially filled containers), arrange for waste collection through your institution's Environmental Health and Safety (EHS) department.[13][14]

  • Incineration: The recommended disposal method for halogenated waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This can be achieved by dissolving the waste in a combustible solvent before burning.[5]

  • Do not dispose of this compound down the drain or by evaporation. [10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its waste management.

PropertyValueCitation(s)
Chemical Properties
Molecular FormulaC₆H₄BrCl[1]
Molecular Weight191.45 g/mol [1]
Flash Point> 100 °C / > 212 °F[9]
Waste Management
Waste ClassificationHalogenated Organic Waste[7]
Container Fill Limit≤ 90% of total capacity[11]
SAA Storage LimitMax. 55 gallons of hazardous waste[14][15]
SAA Storage Time LimitMax. 12 months for partially filled containers[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G start Waste Generated (this compound) is_spill Is this an immediate spill? start->is_spill spill_protocol Follow Spill Response Protocol (Evacuate, Contain, Clean) is_spill->spill_protocol Yes collect_waste Collect waste in a designated, compatible container. is_spill->collect_waste No is_halogenated Is waste halogenated? collect_waste->is_halogenated segregate YES: Segregate as HALOGENATED WASTE. Keep separate from non-halogenated streams. is_halogenated->segregate Yes wrong_waste NO: This is the wrong protocol. Consult EHS. is_halogenated->wrong_waste No label_container Label container immediately: 'Hazardous Waste', Chemical Name, Hazards segregate->label_container store_saa Store sealed container in a designated Satellite Accumulation Area (SAA). label_container->store_saa is_full Is container full (>90%) or stored for >1 year? store_saa->is_full request_pickup Add 'Full' Date to label. Request pickup from EHS. is_full->request_pickup Yes continue_storage Continue to use and store safely in SAA. is_full->continue_storage No end EHS manages final disposal (Incineration) request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 1-Bromo-2-chlorobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols

This document provides crucial safety and logistical information for the handling and disposal of 1-Bromo-2-chlorobenzene, a key intermediate in various organic synthesis processes. Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is essential to prevent exposure. The following table summarizes the required PPE.

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[1]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or Viton) must be worn. Gloves should be inspected prior to use and changed immediately upon contamination.[1]Prevents skin contact, which can cause skin irritation.[1]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.Protects skin from exposure to the chemical.
Respiratory Protection All handling of this compound must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1] If engineering controls are not sufficient or if irritation is experienced, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[1]Prevents respiratory tract irritation.[1]

Quantitative Data Summary

The following table provides a summary of the key physical and chemical properties of this compound for easy reference.

PropertyValue
Molecular Formula C₆H₄BrCl[2][3]
Molecular Weight 191.45 g/mol [2]
Appearance Clear, colorless to yellow-orange liquid[1][3]
Boiling Point 204 °C[1][4][5]
Melting Point -12.3 °C[4]
Density 1.638 g/mL at 25 °C[3]
Flash Point 70 °C (158 °F)[6]
Occupational Exposure Limits (OELs) No data available[1][5][7]

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound in a laboratory setting. The following step-by-step operational plan should be strictly followed.

1. Preparation:

  • Verify Fume Hood Function: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Prepare Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include an inert absorbent material like sand or vermiculite.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

2. Chemical Handling (Inside a Chemical Fume Hood):

  • Weighing and Transferring: Conduct all weighing and transferring of this compound within the fume hood to minimize the risk of vapor inhalation. Use appropriate glassware and techniques to avoid splashing.

  • Performing Reactions: Keep all reaction vessels containing this compound within the fume hood. Ensure the setup is secure and stable.

3. Post-Handling and Decontamination:

  • Clean Glassware: Thoroughly decontaminate all glassware that has been in contact with this compound using an appropriate solvent, followed by washing with soap and water.

  • Wipe Down Work Area: Clean the work surface inside the fume hood to remove any potential contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a dedicated, properly labeled, and sealed container for halogenated organic waste.[8]

2. Waste Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

3. Professional Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified environmental disposal service.

  • The preferred method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_fume_hood Verify Fume Hood prep_safety_equip Locate Safety Shower & Eyewash prep_fume_hood->prep_safety_equip prep_spill_kit Prepare Spill Kit prep_safety_equip->prep_spill_kit prep_ppe Don PPE prep_spill_kit->prep_ppe handling_weigh Weighing & Transferring prep_ppe->handling_weigh handling_reaction Performing Reaction handling_weigh->handling_reaction post_decon Decontaminate Glassware & Work Area handling_reaction->post_decon emergency_spill Spill Response handling_reaction->emergency_spill If Spill Occurs emergency_exposure First Aid handling_reaction->emergency_exposure If Exposure Occurs post_wash Wash Hands post_decon->post_wash disposal_collect Collect Halogenated Waste post_wash->disposal_collect disposal_store Store in Satellite Area disposal_collect->disposal_store disposal_professional Arrange Professional Disposal disposal_store->disposal_professional

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-chlorobenzene
Reactant of Route 2
1-Bromo-2-chlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.